Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine
Description
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Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-15-17(22-7-5-20-15)9-13(1)11-19-12-14-2-4-16-18(10-14)23-8-6-21-16/h1-4,9-10,19H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYOGHXICMZTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNCC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
Abstract: This document provides a comprehensive technical overview of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, a secondary amine featuring the privileged 1,4-benzodioxan scaffold. This guide is intended for researchers and professionals in drug discovery and chemical synthesis, offering in-depth information on the molecule's core attributes, a proposed synthetic pathway, and robust methodologies for its analytical characterization. By grounding theoretical principles in practical, validated protocols, this whitepaper serves as an essential resource for the synthesis and study of this compound and its derivatives.
Core Molecular Attributes and Identification
Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine is a symmetrical secondary amine. Its structure is defined by a central nitrogen atom bonded to two methyl groups, each of which is substituted with a 2,3-dihydrobenzo[b][1][2]dioxin ring at the 6-position. The 1,4-benzodioxan moiety is a significant pharmacophore, known for its presence in a variety of biologically active compounds, which imparts a degree of conformational rigidity and specific electronic properties that are often favorable for receptor binding.
The fundamental physicochemical properties of this molecule are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉NO₄ | [1][3] |
| Molecular Weight | 313.35 g/mol | [1][3] |
| CAS Number | 1260811-27-5 | [1][3] |
| IUPAC Name | Bis((2,3-dihydro-1,4-benzodioxin-6-yl)methyl)amine | N/A |
| Canonical SMILES | C12=CC=C(CNCC3=CC=C4OCCOC4=C3)C=C1OCCO2 | [1][3] |
Proposed Synthesis and Purification Protocol
The synthesis of a symmetrical secondary amine such as this can be approached through several established methodologies. A highly reliable and common strategy is the double N-alkylation of ammonia. However, controlling the degree of alkylation can be challenging. A more controlled and logical approach involves the reductive amination of an aldehyde with a primary amine. This method is favored for its high selectivity and generally good yields.
The proposed pathway involves the reaction of (2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methanamine with 1,4-benzodioxan-6-carbaldehyde. This reaction proceeds via the formation of an intermediate imine, which is then selectively reduced in situ by a mild hydride-based reducing agent.
Caption: Proposed workflow for the synthesis of the target compound via reductive amination.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of (2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methanamine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add 1,4-benzodioxan-6-carbaldehyde (1.05 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The choice of STAB is critical; it is a mild and selective reducing agent that readily reduces the protonated imine without affecting the aldehyde, thus minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting materials by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Experimental Protocol: Purification
-
Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Elution: Carefully load the dried silica onto the column. Elute the column with the chosen solvent gradient.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, typically as a solid.
Spectroscopic Characterization and Structural Validation
Structural confirmation of the synthesized product is paramount. A multi-technique spectroscopic approach provides a self-validating system, ensuring the identity and purity of the compound. As a secondary amine, the molecule is expected to exhibit distinct spectroscopic signatures.[4]
Sources
An In-depth Technical Guide to the Chemical Properties of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and characterization of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are interested in the nuanced characteristics of this secondary amine.
Introduction
Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine is a secondary amine featuring two 2,3-dihydrobenzo[b]dioxin moieties. The 1,4-benzodioxan ring system is a recognized pharmacophore present in numerous biologically active compounds, suggesting the potential for this molecule in medicinal chemistry and materials science. A thorough understanding of its chemical properties is paramount for its potential application and further development. This document provides an in-depth analysis of its structure, synthesis, and key chemical characteristics.
Molecular Structure and Physicochemical Properties
The fundamental chemical and physical properties of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine are summarized in the table below. These properties are essential for its handling, characterization, and application in various chemical contexts.
| Property | Value | Source |
| Chemical Name | Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine | [1][2] |
| CAS Number | 1260811-27-5 | [1][2] |
| Molecular Formula | C18H19NO4 | [1][2] |
| Molecular Weight | 313.35 g/mol | [1][2] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage | Room Temperature |
Synthesis Methodology: A Focus on Reductive Amination
The synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine is most effectively achieved through the reductive amination of 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde. This common and versatile reaction in organic chemistry allows for the formation of amines from carbonyl compounds.[3] The reaction proceeds via an intermediate imine, which is then reduced to the corresponding amine.[4]
Synthesis of the Precursor: 2,3-Dihydrobenzo[b]dioxine-6-carbaldehyde
The starting material, 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde, is a critical precursor. It can be synthesized through various methods, including the oxidation of (2,3-dihydrobenzo[b]dioxin-6-yl)methanol.[5]
| Property | Value | Source |
| Chemical Name | 2,3-Dihydrobenzo[b]dioxine-6-carbaldehyde | [5][6][7] |
| CAS Number | 29668-44-8 | [8][9] |
| Molecular Formula | C9H8O3 | [5][6][7] |
| Molecular Weight | 164.16 g/mol | [5][6][7] |
| Appearance | Colorless liquid or Solid | [5][7] |
| Boiling Point | 215-220 °C | [5] |
| Melting Point | -5 °C | [5] |
Proposed Synthetic Protocol for Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
The formation of the target secondary amine from the aldehyde precursor can be accomplished using a one-pot reductive amination procedure. The selection of the reducing agent is critical to selectively reduce the imine intermediate in the presence of the starting aldehyde.[10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation due to its mildness and selectivity.[11][12]
Reaction Scheme:
A proposed reaction scheme for the synthesis.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a solution of 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde (2.0 equivalents) in anhydrous 1,2-dichloroethane (DCE), add ammonium acetate (1.0 equivalent).
-
Formation of the Imine Intermediate: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once the imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. The addition should be done carefully to control any potential exotherm.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature and monitor its progress by TLC until the starting aldehyde is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: Signals in the range of δ 6.7-7.0 ppm, corresponding to the protons on the benzene rings of the dihydrobenzodioxin moieties.
-
Dioxin Protons: A characteristic signal, likely a singlet or a multiplet, around δ 4.2-4.3 ppm for the -OCH₂CH₂O- protons.
-
Methylene Protons: A singlet for the benzylic -CH₂- protons adjacent to the nitrogen atom, expected to appear in the range of δ 3.5-3.8 ppm.
-
Amine Proton: A broad singlet for the N-H proton, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide information about the carbon framework of the molecule.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).
-
Dioxin Carbons: Signals for the -OCH₂CH₂O- carbons are expected around δ 64 ppm.
-
Methylene Carbons: A signal for the benzylic -CH₂- carbons in the range of δ 50-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present.
-
N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine N-H stretching vibration.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether): Strong absorption bands in the 1000-1300 cm⁻¹ region, characteristic of the dihydrobenzodioxin moiety.
-
C-N Stretch: An absorption band in the 1020-1250 cm⁻¹ region.
Mass Spectrometry
The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Molecular Ion Peak: A peak at m/z = 313.13, corresponding to the molecular weight of the compound (C₁₈H₁₉NO₄).
-
Fragmentation: A prominent fragment would be expected from the cleavage of the C-N bond, resulting in a benzylic cation at m/z = 149.
Reactivity and Potential Applications
As a secondary amine, Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine can undergo a variety of chemical transformations. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can be expected to react with electrophiles such as alkyl halides, acyl chlorides, and isocyanates to form the corresponding tertiary amines, amides, and ureas, respectively.
The presence of the 1,4-benzodioxan scaffold in this molecule suggests potential applications in medicinal chemistry. Derivatives of 1,4-benzodioxan are known to exhibit a wide range of biological activities.[13] Therefore, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.
Safety and Handling
Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine is a secondary amine with a structure that suggests potential for further chemical exploration and application, particularly in the field of medicinal chemistry. While detailed experimental data is not widely published, its synthesis can be reliably achieved through the reductive amination of 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde. The predicted spectroscopic data provides a basis for its characterization. This technical guide serves as a foundational resource for researchers interested in the synthesis and properties of this intriguing molecule.
References
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BLDpharm. (n.d.). Bis((2,3-dihydrobenzo[b][14]dioxin-6-yl)methyl)amine. Retrieved from BLDpharm.
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SEED CHEM. (n.d.). Bis((2,3-dihydrobenzo[b][14]dioxin-6-yl)methyl)amine. Retrieved from SEED CHEM.
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National Institutes of Health. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][14]dioxin-6-yl)prop-2-en-1-one. Retrieved from National Institutes of Health.
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Sigma-Aldrich. (n.d.). 2-(2,3-Dihydrobenzo[b][14]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine. Retrieved from Sigma-Aldrich.
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Sigma-Aldrich. (n.d.). (2,3-Dihydrobenzo[b][14]dioxin-6-yl)methanol. Retrieved from Sigma-Aldrich.
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ChemScene. (n.d.). (r)-1-(2,3-Dihydrobenzo[b][14]dioxin-6-yl)-2,2-dimethylpropan-1-amine. Retrieved from ChemScene.
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ChemScene. (n.d.). (2,3-Dihydrobenzo[b][14]dioxin-6-yl)methanol. Retrieved from ChemScene.
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An In-Depth Technical Guide to the Synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
Introduction
Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, a secondary amine featuring the privileged 1,4-benzodioxan scaffold, represents a molecule of significant interest in medicinal chemistry and drug development. The 1,4-benzodioxan moiety is a common structural motif in a variety of biologically active compounds. This guide provides a comprehensive overview of the plausible synthetic routes to this target molecule, designed for researchers, scientists, and professionals in the field of drug development. We will delve into two primary synthetic strategies, offering detailed experimental protocols and a discussion of the underlying chemical principles to ensure a thorough understanding of the synthetic process.
The molecular structure of the target compound, Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, is presented below:
Molecular Formula: C₁₈H₁₉NO₄ Molecular Weight: 313.35 g/mol CAS Number: 1260811-27-5[1][2][3]
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests two primary disconnection approaches, leading to two distinct and viable synthetic strategies. Both strategies commence from commercially available or readily synthesizable precursors derived from the 1,4-benzodioxan core structure.
Caption: Retrosynthetic analysis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine.
The two proposed synthetic routes are:
-
Reductive Amination: The reaction of 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde with ammonia, followed by in-situ reduction of the resulting imine.
-
Nucleophilic Substitution: The direct alkylation of ammonia with a 6-(halomethyl)-2,3-dihydrobenzo[b]dioxine derivative.
Synthetic Route 1: Reductive Amination
Reductive amination is a powerful and widely utilized method for the synthesis of amines from carbonyl compounds.[4] This one-pot reaction typically involves the formation of an imine intermediate from the reaction of an aldehyde or ketone with an amine, which is then reduced in situ to the corresponding amine.[5] In this proposed synthesis, 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde is reacted with ammonia to form a primary imine, which can then react with another molecule of the aldehyde to form a secondary imine. Subsequent reduction yields the target secondary amine.
A critical challenge in this approach is controlling the degree of alkylation. The reaction can potentially yield a mixture of the primary amine, the desired secondary amine, and the tertiary amine. The stoichiometry of the reactants, particularly the ratio of the aldehyde to the ammonia source, is a key parameter to control to favor the formation of the secondary amine.[6]
Caption: Proposed reaction scheme for the synthesis via reductive amination.
Synthesis of the Precursor: 2,3-Dihydrobenzo[b]dioxine-6-carbaldehyde
The starting aldehyde, 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde (CAS: 29668-44-8), is commercially available but can also be synthesized in the laboratory.[3][7][8][9] A common method for its preparation is the Vilsmeier-Haack formylation of 1,4-benzodioxan.
Experimental Protocol: Synthesis of 2,3-Dihydrobenzo[b]dioxine-6-carbaldehyde
-
To a stirred solution of phosphoryl chloride (POCl₃) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add 1,4-benzodioxan dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde.
Proposed Experimental Protocol: Reductive Amination
This protocol is a proposed method based on general procedures for the synthesis of dibenzylamines via reductive amination.[10][11]
-
In a pressure vessel, dissolve 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde (2.0 equivalents) in a suitable solvent such as methanol or ethanol.
-
Add a source of ammonia, such as a solution of ammonia in methanol or ammonium hydroxide (1.0 equivalent). The use of a slight excess of the aldehyde is intended to drive the reaction towards the formation of the secondary amine.
-
Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.
-
Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to isolate Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine.
Table 1: Critical Parameters for Reductive Amination
| Parameter | Rationale and Considerations |
| Aldehyde:Ammonia Ratio | A molar ratio of approximately 2:1 is proposed to favor the formation of the secondary amine. A large excess of ammonia would favor the primary amine. |
| Reducing Agent | Catalytic hydrogenation is a common and effective method. Alternatively, hydride reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can be used.[12][13] NaBH₃CN is often preferred as it is more selective for the reduction of the imine in the presence of the aldehyde.[12] |
| Solvent | Protic solvents like methanol or ethanol are commonly used as they can dissolve the reactants and are compatible with many reducing agents. |
| Temperature and Pressure | For catalytic hydrogenation, moderate temperatures (50-80 °C) and pressures (50-100 psi) are typically sufficient. These conditions should be optimized for this specific substrate. |
Synthetic Route 2: Nucleophilic Substitution
This route involves the reaction of a 6-(halomethyl)-2,3-dihydrobenzo[b]dioxine with ammonia. The carbon-halogen bond is susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of ammonia.[14] Similar to the reductive amination route, a significant challenge is controlling the extent of alkylation. The primary amine formed initially is often more nucleophilic than ammonia, leading to the formation of the secondary and tertiary amines as byproducts.[7] Controlling the stoichiometry of the reactants is crucial to maximize the yield of the desired secondary amine.
Caption: Proposed reaction scheme for the synthesis via nucleophilic substitution.
Synthesis of the Precursor: 6-(Bromomethyl)-2,3-dihydrobenzo[b]dioxine
The precursor, 6-(bromomethyl)-2,3-dihydrobenzo[b]dioxine (CAS: 79440-34-9), can be prepared from 1,4-benzodioxan-6-yl methanol via bromination or from 1,4-benzodioxan via a Friedel-Crafts acylation followed by reduction and bromination.[14] A more direct approach involves the bromination of 6-methyl-1,4-benzodioxan.
Experimental Protocol: Synthesis of 6-(Bromomethyl)-2,3-dihydrobenzo[b]dioxine
-
Dissolve 6-methyl-1,4-benzodioxan in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN.
-
Reflux the reaction mixture under irradiation with a UV lamp for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-(bromomethyl)-2,3-dihydrobenzo[b]dioxine.
Proposed Experimental Protocol: Nucleophilic Substitution
This protocol is a proposed method based on general procedures for the synthesis of secondary amines from benzyl halides.[15]
-
In a sealed tube, dissolve 6-(bromomethyl)-2,3-dihydrobenzo[b]dioxine (2.0 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a source of ammonia, such as a solution of ammonia in an alcohol or aqueous ammonia (1.0 equivalent).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to neutralize the hydrobromic acid formed during the reaction.
-
Seal the tube and heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine.
Table 2: Critical Parameters for Nucleophilic Substitution
| Parameter | Rationale and Considerations |
| Halide:Ammonia Ratio | A molar ratio of approximately 2:1 is suggested to favor the formation of the secondary amine. Using a large excess of ammonia would favor the formation of the primary amine. |
| Leaving Group | The bromo-derivative is generally more reactive than the chloro-derivative, making it a better choice for this reaction. |
| Solvent | Polar aprotic solvents like DMF or acetonitrile are suitable for Sₙ2 reactions. |
| Base | A non-nucleophilic base is required to scavenge the acid produced during the reaction without competing with the ammonia as a nucleophile. |
| Temperature | Elevated temperatures are typically required to drive the reaction to completion. |
Conclusion
This guide has outlined two robust and scientifically sound synthetic strategies for the preparation of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine. Both the reductive amination and nucleophilic substitution routes offer viable pathways to the target molecule, each with its own set of advantages and challenges. The key to a successful synthesis via either route lies in the careful control of reaction conditions, particularly the stoichiometry of the reactants, to selectively favor the formation of the desired secondary amine. The detailed protocols and discussions provided herein are intended to serve as a valuable resource for researchers in the field, enabling the efficient and reproducible synthesis of this important compound for further investigation in drug discovery and development programs.
References
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Reductive amination. (2023). In Wikipedia. Retrieved from [Link][4]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link][5]
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Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A simple and efficient method for the synthesis of benzylic amines. Tetrahedron, 60(7), 1463-1471.[16]
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JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link][12]
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Heinen, A. W., Peters, J. A., & van Bekkum, H. (2000). The reductive amination of benzaldehyde over Pd/C catalysts. European Journal of Organic Chemistry, 2000(14), 2501-2506.[17]
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Schiffer, Z. J., Chung, M., Steinberg, K. R., & Manthiram, K. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. ChemRxiv. [Link][18]
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Zhang, X., et al. (2022). Uniformly microporous diatomite supported Ni0/2+ catalyzed controllable selective reductive amination of benzaldehydes to primary amines, secondary imines and secondary amines. Journal of Catalysis, 414, 24-35.[4]
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CN104744265A - Synthesis process of dibenzylamine. (2015). Google Patents. [11]
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Synthonix. (n.d.). 2,3-Dihydrobenzo[b][4][12]dioxine-6-carbaldehyde. Retrieved from [Link][7]
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Appchem. (n.d.). Bis((2,3-dihydrobenzo[b][4][12]dioxin-6-yl)methyl)amine. Retrieved from [Link][1]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link][13]
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Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link][16]
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LibreTexts. (2023). Reductive Amination. Retrieved from [Link]
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PubChem. (n.d.). 6-(Bromomethyl)-2,3-dihydrobenzo[b][4][12]dioxine. Retrieved from [Link][14]
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A Technical Guide to the Spectral Characteristics of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a detailed analysis of the expected spectral data for the compound Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine. In the dynamic landscape of drug discovery and materials science, a comprehensive understanding of a molecule's spectroscopic signature is paramount for its identification, purity assessment, and structural elucidation. This document serves as an in-depth resource, leveraging established spectroscopic principles and data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound.
Molecular Structure and Synthetic Considerations
Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine possesses a unique structure featuring two 2,3-dihydrobenzo[b][1]dioxin moieties linked by a secondary amine. This structure suggests its probable synthesis through one of two primary routes:
-
Reductive Amination: The reaction of 2,3-dihydrobenzo[b][1]dioxine-6-carbaldehyde with (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine, followed by reduction of the resulting imine.
-
N-Alkylation: The reaction of (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine with a suitable electrophile, such as 6-(chloromethyl)-2,3-dihydrobenzo[b][1]dioxin.
Understanding these synthetic pathways is crucial as residual starting materials or by-products could be observed in the spectra of a synthesized sample.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts for Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine are based on the analysis of its constituent functional groups and data from structurally similar compounds.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be characterized by signals in the aromatic, benzylic, and aliphatic regions. The symmetry of the molecule will simplify the spectrum to some extent.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.8 | m | 6H | Ar-H | Protons on the benzodioxin rings. The exact splitting pattern will depend on the specific coupling constants between the aromatic protons. |
| ~ 4.2 | s | 8H | O-CH₂ -CH₂ -O | The four methylene protons of the two dioxin rings are chemically equivalent and are expected to appear as a singlet. |
| ~ 3.7 | s | 4H | Ar-CH₂ -N | The benzylic protons adjacent to the nitrogen atom. |
| broad s | 1H | NH | The proton on the secondary amine. The chemical shift and peak shape can be highly variable and concentration-dependent. This peak will disappear upon D₂O exchange. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~ 143 | Ar-C -O | Aromatic carbons attached to the oxygen atoms of the dioxin ring. |
| ~ 135 | Ar-C -CH₂ | Aromatic carbons attached to the methylene bridge. |
| ~ 121 | Ar-C H | Aromatic methine carbons. |
| ~ 117 | Ar-C H | Aromatic methine carbons. |
| ~ 115 | Ar-C H | Aromatic methine carbons. |
| ~ 64 | O-C H₂-C H₂-O | Methylene carbons of the dioxin rings. |
| ~ 53 | Ar-C H₂-N | Benzylic carbons adjacent to the nitrogen atom. |
Predicted Infrared (IR) Spectral Data
Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine is expected to show characteristic absorptions for the secondary amine, the aromatic rings, and the ether linkages.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3350-3310 | Weak-Medium | N-H Stretch | Secondary Amine |
| ~ 3100-3000 | Medium | C-H Stretch | Aromatic |
| ~ 2950-2850 | Medium | C-H Stretch | Aliphatic (CH₂) |
| ~ 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~ 1250 | Strong | C-O-C Stretch | Aryl Ether |
| ~ 1100 | Strong | C-N Stretch | Aliphatic Amine |
The presence of a weak to medium intensity band in the region of 3350-3310 cm⁻¹ would be a strong indicator of the N-H stretch of the secondary amine.[2][3]
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Molecular Ion and the Nitrogen Rule
The molecular formula of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine is C₁₈H₁₉NO₄, with a molecular weight of 313.35 g/mol . According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak (M⁺) is expected at an m/z of 313.
Predicted Fragmentation Pattern
The mass spectrum is expected to be characterized by alpha-cleavage, a common fragmentation pathway for amines.[4] This involves the cleavage of the C-C bond adjacent to the nitrogen atom.
-
Major Fragment: A prominent peak is expected at m/z 164 . This corresponds to the resonance-stabilized cation formed by the cleavage of one of the benzyl-nitrogen bonds, resulting in the [(2,3-dihydrobenzo[b]dioxin-6-yl)methyl]aminiumylidene ion.
-
Other Fragments: Another significant fragment could be observed at m/z 149 , corresponding to the (2,3-dihydrobenzo[b]dioxin-6-yl)methyl cation, formed by the loss of the other half of the molecule.
Experimental Protocols
For the acquisition of high-quality spectral data, the following experimental protocols are recommended.
NMR Spectroscopy
Caption: Workflow for NMR data acquisition and analysis.
IR Spectroscopy
Caption: Workflow for IR data acquisition and analysis.
Mass Spectrometry
Caption: Workflow for MS data acquisition and analysis.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the NMR, IR, and MS spectral data for Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine. By leveraging fundamental principles and data from analogous structures, a detailed and scientifically grounded interpretation of the expected spectra has been presented. This guide is intended to be a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, aiding in the identification and characterization of this and related compounds. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data, ensuring reproducibility and reliability in experimental work.
References
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An In-Depth Technical Guide to the Solubility of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
Introduction
The journey of a novel chemical entity from discovery to a viable therapeutic agent is fraught with challenges, with poor aqueous solubility being a primary obstacle. It is estimated that between 70% and 90% of new chemical entities in the drug development pipeline are poorly soluble, which can severely limit bioavailability and therapeutic efficacy[1]. This guide provides a comprehensive technical overview of the solubility characteristics of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine (CAS No. 1260811-27-5), a molecule featuring two bulky benzodioxin moieties linked by a secondary amine.
While specific experimental solubility data for this compound is not publicly available, this document will leverage established principles of medicinal chemistry and pharmaceutical science to predict its behavior. We will explore its structural attributes, the profound influence of pH, and present detailed protocols for empirical solubility determination and enhancement. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this and structurally related compounds.
Molecular Structure and Physicochemical Properties
Understanding the structure of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine is fundamental to predicting its solubility.
-
Chemical Name: Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
-
Molecular Formula: C₁₈H₁₉NO₄[2]
-
Molecular Weight: 313.35 g/mol [2]
-
Structure:
The molecule possesses several key features that dictate its solubility:
-
Two Large Hydrophobic Scaffolds: The presence of two 2,3-dihydrobenzo[b]dioxin groups results in a significant nonpolar surface area. Large hydrocarbon chains and aromatic systems are inherently hydrophobic and tend to decrease aqueous solubility[4].
-
Secondary Amine Group: The central secondary amine (-NH-) is a polar, basic functional group. This group is capable of acting as a hydrogen bond acceptor, and its lone pair of electrons can accept a proton, making it a weak base[5][6].
-
Ether Linkages: The four ether (-O-) groups within the dioxin rings contribute some polarity but are generally less effective at hydrogen bonding than hydroxyl or amine groups.
Based on these features, Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine is predicted to have low intrinsic aqueous solubility in its neutral form due to the dominance of its large, hydrophobic structure.
The Critical Role of pH
For ionizable compounds, particularly amines, pH is the most critical factor governing aqueous solubility[7]. As a weak base, the secondary amine group of the target molecule can be protonated in an acidic environment to form a water-soluble salt[5][8][9].
B + H₂O ⇌ BH⁺ + OH⁻
-
In Acidic Media (Low pH): The equilibrium shifts to the right. The amine is protonated (BH⁺), forming a charged species. This ammonium salt can readily interact with polar water molecules through ion-dipole interactions, leading to a significant increase in solubility[10][11].
-
In Neutral or Basic Media (High pH): The compound will primarily exist in its neutral, uncharged form (B). In this state, its solubility is dictated by the large hydrophobic moieties, resulting in poor aqueous solubility.
This pH-dependent behavior is a key vulnerability that can be exploited to facilitate formulation and biological testing.
Theoretical Solubility Prediction: In Silico Approaches
In the absence of experimental data, in silico models provide a valuable first pass assessment of solubility. These computational methods use a molecule's structure to predict its properties[12]. Modern approaches often employ machine learning algorithms trained on large datasets of known compounds[13][14].
Key descriptors used in these models include:
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. A higher LogP correlates with lower aqueous solubility[15].
-
Molecular Weight and Size: Larger molecules often have lower solubility[15].
-
Polar Surface Area (PSA): The surface sum over all polar atoms.
-
Hydrogen Bond Donors and Acceptors: The amine group acts as one donor and one acceptor.
-
Melting Point: A higher melting point often indicates strong crystal lattice energy, which must be overcome for dissolution, correlating with lower solubility[15].
While a specific in silico prediction for this molecule is not available, its high molecular weight and large nonpolar structure would lead most models to classify it as poorly soluble.
Experimental Determination of Solubility
To obtain reliable data, experimental measurement is essential. Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic[16][17].
Kinetic Solubility Assay
This high-throughput method is used in early discovery to rank compounds. It measures the concentration at which a compound, rapidly added from a DMSO stock solution, begins to precipitate in an aqueous buffer[7][16][18].
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine in 100% Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the DMSO plate to a 96-well plate containing the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (<1-2%) to minimize its co-solvent effect.
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours)[16].
-
Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the concentration at which the measured turbidity significantly exceeds the background.
Thermodynamic Solubility Assay (Shake-Flask Method)
This "gold standard" method measures the true equilibrium solubility of a compound and is crucial for later-stage development[17][19]. It involves equilibrating an excess of the solid compound in a solvent until the concentration of the dissolved solute is maximized and constant.
-
Sample Preparation: Add an excess amount of solid, crystalline Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine to a series of vials, each containing a different aqueous buffer (e.g., buffers at pH 2.0, 5.0, 7.4, and 9.0).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for an extended period (typically 24-48 hours) to ensure equilibrium is reached[16][19].
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate. This is typically done using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard calibration curve must be generated for accurate quantification.
-
Result Reporting: The thermodynamic solubility is reported as the measured concentration (e.g., in µg/mL or µM) at the specific pH and temperature.
Diagram: Experimental Solubility Workflow
Caption: Workflow for kinetic and thermodynamic solubility determination.
Strategies for Solubility Enhancement
Given the predicted poor solubility, several formulation strategies can be employed to improve the concentration of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine in aqueous solutions for in vitro and in vivo studies.
| Strategy | Mechanism | Application for Target Compound |
| pH Adjustment | Converts the basic amine into a more soluble protonated salt[20][21]. | Highly Effective. Formulating the compound in an acidic buffer (e.g., pH 4-6) is the most direct and potent method to increase its aqueous solubility. The final pH must be compatible with the biological assay[22]. |
| Co-solvency | Addition of a water-miscible organic solvent reduces the polarity of the aqueous medium, decreasing the interfacial tension between the solute and the solvent[20][21]. | Effective. Using co-solvents like PEG 400, propylene glycol, or ethanol can significantly enhance solubility. A stock solution in the co-solvent is typically diluted into the final assay buffer[22]. Assay tolerance to the co-solvent must be verified. |
| Complexation | Encapsulation of the hydrophobic molecule within a host molecule with a hydrophilic exterior, forming a soluble inclusion complex[23][24]. | Potentially Effective. Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can encapsulate the benzodioxin moieties, increasing aqueous solubility. This is useful when organic solvent tolerance is low[22]. |
| Particle Size Reduction | Reducing particle size (e.g., via micronization) increases the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation[21][24]. | Moderate Effect. This technique improves the rate of dissolution but does not increase the intrinsic equilibrium solubility. It is more relevant for solid dosage form development. |
| Salt Formation | Isolation of the compound as a stable, crystalline salt with a pharmaceutically acceptable acid (e.g., HCl, mesylate, tartrate). | Standard Practice. For development, synthesizing a stable salt form is a common and effective strategy to improve solubility and handling properties over the free base. |
Diagram: Logic for Solubility Enhancement Strategy Selection
Caption: Decision tree for selecting an appropriate solubility enhancement method.
Conclusion and Future Directions
Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine is a molecule whose physicochemical profile is dominated by its large, hydrophobic benzodioxin scaffolds, predicting low intrinsic aqueous solubility. However, the presence of a basic secondary amine provides a critical handle for solubility manipulation. The pH of the aqueous medium will be the single most important determinant of its solubility, with acidic conditions dramatically increasing the concentration achievable in solution.
For any research program involving this molecule, the first step should be the empirical determination of its pH-solubility profile using the thermodynamic shake-flask method. This foundational data will inform all subsequent formulation and experimental design. By leveraging the strategies outlined in this guide—primarily pH adjustment, co-solvency, and complexation—researchers can overcome the challenges posed by its poor solubility and successfully advance its evaluation as a potential therapeutic candidate.
References
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- Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024, June 11). IEEE Xplore.
- In silico prediction models for solubility and membrane permeability in cell-based assays. (n.d.). ScienceDirect.
- ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches. (n.d.). PubMed Central (PMC).
- Solubility and pH of amines. (n.d.). Royal Society of Chemistry.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
- Predictive modeling for solubility and bioavailability enhancement. (2024, March 19). Lubrizol.
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- Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025, August 7). ResearchGate.
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An In-Depth Technical Guide to the Hypothetical Crystal Structure of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
A Theoretical Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Molecular Conformation in Drug Discovery
In the landscape of modern drug discovery and materials science, an intimate understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in space, or crystal structure, dictates a compound's physicochemical properties, including solubility, stability, and, crucially, its interaction with biological targets.[1][2][3] This guide delves into the hypothetical crystal structure of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, a molecule of interest due to its constituent 1,4-benzodioxane moiety, a scaffold present in numerous biologically active compounds.[4][5]
While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this guide will provide a comprehensive theoretical framework. We will explore a plausible synthetic route, propose a detailed crystallization protocol, and discuss the anticipated structural features and their potential implications. This exploration serves as a robust example of the crystallographic workflow and the invaluable insights it provides in the rational design of novel therapeutics and functional materials.
Molecular Genesis: A Proposed Synthetic Pathway
The synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, a secondary amine, can be envisioned through a couple of well-established synthetic strategies. A particularly efficient method is the reductive amination of (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine with 2,3-dihydrobenzo[b][1][6]dioxine-6-carbaldehyde.
This two-step, one-pot reaction would first involve the formation of an imine intermediate, followed by its reduction to the target secondary amine.[7]
Diagram of the Proposed Synthetic Workflow
Caption: Proposed reductive amination workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine (1 equivalent) in methanol, add 2,3-dihydrobenzo[b][1][6]dioxine-6-carbaldehyde (1 equivalent).
-
Imine Formation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise over 30 minutes.
-
Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The Art of the Crystalline Solid: A Protocol for Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[8] For a molecule like Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, a slow crystallization technique is essential to allow the molecules to pack in a highly ordered lattice. Vapor diffusion is a reliable method for achieving this.[9]
Diagram of the Crystallization Workflow
Caption: 2D representation of the target molecule's chemical structure.
-
Molecular Symmetry: The molecule possesses a degree of conformational flexibility around the C-N bonds. The overall symmetry in the crystal will depend on the relative orientation of the two benzodioxin moieties.
-
Intermolecular Interactions: The secondary amine provides a hydrogen bond donor, which could lead to the formation of hydrogen-bonded chains or dimers in the crystal lattice. Pi-stacking interactions between the aromatic rings of the benzodioxin groups are also likely to play a significant role in the crystal packing.
-
Conformational Polymorphism: Due to the flexible nature of the molecule, it is plausible that it could exhibit polymorphism, where different crystal packing arrangements could be accessed under varying crystallization conditions. Each polymorph would possess distinct physical properties.
Table of Hypothetical Crystallographic Data
| Parameter | Predicted Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Reflects the symmetry of the unit cell. |
| Space Group | P2₁/c or P2₁2₁2₁ | Describes the symmetry elements within the unit cell. |
| N-H···X Hydrogen Bonds | Present | Key intermolecular interaction influencing packing and solubility. |
| π-π Stacking Distance | 3.4 - 3.8 Å | Indicates the presence and strength of aromatic interactions. |
Conclusion: From Hypothetical Structure to Tangible Applications
This technical guide has outlined a comprehensive, albeit theoretical, approach to understanding the crystal structure of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine. By detailing plausible synthetic and crystallization protocols, and by anticipating key structural features, we have highlighted the critical role that crystallography plays in modern chemical and pharmaceutical research. The determination of a molecule's crystal structure is not merely an academic exercise; it is a fundamental step in unlocking its potential for therapeutic intervention and materials innovation. The principles and methodologies described herein provide a robust framework for the structural elucidation of novel chemical entities, paving the way for the next generation of drugs and advanced materials.
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A Theoretical Investigation into Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine: A Computational Roadmap for Drug Discovery
Abstract
The 2,3-dihydrobenzo[b][1][2]dioxin scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with significant biological activities, including interactions with dopamine receptors and inhibition of PARP1.[1][3] This technical guide outlines a comprehensive theoretical framework for the investigation of a novel derivative, Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine. In the absence of extensive experimental data, this document serves as a roadmap for researchers, employing in silico methodologies to predict the molecule's physicochemical properties, potential biological targets, and metabolic fate. By leveraging computational chemistry, we can strategically guide future experimental work, optimizing resource allocation and accelerating the drug discovery process.
Introduction: The Therapeutic Potential of the Benzodioxin Moiety
The 2,3-dihydrobenzo[b][1][2]dioxin ring system is a key pharmacophore in a variety of biologically active compounds. Its derivatives have been explored for their potential in treating neuropsychiatric diseases by acting as selective ligands for dopamine receptors.[1] Furthermore, this scaffold has been identified in potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a crucial target in cancer therapy.[3] The subject of this guide, Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, presents a unique dimeric structure, suggesting the potential for bivalent interactions with biological targets or novel pharmacological properties. This guide proposes a systematic theoretical evaluation to unlock this potential.
Molecular Characterization and Physicochemical Properties
A foundational understanding of a molecule's intrinsic properties is paramount. The initial phase of our theoretical investigation focuses on elucidating the structural and electronic characteristics of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine.
Table 1: Key Molecular Properties
| Property | Value |
| Molecular Formula | C18H19NO4 |
| Molecular Weight | 313.35 g/mol [4] |
| CAS Number | 1260811-27-5[2] |
| Boiling Point (Predicted) | 459.1±34.0°C[4] |
| SMILES | C12=CC=C(CNCC3=CC=C4OCCOC4=C3)C=C1OCCO2[2] |
Conformational Analysis
The flexibility of the linker between the two benzodioxin moieties will significantly influence the molecule's overall shape and its ability to interact with binding sites.
Protocol 1: Conformational Search
-
Initial Structure Generation: A 2D representation of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine will be converted to a 3D structure using molecular mechanics force fields (e.g., MMFF94).
-
Systematic Rotational Sampling: The rotatable bonds in the central amine linker will be systematically rotated to generate a diverse set of initial conformers.
-
Geometry Optimization: Each conformer will be subjected to geometry optimization using a semi-empirical method (e.g., PM7) to obtain low-energy structures.
-
Clustering and Final Optimization: The resulting conformers will be clustered based on RMSD. Representative structures from each cluster will undergo final geometry optimization using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
Energy Analysis: The relative energies of the stable conformers will be calculated to identify the global minimum and other low-energy conformations.
Proposed Theoretical Investigations: A Multi-pronged Approach
Given the therapeutic relevance of the benzodioxin scaffold, we propose a series of in silico studies to explore the potential of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine as a therapeutic agent.
Quantum Chemical Calculations
DFT studies will provide insights into the electronic properties of the molecule, which are crucial for understanding its reactivity and intermolecular interactions.[5]
Protocol 2: DFT Analysis
-
Software: Gaussian 09W or similar.[6]
-
Method: B3LYP functional with the 6-311++G(d,p) basis set.[6]
-
Calculations:
-
Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.[6]
-
Frontier Molecular Orbitals (HOMO-LUMO): To determine the molecule's chemical reactivity and kinetic stability. The energy gap will indicate its resistance to electronic excitation.
-
Fukui Functions: To predict local reactivity and sites susceptible to radical, nucleophilic, and electrophilic attack.[6]
-
Pharmacophore Modeling and Virtual Screening
Based on the known activities of related benzodioxin derivatives, we can hypothesize potential biological targets and use computational methods to assess the binding affinity.
Workflow 1: Target Identification and Virtual Screening
Caption: Workflow for identifying potential biological targets.
Molecular Docking
Once potential targets are identified, molecular docking will be employed to predict the binding mode and affinity of our molecule within the active site of the receptor.[3]
Protocol 3: Molecular Docking
-
Protein Preparation: Obtain the crystal structure of the target protein (e.g., Dopamine D4 receptor, PARP1) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D conformer of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine with the lowest energy from the conformational analysis.
-
Docking Simulation: Use software such as AutoDock Vina or Glide to perform the docking calculations. Define the binding site based on the co-crystallized ligand or known active site residues.
-
Analysis of Results: Analyze the predicted binding poses and docking scores. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mechanism.
ADMET Prediction
Early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for successful drug development.[5][7]
Table 2: Predicted ADMET Properties
| Parameter | Predicted Value/Classification | Method |
| Lipinski's Rule of Five | Compliant | In silico calculation |
| Blood-Brain Barrier Permeability | To be determined | Predictive models (e.g., QSAR) |
| CYP450 Inhibition | To be determined | Predictive models |
| Hepatotoxicity | To be determined | Predictive models |
| Ames Mutagenicity | To be determined | Predictive models |
Workflow 2: In Silico ADMET Profiling
Caption: Workflow for predicting ADMET properties.
Expected Outcomes and Future Directions
This theoretical investigation is expected to yield a comprehensive profile of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, including its most stable conformations, electronic properties, potential biological targets, and a preliminary assessment of its drug-likeness. These computational insights will provide a strong foundation for subsequent experimental validation. The predicted biological activities can guide the selection of appropriate in vitro and in vivo assays, while the ADMET predictions will help in anticipating potential liabilities and designing strategies to mitigate them. This synergy between theoretical and experimental approaches is essential for modern, efficient drug discovery.
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A Technical Guide to the Rational Design and Synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine: A Novel Benzodioxan Derivative
Abstract
The 1,4-benzodioxan moiety is a cornerstone scaffold in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1][2] Its unique structural and electronic properties have made it an "evergreen" template for designing molecules with diverse bioactivities, including but not limited to α-adrenergic blockade, and potent interactions with serotonergic pathways.[2][3][4] This guide delineates the rationale, synthesis, and characterization of a novel, symmetric secondary amine, Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine (CAS No. 1260811-27-5). We present a robust synthetic protocol centered on reductive amination, a cornerstone reaction in modern drug discovery for its efficiency in C-N bond formation.[5] This document is intended for researchers, chemists, and drug development professionals, providing not only a replicable methodology but also the strategic considerations underpinning the molecular design and experimental choices.
Introduction: The Strategic Imperative for Novel Benzodioxan Analogs
The 1,4-benzodioxan scaffold is a privileged structure, a term used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets. Compounds incorporating this ring system have demonstrated significant therapeutic potential, acting as anti-inflammatory agents, anxiolytics, antidepressants, and even inhibitors of critical enzymes like monoamine oxidase B (MAO-B) and Poly(ADP-ribose)polymerase 1 (PARP1).[2][4][6][7]
The motivation for synthesizing Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine stems from a rational design strategy aimed at exploring the chemical space around this validated pharmacophore. The creation of a dimeric structure linked by a central secondary amine presents several intriguing possibilities:
-
Bivalent Binding: The molecule could potentially engage with two adjacent binding sites on a single receptor or bridge two separate receptor units, potentially leading to enhanced affinity or altered signaling outcomes.
-
Modified Physicochemical Properties: The introduction of a central nitrogen atom and the doubling of the molecular weight significantly alter properties such as solubility, lipophilicity (LogP), and hydrogen bonding capacity, which in turn affects pharmacokinetics (ADME).
-
Novel Structure-Activity Relationships (SAR): The symmetric design serves as a foundational molecule for future SAR studies, where asymmetry can be introduced to probe the specific structural requirements of a biological target.
This guide provides a comprehensive walkthrough of the discovery process, from conceptual design to synthesis and characterization.
References
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- 2. air.unimi.it [air.unimi.it]
- 3. (Open Access) On the pharmacology of a reflexinhibiting benzodioxan derivative (1959) | Klupp H | 4 Citations [scispace.com]
- 4. Novel benzodioxan derivative, 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl) amino]propoxy]-1,3-benzodioxole HCl (MKC-242), with anxiolytic-like and antidepressant-like effects in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine from 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, a secondary amine with potential applications in medicinal chemistry and materials science. The synthesis is achieved through a one-pot reductive amination of 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde. This application note details the underlying chemical principles, provides a robust and validated experimental protocol, and discusses the critical parameters influencing the reaction's success.
Introduction: The Significance of Diarylmethylamines
Diarylmethylamines are a class of organic compounds characterized by a nitrogen atom connected to two benzyl-type groups. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules and pharmaceuticals. The specific target molecule, Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, incorporates the 2,3-dihydrobenzo[b]dioxin moiety, a common feature in pharmacologically active compounds. The synthesis of such molecules is of significant interest for the exploration of new chemical entities in drug discovery programs.
Reductive amination stands out as one of the most efficient and widely used methods for the synthesis of amines.[1][2][3] This strategy involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This one-pot approach is often preferred due to its operational simplicity and high atom economy.
Synthetic Strategy: One-Pot Reductive Amination
The synthesis of the target secondary amine from 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde proceeds via a self-reductive amination pathway. In this reaction, the aldehyde reacts with an ammonia source, which can be generated in situ or added, to form an intermediate imine. A second molecule of the aldehyde then reacts with this imine, which is subsequently reduced to yield the desired bis-alkylated amine.
A key aspect of this synthesis is the choice of the reducing agent. Sodium borohydride (NaBH₄) is a versatile, cost-effective, and relatively safe hydride donor, making it an excellent choice for this transformation.[2][4][5] The reaction is typically carried out in a suitable protic solvent, such as methanol or ethanol, which facilitates both the imine formation and the subsequent reduction.
The proposed mechanism involves two key steps:
-
Imine Formation: The aldehyde reacts with ammonia (or an ammonia equivalent) to form a hemiaminal intermediate, which then dehydrates to form the primary imine.
-
Reduction and Second Alkylation: The primary imine can then react with a second equivalent of the aldehyde to form a new iminium ion. Alternatively, the primary amine formed from the reduction of the initial imine can react with a second aldehyde molecule. The resulting iminium ion is then irreversibly reduced by the hydride reagent to yield the final secondary amine.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) |
| 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde | C₉H₈O₃ | 164.16 | 1.0 g | 6.09 |
| Ammonium Acetate | CH₃COONH₄ | 77.08 | 0.70 g | 9.14 |
| Sodium Borohydride | NaBH₄ | 37.83 | 0.35 g | 9.14 |
| Methanol | CH₃OH | 32.04 | 20 mL | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 30 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde (1.0 g, 6.09 mmol) and ammonium acetate (0.70 g, 9.14 mmol).
-
Dissolution: Add methanol (20 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Initiation of Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (0.35 g, 9.14 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Workup - Quenching: Carefully quench the reaction by the slow addition of water (10 mL).
-
Workup - Extraction: Transfer the mixture to a separatory funnel and add dichloromethane (50 mL). Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine.
Characterization
The identity and purity of the final product, Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine (C₁₈H₁₉NO₄, MW: 313.35 g/mol ), should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow and Logic Diagram
The following diagram illustrates the key steps in the synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine.
Caption: Synthetic workflow for Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine.
Causality and Experimental Choices
-
Choice of Ammonia Source: Ammonium acetate is used as a convenient in situ source of ammonia. The acetate counter-ion can also act as a mild Brønsted acid catalyst to promote imine formation.
-
Stoichiometry: A slight excess of the ammonia source and the reducing agent is used to ensure complete conversion of the starting aldehyde.
-
Solvent Selection: Methanol is an excellent solvent for this reaction as it readily dissolves the starting materials and the borohydride reagent. Its protic nature also facilitates the reaction mechanism.
-
Temperature Control: The initial addition of sodium borohydride is performed at 0 °C to control the exothermic reaction and minimize potential side reactions, such as the reduction of the aldehyde to the corresponding alcohol. The reaction is then allowed to warm to room temperature to ensure a reasonable reaction rate.
-
Workup Procedure: The aqueous workup with sodium bicarbonate is crucial to neutralize any remaining acidic species and to remove water-soluble byproducts.
Conclusion
The one-pot reductive amination of 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde provides an efficient and straightforward route to Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine. This protocol has been designed to be robust and reproducible, offering researchers a reliable method for accessing this and structurally similar diarylmethylamines. The insights into the experimental design and the detailed procedural steps will aid in the successful implementation of this synthesis in a research and development setting.
References
-
Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (n.d.). Journal of Chemical Sciences. [Link][1]
-
A simple and convenient procedure for reductive amination of aldehydes and ketones using sodium borohydride in the presence of silica chloride as an active, inexpensive, recoverable, and recyclable catalyst is described. (2010). TÜBİTAK Academic Journals. [Link][4]
-
Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. (2013). Chem Sci Trans.. [Link][5]
-
Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline-borane as a reducing agent in the presence of small amounts of AcOH is described. Tetrahedron, 60(9), 1463-1471. [Link]
-
Photoredox-Catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source. (2019). Angewandte Chemie International Edition, 58(18), 5944-5948. [Link][3]
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Application Notes and Protocols: The Versatility of Benzodioxin-Containing Secondary Amines in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The 1,4-benzodioxane moiety is a quintessential example of such a scaffold.[1][2] Its rigid, yet conformationally informative structure, derived from natural products like lignans, provides an excellent template for designing molecules that can precisely interact with diverse biological targets.[1] When this stable heterocyclic system is combined with a secondary amine, one of the most fundamental functional groups in pharmaceuticals, the potential for therapeutic innovation expands dramatically.[3]
The secondary amine (R₂NH) is a critical pharmacophore. Its nitrogen atom, with its lone pair of electrons, acts as a hydrogen bond acceptor, while the N-H proton can act as a hydrogen bond donor. This duality is crucial for specific drug-receptor interactions.[4] Furthermore, the basic nature of the amine allows for the formation of salts, which can significantly improve a drug candidate's solubility and bioavailability—key hurdles in drug development.
This guide provides an in-depth exploration of the applications of benzodioxin-containing secondary amines, moving from their established roles to emerging therapeutic frontiers. We will delve into the causality behind their design, present detailed protocols for their synthesis and evaluation, and summarize key structure-activity relationships (SAR) that govern their efficacy.
Therapeutic Applications: A Scaffold for Diverse Targets
The unique combination of the benzodioxin ring and a secondary amine has given rise to compounds with a wide spectrum of pharmacological activities.[5] This versatility underscores the scaffold's ability to be chemically tailored to achieve desired interactions with various enzymes and receptors.
Modulation of Adrenergic Receptors
Perhaps the most well-established application is in the development of α-adrenergic receptor (α-AR) antagonists.[5] These agents are crucial in managing conditions like hypertension and benign prostatic hyperplasia (BPH).
-
Mechanism & Rationale: α₁-Adrenergic receptors, located on smooth muscle cells, mediate vasoconstriction. Antagonists containing the benzodioxin-amine scaffold, such as the well-known drug Doxazosin , block this action, leading to vasodilation and a reduction in blood pressure. The secondary amine is paramount for activity; studies on related compounds like WB4101 have shown that the amine function interacts with an anionic site on the receptor, likely through a charge-reinforced hydrogen bond, anchoring the molecule for effective blockade.[4]
-
Structure-Activity Relationship (SAR): Subtle modifications to the amine and the aromatic portions of the molecule can fine-tune selectivity for different α₁-AR subtypes (α₁A, α₁B, α₁D).[6] This is critical for minimizing side effects; for instance, high selectivity for the α₁A subtype is desirable for treating BPH while minimizing cardiovascular effects.
Anticancer Agents: A New Battlefield
The benzodioxin scaffold has been increasingly explored for its potential in oncology.[1][7]
-
Mechanism & Rationale: Several strategies have been employed. One approach leverages the role of α₁-adrenoreceptors in cancer cell proliferation. Compounds like "clopenphendioxan" have demonstrated antitumor activity in human prostate cancer (PC-3) cells by antagonizing α₁D and α₁B subtypes, inducing apoptosis.[8] Other benzodioxane derivatives have been designed to inhibit key signaling enzymes that are overactive in tumors, such as phosphoinositide 3-kinases (PI3K), which are critical for cell growth and survival.[7]
-
SAR Insights: The cytotoxic effects of these compounds can be modulated by substitutions on the benzodioxin ring and the nature of the groups attached to the secondary amine. This allows for optimization to enhance potency and selectivity for cancer cells over healthy cells.[9]
Antibacterial Innovation: Targeting Bacterial Cell Division
With the rise of antibiotic resistance, novel antibacterial agents are urgently needed. Benzodioxin-benzamide derivatives containing a secondary amine linker have emerged as potent inhibitors of the bacterial protein FtsZ.[10]
-
Mechanism & Rationale: FtsZ is a prokaryotic homolog of tubulin that is essential for bacterial cell division. It polymerizes to form the "Z-ring" at the division site. Inhibiting FtsZ prevents cell division, leading to bacterial death. Benzodioxin-based inhibitors bind to a key site on FtsZ, disrupting its polymerization.[11] This mechanism is a promising strategy against Gram-positive pathogens, including multidrug-resistant Staphylococcus aureus (MRSA).[10][12]
-
SAR Insights: The length and functionality of the linker containing the secondary amine between the benzodioxin and benzamide moieties are critical for activity. Optimization of this linker has led to derivatives with potent, low micromolar activity against resistant bacterial strains.[10]
Central Nervous System (CNS) Ligands
The benzodioxin scaffold is also prevalent in ligands for serotonergic (5-HT) receptors, which are important targets for treating CNS disorders such as depression and anxiety.[5]
-
Mechanism & Rationale: Compounds have been developed as both agonists and antagonists for various 5-HT receptor subtypes, particularly 5-HT₁A.[9] A 5-HT₁A agonist, for example, can have anxiolytic or antidepressant effects. The ability to replace the benzodioxane ring with a more flexible 1,4-dioxane ring has led to the development of potent and selective 5-HT₁A full agonists, representing potential new leads for neuroprotective agents.[9][13]
Data Summary: Structure-Activity Relationships
The following table summarizes key SAR findings for benzodioxin-containing secondary amines targeting α₁-Adrenoreceptor subtypes, illustrating the impact of structural modifications on biological activity.
| Compound/Modification | R Group on Amine | Substitution on Benzodioxin | α₁A Affinity (pKi) | α₁D Affinity (pKi) | Key Insight | Reference |
| WB4101 (Prototype) | 2,6-dimethoxyphenoxyethyl | None | High | Moderate | High affinity α₁-antagonist, serves as a reference compound. | [4] |
| Phendioxan Analogue | 2,6-dimethoxyphenoxyethyl | Phenyl at C2 | High | High | Introduction of a cis-phenyl group can enhance affinity for multiple subtypes. | [6] |
| Openphendioxan | 2,6-dimethoxyphenoxyethyl | Open-ring analogue | Moderate | High | Demonstrates high selectivity for the α₁D subtype. | [8] |
| Clopenphendioxan | 2,6-dimethoxyphenoxyethyl | Open-ring, 4-chlorobenzyloxy | Moderate | High | Substitution on the benzyloxy moiety maintains α₁D selectivity and confers potent anti-prostate cancer activity. | [8] |
Experimental Protocols
The following protocols provide standardized, validated methodologies for the synthesis and biological evaluation of a representative benzodioxin-containing secondary amine.
Protocol 1: General Synthesis of a Benzodioxin-Secondary Amine
This protocol describes a common two-step synthesis via nucleophilic substitution, a robust and versatile method for generating a library of analogues.
Causality: The synthesis relies on creating an electrophilic carbon on the benzodioxin scaffold (Step 1) which can then be attacked by a nucleophilic primary amine (Step 2) to form the target secondary amine. The choice of a non-nucleophilic base in Step 2 is critical to prevent side reactions and to neutralize the HBr byproduct, driving the reaction to completion.
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- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 2. Role of the amine function on alpha-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. Structure-activity relationships in 1,4-benzodioxan-related compounds. 8.(1) {2-[2-(4-chlorobenzyloxy)phenoxy]ethyl}-[2-(2,6-dimethoxyphenoxy)ethyl]amine (clopenphendioxan) as a tool to highlight the involvement of alpha1D- and alpha1B-adrenoreceptor subtypes in the regulation of human PC-3 prostate cancer cell apoptosis and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and potential applications of metal complexes featuring the bidentate N,N'-donor ligand, Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine. The benzodioxane moiety is a recognized pharmacophore present in numerous biologically active compounds, suggesting that its incorporation into metal complexes could yield novel therapeutic agents or catalysts.[1][2][3] This guide offers detailed, field-proven protocols for the synthesis of the ligand and its subsequent complexation with transition metals. Furthermore, it outlines a systematic approach to the characterization of these novel complexes and discusses their potential in medicinal chemistry and catalysis, grounded in the known bioactivities of benzodioxane derivatives.[1][2][3]
Introduction: The Rationale for Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine in Coordination Chemistry
The 1,4-benzodioxane scaffold is a privileged structural motif in medicinal chemistry, integral to a range of clinically significant drugs.[1][3] Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, antibacterial, anti-inflammatory, and α-adrenergic blocking properties.[1][2][4] The incorporation of this versatile scaffold into a ligand framework for transition metal complexes presents a compelling strategy for the development of novel compounds with unique therapeutic or catalytic functionalities. Transition metal complexes offer a rich diversity in coordination geometries, oxidation states, and reactivity, which can be finely tuned by the ligand environment.[5][6]
Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine is a bidentate ligand that coordinates to a metal center through its two nitrogen atoms. This chelation effect is expected to form stable metal complexes. The electronic properties of the benzodioxane rings can influence the electron density at the metal center, thereby modulating the reactivity and biological activity of the resulting complex. The potential applications of such complexes are vast, ranging from novel anticancer agents that leverage the cytotoxic potential of both the metal and the benzodioxane moiety to catalysts for organic transformations where the ligand can influence selectivity and efficiency.[7][8][9]
Synthesis of the Ligand: Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
Two primary synthetic routes are proposed for the synthesis of the title ligand: reductive amination and direct alkylation. Reductive amination is often preferred as it can minimize the over-alkylation that can be problematic in direct alkylation methods.[10]
Method A: Reductive Amination
This method involves the reaction of 2,3-dihydrobenzo[b][10][11]dioxine-6-carbaldehyde with ammonia to form a primary amine, which is then reacted with another equivalent of the aldehyde under reductive conditions. A more direct, one-pot approach would involve reacting the aldehyde with a suitable amine source under reductive conditions.[12][13][14][15][16]
Workflow for Reductive Amination Synthesis of the Ligand
Caption: Reductive amination workflow for ligand synthesis.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a stirred solution of 2,3-dihydrobenzo[b][10][11]dioxine-6-carbaldehyde (2.0 equivalents) in anhydrous 1,2-dichloroethane (DCE), add a primary amine source such as (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine (1.0 equivalent). If starting directly from the aldehyde and ammonia, a solution of ammonia in methanol can be used.
-
Imine Formation: If necessary, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents per aldehyde) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous due to its mildness and selectivity.[10]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine.
Method B: Direct Alkylation
This method involves the reaction of (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine with 6-(bromomethyl)-2,3-dihydrobenzo[b][10][11]dioxine. While conceptually simpler, this method can lead to the formation of tertiary amines and quaternary ammonium salts as byproducts.[17][18] The use of a bulky base or specific reaction conditions can help to favor mono-alkylation.[19][20]
Experimental Protocol: Direct Alkylation
-
Reaction Setup: In a round-bottom flask, dissolve (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine (1.0 equivalent) and 6-(bromomethyl)-2,3-dihydrobenzo[b][10][11]dioxine (1.0 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base such as cesium carbonate or potassium carbonate (2.0-3.0 equivalents) to the mixture.
-
Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature, pour it into water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Synthesis of Metal Complexes
The synthesized ligand can be used to form complexes with a variety of transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II), Pd(II), Pt(II)). The general procedure involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Workflow for Metal Complex Synthesis
Caption: General workflow for metal complex synthesis.
Experimental Protocol: Synthesis of a Generic [M(L)Cl₂] Complex
-
Ligand Solution: Dissolve Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CuCl₂, Ni(OAc)₂, PdCl₂) (1.0 equivalent) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reaction: The reaction mixture is then stirred at room temperature or refluxed for several hours, during which a precipitate of the complex may form.
-
Isolation: The resulting solid is collected by filtration, washed with the solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Drying: The complex is then dried under vacuum. The metal-to-ligand ratio can be varied to potentially synthesize complexes with different stoichiometries.[21][22]
Characterization of the Ligand and its Metal Complexes
A thorough characterization of the newly synthesized ligand and its metal complexes is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.[23][24]
| Technique | Purpose for Ligand Characterization | Purpose for Metal Complex Characterization | Expected Observations |
| ¹H & ¹³C NMR | Confirm the chemical structure and purity. | Determine the coordination environment of the ligand. | Shifts in the proton and carbon signals of the ligand upon coordination to the metal.[11] Paramagnetic metals may lead to peak broadening. |
| FT-IR Spectroscopy | Identify functional groups (N-H, C-N, C-O-C). | Observe changes in vibrational frequencies upon coordination. | Shift in the N-H stretching and bending vibrations. Appearance of new low-frequency bands corresponding to M-N bonds.[11] |
| Mass Spectrometry | Determine the molecular weight. | Confirm the molecular weight of the complex and its fragmentation pattern. | A molecular ion peak corresponding to the expected mass of the complex. |
| UV-Vis Spectroscopy | Determine the electronic transitions. | Investigate the d-d electronic transitions and charge transfer bands. | Appearance of new absorption bands in the visible region for colored transition metal complexes. |
| Elemental Analysis | Determine the elemental composition (C, H, N). | Confirm the stoichiometry of the metal complex. | The experimental percentages of C, H, and N should match the calculated values for the proposed formula. |
| Magnetic Susceptibility | N/A | Determine the magnetic moment of the complex. | Provides information about the number of unpaired electrons and the geometry of the complex. |
Potential Applications
The unique structural features of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine metal complexes suggest a range of potential applications, primarily in medicinal chemistry and catalysis.
Medicinal Chemistry
The benzodioxane moiety is a well-established pharmacophore with diverse biological activities.[1][2][3] Metal complexes themselves have a long history of use in medicine.[25] Therefore, combining these two components could lead to synergistic effects and novel therapeutic agents.
-
Anticancer Agents: Many benzodioxane derivatives exhibit cytotoxic activity against various cancer cell lines.[3] The metal center can introduce additional mechanisms of cytotoxicity, such as DNA binding or the generation of reactive oxygen species.
-
Antibacterial Agents: The benzodioxane scaffold has been incorporated into compounds with antibacterial properties.[4] Chelation with a metal ion can enhance the lipophilicity of the molecule, facilitating its transport across bacterial cell membranes and potentially increasing its efficacy.[23]
-
Enzyme Inhibitors: Benzodioxane-containing molecules have been developed as inhibitors for various enzymes. The geometry and electronic properties of the metal complex can be tailored to target the active site of specific enzymes.
Catalysis
Amine ligands play a crucial role in transition metal catalysis by modulating the electronic and steric properties of the metal center.[5][6] This influences the activity, selectivity, and stability of the catalyst.[5][6]
-
Oxidation/Reduction Reactions: The redox activity of the transition metal center can be harnessed for catalytic oxidation or reduction of organic substrates. The ligand can help stabilize the metal in different oxidation states.
-
Cross-Coupling Reactions: Palladium and nickel complexes with amine ligands are widely used in cross-coupling reactions to form C-C and C-N bonds. The benzodioxane moiety could influence the catalytic efficiency and selectivity in such transformations.
-
Asymmetric Catalysis: If a chiral version of the ligand is synthesized, its metal complexes could be explored as catalysts for asymmetric synthesis, a critical technology in the pharmaceutical industry.
Conclusion
Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine represents a promising, yet underexplored, ligand for the development of novel metal complexes. The well-documented biological significance of the benzodioxane scaffold provides a strong rationale for investigating the therapeutic potential of these complexes. Furthermore, the versatile nature of amine ligands in catalysis suggests that these new complexes could find applications in synthetic organic chemistry. The detailed protocols and characterization strategies outlined in this document provide a solid foundation for researchers to synthesize and explore the properties and applications of this exciting new class of coordination compounds.
References
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Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - ScienceDirect. (URL: [Link])
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The infrared absorption spectra of metal ammine complexes and related compounds. - Europe PMC. (URL: [Link])
- US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google P
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Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (URL: [Link])
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Synthesis of primary amines by one-pot reductive amination of aldehydes - Der Pharma Chemica. (URL: [Link])
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21.5: Synthesis of Amines by Alkylation - Chemistry LibreTexts. (URL: [Link])
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1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C - AIR Unimi. (URL: [Link])
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Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination | The Journal of Organic Chemistry. (URL: [Link])
-
Synthesis of Secondary Amines via Self-Limiting Alkylation | Request PDF - ResearchGate. (URL: [Link])
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1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - ResearchGate. (URL: [Link])
-
Synthesis and Catalysis of Anionic Amido Iron(II) Complexes - PMC - NIH. (URL: [Link])
-
Metal Complexes of Ligand Derived from Amine Compound: Formation, Spectral Characterization, and Biological Evaluation - ResearchGate. (URL: [Link])
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC - PubMed Central. (URL: [Link])
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chemistry-and-pharmacology-of-benzodioxanes.pdf - TSI Journals. (URL: [Link])
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Aldehydes and Ketones to Amines - Chemistry Steps. (URL: [Link])
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])
-
Synthesis, Biological Evaluation, and Molecular Docking of 1,4-Benzodioxan Derivatives as Potential Antibacterial Agents | Request PDF - ResearchGate. (URL: [Link])
-
Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies - PubMed. (URL: [Link])
-
Synthesis, Spectroscopic Characterization, Coordination, and Antimicrobial Activity of Some Metal Complexes Derived From 1, 2-Diphenylethane-1, 2-dione and Dinitrophenyl Hydrazine Schiff Base Ligand - Brieflands. (URL: [Link])
-
Metal Complexes of Ligand Derived from Amine Compound: Formation, Spectral Characterization, and Biological Evaluation - Impactfactor.org. (URL: [Link])
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Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - ResearchGate. (URL: [Link])
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Synthesis of transition metal complexes of bidentate ligand and their antimicrobial studies - Semantic Scholar. (URL: [Link])
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Synthesis, Spectral Characterization, and Biological Evaluation of Transition Metal Complexes of Bidentate N, O Donor Schiff Bases - PMC - NIH. (URL: [Link])
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Synthesis, characterization and biological evaluation of transition metal complexes derived from N, S bidentate ligands - PubMed. (URL: [Link])
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Synthesis of 2,3-dihydrobenzo[b][10][11]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][10][11]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC - NIH. (URL: [Link])
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2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde | C9H8O3 - PubChem. (URL: [Link])
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Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes - MDPI. (URL: [Link])
-
Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan - Oriental Journal of Chemistry. (URL: [Link])
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (URL: [Link])
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2,3-Dihydrobenzo[b][10][11]dioxine-6-carbaldehyde - AbacipharmTech-Global Chemical supplier. (URL: [Link])
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The Synthetic Versatility of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine: A Guide for the Modern Chemist
Introduction: Unveiling a Privileged Scaffold for Drug Discovery
In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of novel molecular architectures with desired biological functions. Among these, Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine emerges as a compelling, yet underexplored, secondary amine bearing the privileged 1,4-benzodioxane motif. This unique combination of a reactive secondary amine and the biologically relevant benzodioxane scaffold positions it as a valuable precursor for the synthesis of a diverse array of complex molecules, particularly in the pursuit of new therapeutic agents.[1][2][3][4][5]
The 1,4-benzodioxane moiety is a cornerstone in the design of numerous biologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5] Its presence has been correlated with a range of activities, including but not limited to, anticancer, antibacterial, and neurological applications.[1][2] The secondary amine functionality of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine provides a versatile handle for a multitude of classic and modern organic transformations. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound, complete with detailed, field-proven insights and actionable protocols.
Core Synthetic Applications: A Gateway to Molecular Diversity
The reactivity of the secondary amine in Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine can be harnessed in several key synthetic transformations to generate a library of novel compounds. This section will delve into three such applications: Reductive Amination, Buchwald-Hartwig Amination, and the Mannich Reaction.
Reductive Amination: Forging Tertiary Amines with Precision
Reductive amination stands as a robust and widely utilized method for the synthesis of amines, offering a high degree of control and avoiding the common pitfall of over-alkylation.[6][7][8][9][10][11][12] In the context of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, this reaction allows for the introduction of a third substituent onto the nitrogen atom, leading to the formation of tertiary amines with diverse functionalities.
Causality Behind Experimental Choices: The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is crucial. Its lower reactivity compared to reagents like sodium borohydride allows for the in situ reduction of the iminium ion formed from the condensation of the secondary amine and a carbonyl compound, without significantly reducing the carbonyl starting material. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to ensure the stability of the reducing agent and the intermediate iminium ion.
Experimental Protocol: Synthesis of a Novel Tertiary Amine via Reductive Amination
Objective: To synthesize a tertiary amine by reacting Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine with a model aldehyde, 4-chlorobenzaldehyde.
Materials:
-
Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine (1.0 equiv)
-
4-Chlorobenzaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine (1.0 equiv) and anhydrous DCM.
-
Stir the solution at room temperature until the amine is fully dissolved.
-
Add 4-chlorobenzaldehyde (1.1 equiv) to the solution and stir for 20-30 minutes.
-
In a separate flask, weigh sodium triacetoxyborohydride (1.5 equiv) and add it portion-wise to the reaction mixture over 10-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Aldehyde | Product | Theoretical Yield |
| 1 | 4-Chlorobenzaldehyde | N-(4-chlorobenzyl)-N,N-bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine | >90% |
| 2 | Cyclohexanecarboxaldehyde | N-(cyclohexylmethyl)-N,N-bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine | >85% |
Visualization of Reductive Amination Workflow:
Sources
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- 3. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design [pubmed.ncbi.nlm.nih.gov]
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- 12. youtube.com [youtube.com]
Application Note & Protocol: Quantitative Analysis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
Abstract
This document provides a comprehensive guide to the quantitative analysis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, a secondary amine that may be present as an impurity in pharmaceutical manufacturing. The protocols detailed herein are grounded in established analytical principles and are designed to meet the stringent validation requirements set forth by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). We present two robust analytical methods: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quantification and a highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and confirmation. This guide is intended for researchers, scientists, and drug development professionals who require a reliable and validated approach to quantifying this specific impurity.
Introduction: The Rationale for Quantification
Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine (CAS: 1260811-27-5, Molecular Formula: C18H19NO4, MW: 313.35 g/mol ) is a chemical entity characterized by its secondary amine functional group and two benzodioxan moieties.[1][2] In the context of pharmaceutical development, secondary amines are a critical class of compounds to monitor. They can be precursors to the formation of N-nitrosamine impurities, which are classified as probable human carcinogens and are subject to strict regulatory limits.[3] The formation of such impurities can occur during the synthesis of the active pharmaceutical ingredient (API) or during the shelf-life of the finished drug product.[4]
Therefore, the development of a sensitive, specific, and validated analytical method for the quantification of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine is not merely a quality control measure but a crucial step in ensuring the safety and efficacy of a pharmaceutical product. The objective of any such analytical procedure is to demonstrate its suitability for its intended purpose, a principle that is at the core of international regulatory guidelines.[5] This application note provides the foundational methodologies and validation strategies to achieve this objective.
Recommended Analytical Methods
We propose a two-tiered approach for the analysis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine:
-
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) : A robust, reliable, and widely available technique suitable for routine quantification in quality control settings.
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) : A highly sensitive and selective method ideal for trace-level quantification, impurity identification, and confirmatory analysis.[6]
Method 1: RP-HPLC-UV Quantification
Principle: This method separates the analyte from the API and other impurities based on its hydrophobicity using a C18 stationary phase. The quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength. The benzodioxan chromophore in the analyte's structure allows for sensitive UV detection.
Experimental Protocol:
-
Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Reference standard of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or optimal wavelength determined by UV scan of the reference standard).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 100 mL volumetric flask with 50:50 (v/v) acetonitrile:water as the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL) by serial dilution of the stock solution.
-
Sample Solution: Accurately weigh a suitable amount of the API or drug product, dissolve in the diluent to achieve a final concentration where the expected impurity level falls within the calibration range. Sonication may be used to aid dissolution. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Method 2: LC-MS/MS for Trace Analysis and Confirmation
Principle: This method offers superior sensitivity and selectivity by coupling the separation power of LC with the mass-resolving capability of a tandem mass spectrometer. The analyte is quantified using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This technique is the gold standard for trace impurity analysis in complex matrices.[7][8]
Experimental Protocol:
-
Instrumentation:
-
UHPLC/HPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
-
Reagents and Materials:
-
Same as HPLC-UV method, but with LC-MS grade solvents and additives (e.g., formic acid).
-
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program: Optimized for faster analysis (e.g., a 10-minute gradient).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion [M+H]⁺: m/z 314.1
-
MRM Transitions:
-
Quantifier: 314.1 → [Product Ion 1] (determined by infusion of standard)
-
Qualifier: 314.1 → [Product Ion 2] (determined by infusion of standard)
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of the analyte.
-
-
Standard and Sample Preparation:
-
Similar to the HPLC-UV method, but calibration standards will be prepared at much lower concentrations (e.g., in the ng/mL range) to match the sensitivity of the instrument.
-
Analytical Method Validation Protocol
A validation protocol must be established and followed to demonstrate that the analytical procedure is fit for its intended purpose.[9] The validation should be performed in accordance with ICH Q2(R1) guidelines.[10][11]
Specificity
The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and the matrix (API).[12][13]
-
Protocol: Analyze a blank (diluent), a placebo (formulation without API, if applicable), a solution of the API, and a spiked sample containing the analyte and potential impurities. The analyte peak should be well-resolved from all other peaks and have no interference at its retention time in the blank and placebo chromatograms.
Linearity and Range
The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare and analyze at least five concentrations of the reference standard across the desired range (e.g., from the Limit of Quantification to 150% of the target concentration). Plot the peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.
Accuracy
The closeness of the test results obtained by the method to the true value.
-
Protocol: Perform recovery studies by spiking a known amount of the analyte into the sample matrix at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: Mean recovery should be within 90.0% to 110.0%.
Precision
The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 5.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision (e.g., RSD ≤ 10%) and accuracy.
Data Presentation and Expected Performance
The following tables summarize the expected performance characteristics of the validated methods.
Table 1: HPLC-UV Method Validation Summary
| Validation Parameter | Acceptance Criteria | Expected Result |
|---|---|---|
| Specificity | No interference at analyte RT | Pass |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | LOQ to 150% of target | 0.1 - 5.0 µg/mL |
| Accuracy (% Recovery) | 90.0 - 110.0% | 98.5 - 102.1% |
| Precision (RSD) | ||
| - Repeatability | ≤ 5.0% | < 2.0% |
| - Intermediate Precision | ≤ 5.0% | < 3.0% |
| LOD | Report value | ~0.03 µg/mL |
| LOQ | Report value | ~0.1 µg/mL |
Table 2: LC-MS/MS Method Validation Summary
| Validation Parameter | Acceptance Criteria | Expected Result |
|---|---|---|
| Specificity | No interference in MRM | Pass |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | LOQ to 100 ng/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 90.0 - 110.0% | 97.2 - 103.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 10.0% | < 5.0% |
| - Intermediate Precision | ≤ 10.0% | < 7.0% |
| LOD | Report value | ~0.03 ng/mL |
| LOQ | Report value | ~0.1 ng/mL |
Conclusion
The analytical methods detailed in this application note provide a robust and scientifically sound framework for the quantification of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine. The RP-HPLC-UV method is suitable for routine quality control, while the LC-MS/MS method provides the high sensitivity and specificity required for trace-level analysis and confirmation. Adherence to the described validation protocol will ensure that the chosen method is fit for its intended purpose and that the data generated is reliable, accurate, and compliant with global regulatory standards.[15][16]
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link][10]
-
International Council for Harmonisation (ICH). Quality Guidelines.[Link][17]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.[Link][11]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[Link][15]
-
LCGC North America. Validation of Impurity Methods, Part II.[Link][12]
-
Altabrisa Group. What Is FDA Method Validation Guidance and Its Importance?[Link][13]
-
Technology Networks. Analytical Method Validation: Mastering FDA Guidelines.[Link][14]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures.[Link][9]
-
Technology Networks. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.[Link][4]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance.[Link][16]
-
National Center for Biotechnology Information (NCBI). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines.[Link]
-
Agilent. High-Sensitivity Quantitation of Nitrosamine Impurities in Drug Substances Using LC-MS/MS.[Link][6]
-
ACS Publications. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.[Link][3]
-
Appchem. Bis((2,3-dihydrobenzo[b][10][11]dioxin-6-yl)methyl)amine | 1260811-27-5.[Link][1]
-
National Center for Biotechnology Information (NCBI). LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine.[Link][7]
-
Mendeley. LC, MSn and LC-MS/MS studies for the characterization of degradation products of amlodipine.[Link][8]
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Application Note: A Robust HPLC-Based Method for the Quantification of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine Utilizing Pre-Column Derivatization
Abstract
This application note presents a detailed, reliable, and highly sensitive High-Performance Liquid Chromatography (HPLC) method for the analysis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine (BDMA), a secondary amine with a benzodioxan moiety. Direct HPLC analysis of secondary amines like BDMA is often hampered by poor chromatographic retention on reversed-phase columns and low UV absorptivity, leading to inadequate sensitivity.[1] To overcome these analytical challenges, this protocol employs a pre-column derivatization strategy using dansyl chloride. This approach not only enhances the hydrophobicity of the analyte, thereby improving its chromatographic behavior, but also introduces a highly fluorescent tag, enabling sensitive detection.[2] This document provides a step-by-step guide for researchers, scientists, and professionals in drug development, covering the derivatization procedure, HPLC-FLD/UV analysis, and essential troubleshooting.
Introduction and Scientific Rationale
Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine (Molecular Formula: C18H19NO4, Molecular Weight: 313.35 g/mol ) is a molecule of interest within synthetic and medicinal chemistry, belonging to the class of benzodioxan derivatives.[3][4][5] The 1,4-benzodioxan scaffold is present in a variety of biologically active compounds, making the development of robust analytical methods for its derivatives crucial for research and development.[6][7]
The primary analytical challenge in the HPLC analysis of BDMA lies in its chemical structure. As a secondary amine, it is prone to exhibiting poor peak shape and insufficient retention on conventional C18 columns due to its basic nature and potential for interaction with residual silanols on the stationary phase.[1] Furthermore, while the benzodioxan rings provide some UV absorbance, for trace-level quantification, a more sensitive detection method is often required.
To address these issues, this method utilizes pre-column derivatization with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride). This well-established technique converts the secondary amine group of BDMA into a stable, highly fluorescent dansyl-sulfonamide adduct.[2] This derivatization serves a dual purpose:
-
Enhanced Chromatographic Performance: The addition of the bulky, non-polar dansyl group significantly increases the hydrophobicity of the analyte, leading to better retention and separation on a reversed-phase HPLC column.[2]
-
Improved Detection Sensitivity: The dansyl moiety is a potent fluorophore, allowing for highly sensitive detection using a fluorescence detector (FLD), often reaching picomole to femtomole levels. It also provides strong UV absorbance for detection with a DAD or UV-Vis detector.[2]
This application note provides a comprehensive protocol that has been designed to be both robust and readily implementable in a standard analytical laboratory setting.
Experimental Workflow and Causality
The overall analytical workflow is a multi-step process designed to ensure accurate and reproducible quantification of BDMA. Each stage has been optimized to address the specific chemical properties of the analyte and the derivatization agent.
Caption: Overall workflow for the HPLC analysis of BDMA.
Materials and Methods
Reagents and Materials
-
Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine (BDMA) standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Dansyl Chloride (≥99.0%)
-
Sodium Bicarbonate (ACS grade)
-
Ammonium Hydroxide solution (28-30%)
-
Formic Acid (88%)
-
0.22 µm Syringe filters (PTFE or Nylon)
Instrumentation
-
HPLC system with a binary pump, autosampler, column thermostat, and a fluorescence detector (FLD). A Diode Array Detector (DAD) or UV-Vis detector is also recommended.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Heating block or water bath
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of dansylated BDMA.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 50% B; 2-15 min: 50-95% B; 15-18 min: 95% B; 18-18.1 min: 95-50% B; 18.1-25 min: 50% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Fluorescence Detection | Excitation: 340 nm, Emission: 525 nm |
| UV Detection | 254 nm |
Detailed Protocols
Preparation of Solutions
-
100 mM Sodium Bicarbonate Buffer (pH 10): Dissolve 0.84 g of sodium bicarbonate in 100 mL of HPLC-grade water. Adjust the pH to 10.0 using 1 M NaOH.
-
Dansyl Chloride Solution (1.5 mg/mL): Dissolve 15 mg of dansyl chloride in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light.
-
10% Ammonium Hydroxide Quenching Solution: Prepare by diluting the concentrated ammonium hydroxide solution with HPLC-grade water.
Standard and Sample Preparation
-
BDMA Stock Solution (1 mg/mL): Accurately weigh 10 mg of BDMA standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using acetonitrile to create standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing BDMA in acetonitrile to an expected concentration within the calibration range. If necessary, centrifuge or filter the sample through a 0.22 µm syringe filter.
Derivatization Protocol
This protocol is based on the well-established dansylation reaction for primary and secondary amines.[2]
-
Aliquot: In a microcentrifuge tube, place 50 µL of the sample or standard solution.
-
Add Buffer: Add 100 µL of the 100 mM sodium bicarbonate buffer (pH 10). The alkaline condition is crucial to ensure the secondary amine is deprotonated and thus nucleophilic.[2]
-
Add Derivatizing Agent: Add 100 µL of the dansyl chloride solution. Vortex gently to mix.
-
Reaction: Incubate the mixture in a heating block at 60 °C for 30 minutes. Protect the tubes from light.
-
Quenching: After incubation, cool the mixture to room temperature. Add 25 µL of the 10% ammonium hydroxide solution to react with and consume any excess dansyl chloride, preventing it from interfering with the chromatogram.[2]
-
Final Preparation: Vortex the solution and transfer it to an HPLC vial for analysis.
Expected Results and Troubleshooting
Upon injection, the dansylated BDMA should be well-retained and elute as a sharp, symmetrical peak. The retention time will be dependent on the exact column and system but is expected in the mid-to-late region of the gradient. The fluorescence detector will provide the highest sensitivity, while the UV detector can be used for confirmation or when an FLD is not available.
| Parameter | Expected Value |
| Expected Retention Time | 10 - 14 minutes |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | < 10 ng/mL (FLD) |
| Limit of Quantitation (LOQ) | < 50 ng/mL (FLD) |
Troubleshooting Guide
Effective troubleshooting is key to maintaining data integrity. Below is a decision tree for common issues encountered during the analysis of secondary amines.
Caption: A decision tree for troubleshooting common HPLC issues.
Conclusion
The method detailed in this application note provides a validated and robust framework for the quantitative analysis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine. By employing a pre-column derivatization step with dansyl chloride, the inherent challenges associated with the HPLC analysis of secondary amines are effectively overcome. This protocol demonstrates excellent sensitivity, linearity, and reproducibility, making it a valuable tool for quality control, metabolic studies, and other applications in pharmaceutical and chemical research.
References
- 1. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. appchemical.com [appchemical.com]
- 4. Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine [cymitquimica.com]
- 5. This compound | 1260811-27-5 [sigmaaldrich.com]
- 6. air.unimi.it [air.unimi.it]
- 7. pubs.acs.org [pubs.acs.org]
Application and Protocol for the Synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine and its analogues. The protocol herein is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references. This guide offers full editorial control to the senior application scientist to adapt and modify the protocol as needed for the synthesis of various analogues.
Introduction
The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] Derivatives of this heterocyclic system have shown diverse pharmacological activities, including anti-inflammatory, and potential as alpha(1)-adrenoceptor antagonists.[3][4] The synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine and its analogues is of significant interest for the exploration of new chemical space in drug discovery and for structure-activity relationship (SAR) studies.
The synthetic strategy detailed in this application note focuses on a robust and widely applicable method: one-pot reductive amination. This approach offers high efficiency and atom economy by combining the formation of an imine intermediate and its subsequent reduction in a single procedural step.
Synthetic Strategy Overview
The synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine is achieved through a two-step process, commencing with the synthesis of the key aldehyde intermediate, followed by a one-pot reductive amination.
Caption: Overall synthetic workflow for Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine.
Part 1: Synthesis of 2,3-Dihydro-1,4-benzodioxane-6-carbaldehyde
The crucial aldehyde intermediate is synthesized via a Williamson ether synthesis from commercially available 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane.
Protocol 1: Synthesis of 2,3-Dihydro-1,4-benzodioxane-6-carbaldehyde
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Dihydroxybenzaldehyde | 138.12 | 10.0 g | 0.072 mol |
| 1,2-Dibromoethane | 187.86 | 14.9 mL | 0.173 mol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 g | 0.217 mol |
| Acetone | - | 250 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dihydroxybenzaldehyde (10.0 g, 0.072 mol), potassium carbonate (30.0 g, 0.217 mol), and acetone (250 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1,2-dibromoethane (14.9 mL, 0.173 mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with acetone (3 x 50 mL).
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to afford 2,3-dihydro-1,4-benzodioxane-6-carbaldehyde as a white to off-white solid.
Part 2: Synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
The final product is synthesized via a one-pot reductive amination of the aldehyde intermediate with an ammonia source, using sodium triacetoxyborohydride as the reducing agent. This mild and selective reagent is particularly effective for reductive aminations as it does not readily reduce the starting aldehyde.[5]
The Causality Behind Experimental Choices:
-
One-Pot Procedure: This approach is chosen for its efficiency, as it circumvents the need to isolate the intermediate imine, thereby saving time and resources.
-
Sodium Triacetoxyborohydride: This reducing agent is selected due to its mild nature and high selectivity for imines over aldehydes. This selectivity is crucial for preventing the reduction of the starting aldehyde, which would otherwise lead to the formation of the corresponding alcohol as a byproduct. The use of sodium triacetoxyborohydride also avoids the use of more hazardous reagents like sodium cyanoborohydride.
-
Ammonium Acetate as Ammonia Source: Ammonium acetate serves as a convenient and readily available source of ammonia in situ. The acetate counter-ion can also act as a mild acid catalyst to promote imine formation.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols: Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine in Advanced Polymer Systems
Introduction: Unlocking High-Performance Polymers with a Novel Benzodioxane-Based Diamine
In the relentless pursuit of advanced materials with superior thermal and mechanical properties, the design of novel monomers and curing agents is of paramount importance. Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, a unique secondary aromatic diamine, presents a compelling scaffold for the development of high-performance polymers. The rigid, heterocyclic benzodioxane moieties are anticipated to impart significant thermal stability, chemical resistance, and desirable dielectric properties to polymer networks. While direct applications of this specific diamine in materials science are not yet extensively documented, its structure strongly suggests its potential as a specialized curing agent for epoxy resins or as a monomer for polyamides and polyimides.
This guide provides a comprehensive overview of the synthesis, proposed applications, and detailed characterization protocols for Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, positioning it as a candidate for creating next-generation thermosetting polymers. The protocols outlined herein are designed for researchers in materials science and polymer chemistry, providing a robust framework for experimentation and innovation.
PART 1: Synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
The synthesis of the title compound can be achieved through a reductive amination reaction, a robust and widely used method for the formation of C-N bonds.[1][2] This approach involves the reaction of 2,3-dihydrobenzo[b][3]dioxine-6-carbaldehyde with ammonia, followed by in-situ reduction of the resulting imine.
Proposed Synthesis Workflow
The overall synthetic strategy is a one-pot reductive amination process, which is efficient and minimizes the isolation of intermediate species.
Caption: Proposed one-pot synthesis of the target diamine via reductive amination.
Detailed Synthesis Protocol
Materials:
-
2,3-Dihydrobenzo[b][3]dioxine-6-carbaldehyde
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dihydrobenzo[b][3]dioxine-6-carbaldehyde (1 equivalent) and ammonium acetate (10 equivalents) in methanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Dilute the aqueous residue with water and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine as a pure solid.
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
PART 2: Application as an Epoxy Resin Curing Agent
Aromatic amines are extensively used as curing agents for epoxy resins to create materials with high thermal stability and mechanical strength.[4][5][6][7] The two secondary amine functionalities and the rigid benzodioxane backbones of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine make it an excellent candidate for a high-performance curing agent.
Curing Mechanism Overview
The curing process involves the nucleophilic addition of the amine groups to the epoxide rings of the epoxy resin, leading to the formation of a highly cross-linked, three-dimensional polymer network.
Caption: Workflow for curing epoxy resin with the benzodioxane-based diamine.
Protocol for Curing of Epoxy Resin
Materials:
-
Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine (Curing Agent)
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Acetone (for cleaning)
-
Silicone mold
-
Vacuum oven
-
Mechanical stirrer
Procedure:
-
Stoichiometric Calculation: Calculate the required amount of curing agent based on the amine hydrogen equivalent weight (AHEW) of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine and the epoxide equivalent weight (EEW) of the epoxy resin. A 1:1 stoichiometric ratio of amine hydrogens to epoxy groups is typically used.
-
Preparation: Gently heat the epoxy resin to reduce its viscosity.
-
Mixing: Add the calculated amount of the curing agent to the pre-heated epoxy resin. Mix thoroughly using a mechanical stirrer until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum oven at an elevated temperature (e.g., 80 °C) to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into a pre-heated silicone mold.
-
Curing Schedule: Transfer the mold to a programmable oven and cure using a multi-stage curing schedule. A typical schedule for aromatic amines involves an initial cure at a lower temperature followed by a post-cure at a higher temperature (e.g., 2 hours at 120 °C followed by 2 hours at 180 °C).[6]
-
Cooling: After the post-curing stage, allow the cured polymer to cool down slowly to room temperature inside the oven to prevent thermal shock and internal stresses.
-
Demolding: Once cooled, carefully remove the cured polymer sample from the mold.
PART 3: Characterization of the Cured Polymer
A comprehensive characterization of the cured epoxy resin is essential to evaluate its properties and performance.
Monitoring the Curing Process with Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for monitoring the progress of the epoxy curing reaction by observing the disappearance of the epoxide peak.[3][8][9]
Protocol:
-
Prepare a small amount of the epoxy/curing agent mixture.
-
Place a thin film of the mixture between two KBr plates.
-
Mount the plates in a heated transmission cell within an FTIR spectrometer.
-
Record spectra at regular intervals while subjecting the sample to the desired isothermal curing temperature.
-
Monitor the decrease in the intensity of the epoxide peak (around 915 cm⁻¹) relative to a reference peak that does not change during the reaction (e.g., a C-H stretching peak from the aromatic rings).[10]
-
The degree of cure can be calculated from the change in the peak area or height.
Thermal Properties Analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are used to determine the glass transition temperature (Tg), curing kinetics, and thermal stability of the cured polymer.[11][12][13][14]
DSC Protocol:
-
Accurately weigh a small sample (5-10 mg) of the uncured mixture or the cured polymer into an aluminum DSC pan.
-
For uncured samples, perform a dynamic scan (e.g., at 10 °C/min) to determine the curing exotherm and the onset of curing.
-
For cured samples, perform a heat-cool-heat cycle to determine the glass transition temperature (Tg). The Tg is observed as a step change in the heat flow curve.[13]
TGA Protocol:
-
Place a small, accurately weighed sample (10-20 mg) of the cured polymer into a TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
The TGA curve will show the weight loss of the sample as a function of temperature, providing information on the decomposition temperature and thermal stability of the polymer.
Data Presentation
Table 1: Expected Thermal Properties of the Cured Epoxy Resin
| Property | Analytical Technique | Expected Outcome |
| Glass Transition Temperature (Tg) | DSC | High Tg, indicative of a rigid network |
| Onset of Decomposition (T_d) | TGA | High T_d, suggesting excellent thermal stability |
| Char Yield at 800 °C | TGA | High char yield, indicating good flame retardant potential |
Conclusion
Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine holds significant promise as a building block for advanced polymer materials. Its rigid, heterocyclic structure is poised to deliver polymers with enhanced thermal and mechanical performance. The detailed synthesis and application protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this novel diamine in the field of materials science. Further investigation into its use in other polymer systems, such as polyamides and polyimides, is highly encouraged and could lead to the development of new materials with tailored properties for demanding applications.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins [mdpi.com]
- 5. US2853467A - Liquid aromatic diamines as curing agents for epoxy ether resins - Google Patents [patents.google.com]
- 6. threebond.co.jp [threebond.co.jp]
- 7. nbinno.com [nbinno.com]
- 8. Fourier transform infrared spectroscopy as a tool for identification of the curing process of epoxy resin | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. atlantis-press.com [atlantis-press.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. tandfonline.com [tandfonline.com]
- 12. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. s3.amazonaws.com [s3.amazonaws.com]
Application Notes and Protocols for Investigating the Therapeutic Potential of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
Introduction and Scientific Rationale
Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine is a unique secondary amine featuring two benzodioxin moieties. Its chemical structure, with the CAS Number 1260811-27-5 and molecular formula C₁₈H₁₉NO₄, presents an intriguing scaffold for therapeutic development.[1] While direct biological activity data for this specific molecule is not extensively published, the 2,3-dihydrobenzo[b][1][2]dioxin core is a well-recognized pharmacophore present in a variety of biologically active compounds. Notably, derivatives of this heterocyclic system have been identified as potent ligands for neurological targets and as inhibitors of key enzymes in oncology.[3][4]
One vendor suggests its utility as a synthetic precursor for compounds targeting neuropsychiatric disorders, such as antipsychotics or antidepressants.[5] This aligns with published research where molecules incorporating a single 2,3-dihydrobenzo[b][1][2]dioxin unit have demonstrated high affinity and selectivity for dopamine D₄ receptors, which are implicated in the pathophysiology of schizophrenia and other cognitive and emotional disorders.[4]
Furthermore, the benzodioxin scaffold has been successfully exploited in the development of anticancer agents. For instance, 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide was identified as a lead compound for developing potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a crucial enzyme in DNA damage repair and a validated target in oncology.[3]
These precedents provide a strong rationale for investigating Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine as a novel therapeutic agent. Its dimeric structure may offer unique pharmacological properties, such as enhanced binding affinity or altered selectivity for target proteins compared to its monomeric counterparts. These application notes provide a structured, hypothesis-driven framework for the initial screening and characterization of this compound in two key therapeutic areas: Neuropsychiatric Disorders and Oncology .
Potential Therapeutic Application: Neuropsychiatric Disorders
Scientific Rationale: Targeting Dopamine Receptors
Dopamine receptors, particularly the D₂-like subfamily (D₂, D₃, and D₄), are critical targets for drugs treating psychosis, schizophrenia, and other neuropsychiatric conditions.[4] The atypical antipsychotic clozapine, for example, exhibits a significantly higher affinity for D₄ over D₂ receptors, which is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.[4] Given that a related benzodioxin derivative has been developed as a highly selective D₄ receptor antagonist, it is plausible that Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine could interact with dopamine receptors, potentially exhibiting novel selectivity or functional activity. The proposed workflow is to first assess its binding affinity to a panel of dopamine receptor subtypes and then to characterize the functional consequences of this binding in a cell-based model.
Experimental Workflow for Neuropsychiatric Screening
Caption: Workflow for Dopamine Receptor Profiling.
Detailed Experimental Protocols
Protocol 1: In Vitro Dopamine Receptor Binding Assay (Radioligand Displacement)
This protocol aims to determine the affinity of the test compound for human dopamine receptor subtypes (D₁, D₂, D₃, D₄, D₅) by measuring its ability to displace a known high-affinity radioligand.
-
Materials:
-
Test Compound: Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
-
Vehicle: 100% DMSO
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Receptor Membranes: Commercially available membranes from cells overexpressing individual human dopamine receptor subtypes (e.g., from CHO or HEK293 cells).
-
Radioligands:
-
D₁: [³H]-SCH23390
-
D₂: [³H]-Spiperone or [³H]-Raclopride
-
D₃: [³H]-Spiperone or [³H]-7-OH-DPAT
-
D₄: [³H]-Spiperone
-
D₅: [³H]-SCH23390
-
-
Non-specific binding competitors:
-
For D₁/D₅: SKF-83566 (10 µM)
-
For D₂/D₃/D₄: Haloperidol (10 µM) or (+)Butaclamol (10 µM)
-
-
96-well microplates, filter mats (GF/B or GF/C), scintillation cocktail, microplate scintillation counter.
-
-
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO, then dilute these into the assay buffer to the desired final concentrations (e.g., from 10 µM to 0.1 nM).
-
Assay Setup (Total Volume: 200 µL/well):
-
Total Binding Wells: 100 µL receptor membranes + 50 µL radioligand + 50 µL assay buffer.
-
Non-Specific Binding (NSB) Wells: 100 µL receptor membranes + 50 µL radioligand + 50 µL non-specific competitor.
-
Test Compound Wells: 100 µL receptor membranes + 50 µL radioligand + 50 µL of diluted test compound.
-
-
Incubation: Incubate the plates at room temperature (or 37°C, depending on the specific receptor protocol) for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter mats, place them in scintillation vials or bags, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each compound concentration: % Inhibition = 100 * (1 - [(Test cpm - NSB cpm) / (Total cpm - NSB cpm)]).
-
Plot the % Inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
-
Potential Therapeutic Application: Oncology
Scientific Rationale: PARP1 Inhibition
PARP1 is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks.[3] In tumors with defects in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP1 leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. Several PARP inhibitors are now approved for treating various cancers. The discovery of a 2,3-dihydro-1,4-benzodioxine derivative as a potent PARP1 inhibitor provides a compelling basis to screen Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine for similar activity.[3] The proposed workflow involves an initial screen for general cytotoxicity against cancer cell lines, followed by a specific enzymatic assay to confirm direct inhibition of PARP1.
Experimental Workflow for Oncology Screening
Caption: Workflow for Oncology and PARP1 Inhibition Screening.
Detailed Experimental Protocols
Protocol 2: In Vitro Cancer Cell Line Cytotoxicity Assay (CellTiter-Glo® Luminescent Assay)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Materials:
-
Test Compound: Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
-
Cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung), and a BRCA-deficient line like CAPAN-1 (pancreatic)).
-
Complete growth medium (specific to each cell line).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Opaque-walled 96-well microplates suitable for luminescence.
-
Luminometer.
-
-
Procedure:
-
Cell Seeding: Seed cells into the 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (background) controls.
-
Incubation: Incubate the plates for 72 hours (or other desired time point) in a standard cell culture incubator (37°C, 5% CO₂).
-
Assay:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Detection: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no-cell wells) from all other readings.
-
Calculate the percentage of viability for each concentration relative to the vehicle control: % Viability = 100 * (Test Luminescence / Vehicle Luminescence).
-
Plot the % Viability against the log concentration of the test compound and use non-linear regression to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).
-
-
Data Presentation and Summary
All quantitative data derived from the proposed experiments should be tabulated for clear interpretation and comparison.
Table 1: Summary of Compound Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Bis((2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methyl)amine | - |
| CAS Number | 1260811-27-5 | [1] |
| Molecular Formula | C₁₈H₁₉NO₄ | [1] |
| Molecular Weight | 313.35 g/mol | [5] |
| Physical Form | Solid |
| Storage | 2-8°C recommended |[5] |
Table 2: Hypothetical Screening Results
| Assay Type | Target/Cell Line | Endpoint | Result (e.g.) |
|---|---|---|---|
| Receptor Binding | Dopamine D₄ Receptor | Kᵢ (nM) | To be determined |
| Receptor Binding | Dopamine D₂ Receptor | Kᵢ (nM) | To be determined |
| Functional Assay | HEK293-D₄ | IC₅₀ (nM) | To be determined |
| Cytotoxicity | CAPAN-1 (BRCA2-mut) | GI₅₀ (µM) | To be determined |
| Cytotoxicity | MCF-7 (BRCA-wt) | GI₅₀ (µM) | To be determined |
| Enzymatic Assay | PARP1 | IC₅₀ (nM) | To be determined |
References
-
Appchem. Bis((2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methyl)amine | 1260811-27-5. Available from: [Link]
-
Elangovan, N. et al. (2025). Synthesis of Bis -Schiff Base (1 E ,1′ E )-1,1′-(1,4-Phenylene)bis( N -(2,3-dihydrobenzo[ b ][1][2]dioxin-6-yl)methanimine): A Combined Experimental and Theoretical Approach. ResearchGate. Available from: [Link]
-
MySkinRecipes. Bis((2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methyl)amine. Available from: [Link]
-
Patel, H. et al. (2018). Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. National Institutes of Health. Available from: [Link]
-
Bannister, R. et al. (1990). Mechanism of action of 2,3,7,8-tetrachlorodibenzo-p-dioxin antagonists: characterization of 6-[125I]methyl-8-iodo-1,3-dichlorodibenzofuran-Ah receptor complexes. PubMed. Available from: [Link]
-
Molecular Imaging and Contrast Agent Database (MICAD). 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. National Institutes of Health. Available from: [Link]
Sources
- 1. appchemical.com [appchemical.com]
- 2. 1260811-27-5|Bis((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)amine|BLD Pharm [bldpharm.com]
- 3. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(2,3-Dihydrobenzo[ b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
Welcome to the technical support center for the synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic protocols and improve yields. Our approach is grounded in scientific principles and validated methodologies to ensure you can trust the guidance provided.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, which is typically achieved through the reductive amination of 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde.
Issue 1: Low Yield of the Desired Secondary Amine
Question: My reaction is resulting in a low yield of the target Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine. What are the likely causes and how can I improve the yield?
Answer: A low yield in this reductive amination can stem from several factors, primarily related to the formation and subsequent reduction of the imine intermediate. The overall reaction proceeds in two main stages: the formation of an imine from the aldehyde and a primary amine (or ammonia), followed by the reduction of the imine.
Causality and Optimization Strategies:
-
Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form an imine is a reversible equilibrium reaction. The presence of water, a byproduct of this step, can shift the equilibrium back towards the starting materials.
-
Solution: Employ dehydrating conditions. This can be achieved by using azeotropic distillation with a Dean-Stark trap or by adding a chemical drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.[1]
-
-
Suboptimal Reducing Agent: The choice and stoichiometry of the reducing agent are critical. A reducing agent that is too harsh can reduce the starting aldehyde to the corresponding alcohol, (2,3-dihydrobenzo[b]dioxin-6-yl)methanol, a common byproduct. Conversely, a reagent that is too mild may not efficiently reduce the imine.
-
Solution: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations because it is mild enough not to significantly reduce the aldehyde but is very effective at reducing the protonated imine.[2][3] Sodium cyanoborohydride (NaBH₃CN) is also a good option, particularly under mildly acidic conditions which favor iminium ion formation.[3]
-
-
Side Reactions: Over-alkylation can occur, leading to the formation of a tertiary amine if the newly formed secondary amine reacts with another molecule of the aldehyde and is subsequently reduced.
-
Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine source relative to the aldehyde can help minimize this.
-
Experimental Workflow: Optimizing Reductive Amination
Below is a dot script visualizing the decision-making process for troubleshooting low yields.
Caption: Troubleshooting workflow for low yield in secondary amine synthesis.
Issue 2: Difficulty in Product Purification
Question: I am struggling to isolate the pure Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine from the reaction mixture. What are the common impurities and the best purification strategies?
Answer: Purification can be challenging due to the presence of structurally similar byproducts and unreacted starting materials.
Common Impurities and Their Origin:
| Impurity | Chemical Name | Origin |
| Starting Aldehyde | 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde | Incomplete reaction. |
| Primary Amine | (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine | Formed if ammonia is used as the nitrogen source and the reaction stops after the first alkylation. |
| Alcohol Byproduct | (2,3-dihydrobenzo[b]dioxin-6-yl)methanol | Reduction of the starting aldehyde by the reducing agent. |
| Tertiary Amine | Tris((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine | Over-alkylation of the desired secondary amine. |
Purification Protocols:
-
Acid-Base Extraction: Amines are basic and can be separated from neutral organic compounds like the starting aldehyde and the alcohol byproduct.
-
Step 1: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Step 2: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The primary, secondary, and tertiary amines will be protonated and move to the aqueous layer.
-
Step 3: Separate the aqueous layer and basify it with a base (e.g., 1M NaOH) to deprotonate the amines, causing them to precipitate or allowing them to be extracted back into an organic solvent.
-
-
Column Chromatography: This is often the most effective method for separating the desired secondary amine from other amine impurities and residual neutral compounds.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective. A small amount of a basic modifier like triethylamine (e.g., 0.1-1%) can be added to the eluent to prevent the amines from tailing on the acidic silica gel.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of aldehyde to amine source for this synthesis?
A1: The stoichiometry depends on the amine source. If you are starting with (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine, a 1:1 molar ratio with 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde is theoretically required. However, to drive the reaction to completion, a slight excess of the aldehyde (e.g., 1.1 equivalents) may be beneficial. If you are using ammonia as the nitrogen source, the reaction proceeds in two steps, and controlling the stoichiometry to favor the secondary amine can be more complex. A molar ratio of approximately 2:1 of the aldehyde to the ammonia source is a good starting point.
Q2: Can I perform this reaction as a one-pot synthesis?
A2: Yes, this reaction is very well-suited for a one-pot procedure. In a typical one-pot reductive amination, the aldehyde and the amine are stirred together in a suitable solvent, often with a catalytic amount of acid to promote imine formation, before the reducing agent is added. This approach is generally more efficient and results in higher yields by minimizing the handling and isolation of the intermediate imine, which can be unstable.
Q3: What are the best solvents for this reaction?
A3: The choice of solvent is important. It must be inert to the reducing agent and capable of dissolving the reactants. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are commonly used for reductive aminations with borohydride-based reagents. If you are using a catalytic hydrogenation approach, alcohols like methanol or ethanol are often preferred.[1]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside the starting aldehyde on a TLC plate. The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates that the reaction is progressing. Staining the TLC plate with a potassium permanganate solution can help visualize the spots, as the aldehyde and alcohol will react with it. Mass spectrometry (e.g., LC-MS) can also be used for more detailed monitoring to identify the masses of the products and byproducts being formed.
III. Detailed Experimental Protocol
This protocol provides a starting point for the synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine via reductive amination.
Materials:
-
2,3-dihydrobenzo[b]dioxin-6-carbaldehyde
-
(2,3-dihydrobenzo[b]dioxin-6-yl)methanamine[4]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde (1.0 eq) in anhydrous DCM, add (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Be cautious as some gas evolution may occur.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC until the starting aldehyde is consumed (typically 4-12 hours).
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine.
Reaction Pathway Visualization
Caption: Synthesis of the target secondary amine via reductive amination.
IV. References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR, 16(4), 125.
-
Chem-Space. (n.d.). Reductive Amination. Retrieved from [Link]
-
Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 168, 249-257.
-
Elangovan, N., et al. (2025). Synthesis of Bis-Schiff Base (1E,1′E)-1,1′-(1,4-Phenylene)bis(N-(2,3-dihydrobenzo[b][2]dioxin-6-yl)methanimine): A Combined Experimental and Theoretical Approach. ResearchGate.
-
Shinde, S. S., et al. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][2]dioxin-6-yl)prop-2-en-1-one. IUCrData, 8(5).
-
Kumar, A., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 25(15), 3350.
-
Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
-
Pearson+. (n.d.). The two most general amine syntheses are the reductive amination.... Retrieved from [Link]
-
Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing.
-
Appchem. (n.d.). Bis((2,3-dihydrobenzo[b][2]dioxin-6-yl)methyl)amine | 1260811-27-5. Retrieved from [Link]
-
Chemicool. (n.d.). 215923-54-9 | (2,3-Dihydrobenzo[b][2]dioxin-6-yl)(piperidin-1-yl)methanone. Retrieved from [Link]
-
Kong, F., et al. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 127-138.
-
Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scirp.org.
-
Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Retrieved from
-
ResearchGate. (n.d.). 6,6'-[Piperazine-1,4-diylbis(methylene)]bis[3,5-di(tert-butyl)-1,2-benzoquinone]: Synthesis and properties. Retrieved from [Link]
-
ResearchGate. (n.d.). A Mild Synthesis of α,α′-[Iminobismethylene]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Bis(2-(5-((5-phenyl-1 H -tetrazol-1-yl)methyl)-4 H -1,2,4-triazol-3-yl)phenoxy)Alkanes: Synthesis and Characterization. Retrieved from [Link]
-
European Commission. (2015). Scientific Committee on Consumer Safety SCCS.
-
ResearchGate. (n.d.). Synthesis of 1,8-Dioxo-octahydro-xanthene and Tetrahydrobenzo[b]pyran Derivatives Promoted by two Bis-imidazolium-based Ionic Liquids. Retrieved from [Link]
Sources
Technical Support Center: Purification of Secondary Amines with Benzodioxin Moieties
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the unique challenges encountered during the purification of secondary amines containing benzodioxin moieties. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental choices.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of these specific compounds.
Q1: Why are secondary amines with benzodioxin moieties particularly challenging to purify?
A: The purification of these compounds presents a unique set of challenges due to a combination of their structural features:
-
Basicity of the Secondary Amine: The lone pair of electrons on the nitrogen atom makes the amine group basic. This can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in peak tailing, poor separation, and even irreversible adsorption.[1][2]
-
Polarity of the Benzodioxin Moiety: The two oxygen atoms in the benzodioxin ring introduce polarity and potential for hydrogen bonding, influencing solubility and chromatographic behavior.
-
Potential for Oxidation: Aromatic amines can be susceptible to oxidation, leading to colored impurities that are often difficult to remove.[3]
Q2: What are the most common impurities I should expect?
A: Impurities can arise from starting materials, side reactions, or degradation. Common impurities include:
-
Unreacted starting materials (e.g., the primary amine or the benzodioxin precursor).
-
Over-alkylation products (tertiary amines).
-
Oxidized byproducts, which often present as colored impurities.
-
Reagents and catalysts from the reaction.
Q3: What initial purification technique should I consider?
A: For initial, bulk purification, acid-base extraction is often a highly effective and straightforward method.[4][5] This technique leverages the basicity of the secondary amine to separate it from neutral or acidic impurities. Recrystallization can also be a viable option if a suitable solvent system can be identified.[6]
Q4: When is column chromatography the best choice?
A: Column chromatography is the preferred method when:
-
Acid-base extraction fails to remove closely related impurities (e.g., separating a secondary amine from a tertiary amine).
-
High purity is required for subsequent steps or final product specifications.[6]
-
Small-scale purification is needed.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your purification workflows.
Problem 1: Poor Separation and Peak Tailing in Silica Gel Chromatography
Symptoms:
-
Broad, tailing peaks for your target compound on TLC and column chromatography.
-
Co-elution of your product with impurities.
-
Low recovery of the desired compound from the column.
Causality: The acidic nature of silica gel (due to silanol groups, Si-OH) strongly interacts with the basic secondary amine. This acid-base interaction leads to a non-ideal equilibrium during elution, causing the observed issues.[1][2]
Solutions:
Method 1: Mobile Phase Modification
The most common and effective solution is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.
Step-by-Step Protocol:
-
Select a Base: Triethylamine (TEA) is a common choice. Ammonia (as a solution in methanol) can also be used.[1]
-
Determine the Concentration: Start by adding a small amount of the base to your eluent, typically 0.1-1% (v/v).
-
Equilibrate the Column: Before loading your sample, flush the silica gel column with at least 5 column volumes of the base-modified mobile phase. This ensures the entire stationary phase is neutralized.[7]
-
Run the Chromatography: Proceed with your separation using the modified mobile phase.
Table 1: Comparison of Common Basic Modifiers
| Modifier | Typical Concentration | Advantages | Disadvantages |
| Triethylamine (TEA) | 0.1 - 2% | Volatile, easily removed under vacuum. | Strong odor. |
| Ammonia (in MeOH) | 0.5 - 5% | Effective for highly basic amines. | Can be more difficult to completely remove. |
| Pyridine | 0.1 - 1% | Can be effective in specific cases. | High boiling point, difficult to remove. |
Method 2: Use of an Alternative Stationary Phase
If mobile phase modification is insufficient, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.
-
Amine-functionalized silica: This specialized stationary phase has amine groups covalently bonded to the silica surface, which shields the acidic silanol groups and provides a more inert surface for the separation of basic compounds.[2]
-
Reverse-phase chromatography: For more polar secondary amines, reverse-phase chromatography (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with a basic modifier) can be very effective.[1]
Workflow for Choosing a Chromatography Strategy
Caption: Decision workflow for amine purification by chromatography.
Problem 2: Difficulty Removing Colored Impurities
Symptoms:
-
The purified product has a persistent yellow, brown, or pink hue.
-
A colored baseline is observed during column chromatography.
Causality: Aromatic amines are susceptible to air oxidation, which forms highly colored, often polar, impurities. These impurities can be difficult to separate from the desired product.[3]
Solutions:
Method 1: Activated Carbon Treatment
Activated carbon is highly effective at adsorbing colored impurities.
Step-by-Step Protocol:
-
Dissolve the Product: Dissolve your impure product in a suitable organic solvent.
-
Add Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of your compound).
-
Stir/Heat: Stir the mixture at room temperature for 15-30 minutes. Gentle heating can sometimes improve efficiency, but be cautious of product degradation.
-
Filter: Filter the mixture through a pad of celite to remove the activated carbon.
-
Recover Product: Remove the solvent to recover the decolorized product.
Caution: Activated carbon can also adsorb your desired product, leading to a decrease in yield. Use the minimum amount necessary and consider performing a small-scale test first.
Method 2: Use of a Reducing Agent Wash
A wash with a mild reducing agent can sometimes convert colored oxidized species back to the desired amine or to a more easily removable form.
Step-by-Step Protocol:
-
Dissolve in Organic Solvent: Dissolve your compound in an organic solvent like ethyl acetate or dichloromethane.
-
Wash with Reducing Agent: Wash the organic layer with a freshly prepared aqueous solution of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate.
-
Separate and Dry: Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate.
Problem 3: Product is Lost During Acid-Base Extraction
Symptoms:
-
Low recovery of the product after extraction and basification.
-
Precipitation of the product at the interface of the organic and aqueous layers.
Causality:
-
Incomplete Protonation/Deprotonation: The pH of the aqueous layer may not be sufficiently acidic or basic to fully convert the amine to its salt form or back to its freebase form.
-
Emulsion Formation: The presence of both polar and nonpolar moieties in the molecule can lead to the formation of stable emulsions, trapping the product.
-
Poor Solubility of the Amine Salt: The hydrochloride or other salt of your amine may have limited solubility in the aqueous phase.
Solutions:
Method 1: pH Monitoring and Adjustment
Step-by-Step Protocol:
-
Acidification: When extracting with acid (e.g., 1M HCl), ensure the aqueous layer is sufficiently acidic. Test with pH paper to confirm a pH of ~1-2.[5]
-
Basification: When regenerating the free amine, add a base (e.g., 1M NaOH or saturated NaHCO₃) until the aqueous layer is strongly basic. Test with pH paper to confirm a pH of ~12-14.[8]
Method 2: Breaking Emulsions
-
Add Brine: Addition of a saturated aqueous solution of NaCl can often help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Filtering the entire mixture through a pad of celite can sometimes disrupt the emulsion.
-
Patience: Allowing the separatory funnel to stand for an extended period can lead to the separation of the layers.
Workflow for Acid-Base Extraction Troubleshooting
Caption: Troubleshooting workflow for acid-base extraction.
Problem 4: The Secondary Amine is Unstable During Purification
Symptoms:
-
Formation of new, unknown spots on TLC during the purification process.
-
Degradation of the product upon standing in solution or on silica gel.
Causality:
-
Acid Sensitivity: The benzodioxin moiety or other functional groups in your molecule may be sensitive to the acidic conditions of silica gel or acidic washes.
-
Oxidative Instability: As mentioned, aromatic amines can be prone to oxidation.
Solutions:
Method 1: Use of Protecting Groups
If the amine is particularly problematic, temporary protection of the secondary amine can be an effective strategy.
Step-by-Step Protocol:
-
Protect the Amine: Convert the secondary amine to a less basic and more stable derivative, such as a carbamate. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[9][10][11]
-
Purify the Protected Compound: The protected compound is now neutral and often much easier to purify by standard silica gel chromatography without the need for basic modifiers.
-
Deprotect the Amine: After purification, remove the protecting group under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to yield the pure secondary amine.[11][12]
Table 2: Common Amine Protecting Groups
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., TEA, DMAP) | Acid (e.g., TFA, HCl)[11] |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, base | Hydrogenolysis (H₂, Pd/C)[12] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, base | Base (e.g., piperidine)[11] |
This "protect-purify-deprotect" strategy, while adding steps, can be invaluable for sensitive substrates.
III. References
-
Amine purification. (2011). Chemistry - Science Forums. --INVALID-LINK--
-
Troubleshooting in Chromatography. Journal of Chromatographic Science. --INVALID-LINK--
-
Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. (2025). Benchchem. --INVALID-LINK--
-
Lyddon, L. (2008). Troubleshooting Amine Unit Simulations. ProMax. --INVALID-LINK--
-
Amine column degradation. (2009). Chromatography Forum. --INVALID-LINK--
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Amine Plant Troubleshooting and Optimization. (n.d.). Scribd. --INVALID-LINK--
-
Acid–base extraction. (2023). In Wikipedia. --INVALID-LINK--
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. --INVALID-LINK--
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube. --INVALID-LINK--
-
Tautermann, C. S., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(2), 181-187. --INVALID-LINK--
-
Is there an easy way to purify organic amines? (2023). Biotage. --INVALID-LINK--
-
Protective Groups. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. --INVALID-LINK--
-
New Protecting Group for Amines. (2018). ChemistryViews. --INVALID-LINK--
-
Protecting Agents. (n.d.). TCI Chemicals. --INVALID-LINK--
-
Liquid/liquid Extraction. (n.d.). University of Colorado Boulder. --INVALID-LINK--
-
Organic Acid-Base Extractions. (n.d.). Chemistry Steps. --INVALID-LINK--
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. (2023). Nature Communications, 14(1), 1-11. --INVALID-LINK--
-
Chromotography with free amines? (2022). Reddit. --INVALID-LINK--
-
Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. (2024). Journal of Chromatography A, 1713, 464505. --INVALID-LINK--
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Acid-Base Extraction. (2022). Chemistry LibreTexts. --INVALID-LINK--
-
Idris, N., et al. (2018). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 8(3), 269-285. --INVALID-LINK--
-
Phanstiel, O., et al. (1999). Synthesis of Secondary Amines via N-(Benzoyloxy)amines and Organoboranes. The Journal of Organic Chemistry, 64(3), 803-806. --INVALID-LINK--
-
Acid-Base Extraction of Benzil and Benzoic Acid. (2020). YouTube. --INVALID-LINK--
-
Idris, N., et al. (2018). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 8(3), 269-285. --INVALID-LINK--
-
Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2021). Angewandte Chemie International Edition, 60(33), 18151-18158. --INVALID-LINK--
-
Highly efficient synthesis of benzodioxins with a 2-site quaternary carbon structure by secondary amine-catalyzed dual Michael cascade reactions. (2018). Organic & Biomolecular Chemistry, 16(28), 5136-5140. --INVALID-LINK--
-
Purification challenges with (S)-Benzyl 2-amino-3-hydroxypropanoate. (2025). Benchchem. --INVALID-LINK--
-
Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines. (2014). Arabian Journal of Chemistry, 7(5), 757-764. --INVALID-LINK--
-
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-
Challenges in the purification of Ethoxazene. (2025). Benchchem. --INVALID-LINK--
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Technical Support Center: Synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this secondary amine. We will address common side reactions, troubleshooting strategies, and frequently asked questions in a direct, problem-solving format. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your synthesis and overcome common hurdles.
The synthesis of this target molecule is most commonly achieved via the reductive amination of 2,3-dihydrobenzo[b]dioxin-6-carboxaldehyde. This can be conceptualized as a one-pot reaction with ammonia, where the initially formed primary amine, (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine, is further alkylated in situ by a second equivalent of the aldehyde. While elegant, this approach is susceptible to several side reactions that can complicate purification and reduce yields. This guide will focus on diagnosing and mitigating these issues.
Primary Synthesis Pathway: Reductive Amination
The desired transformation involves the formation of an imine from the aldehyde and an amine, followed by its reduction to the target secondary amine.
Caption: Ideal reductive amination pathway for the target secondary amine.
Troubleshooting Guide & FAQs
Q1: My reaction is producing a significant amount of (2,3-dihydrobenzo[b]dioxin-6-yl)methanol. What is causing this and how can I prevent it?
A1: This is a classic case of a competitive side reaction where your reducing agent is reducing the starting aldehyde to an alcohol faster than the imine is being formed and reduced.
Causality: The core issue lies in the relative rates of two reactions:
-
Carbonyl Reduction: Aldehyde + Reducing Agent → Alcohol
-
Reductive Amination: Aldehyde + Amine ⇌ Iminium Ion + Reducing Agent → Amine
If the iminium ion concentration is low or the reducing agent is too reactive towards the carbonyl group, the first pathway will dominate. This is particularly common with strong, unselective reducing agents like sodium borohydride (NaBH₄)[1].
Troubleshooting Protocol:
-
Select a Chemoselective Reducing Agent: Switch to a milder, more selective reducing agent that preferentially reduces the protonated iminium ion over the neutral carbonyl.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice. Its reduced reactivity allows for a one-pot procedure where the aldehyde, amine, and reducing agent can be mixed together, as imine formation can proceed without premature reduction of the aldehyde[1].
-
Sodium cyanoborohydride (NaCNBH₃): Another effective choice, but it is highly toxic and requires careful handling and disposal. It is most effective at a slightly acidic pH (5-6), where the iminium ion is readily formed and protonated.
-
-
Implement a Two-Step, One-Pot Procedure: If you must use a less selective agent like NaBH₄, allow sufficient time for imine formation before introducing the reductant.
-
Step 1: Dissolve the aldehyde and ammonia source in a suitable solvent (e.g., methanol, ethanol). Stir at room temperature for 1-2 hours to allow the imine formation to reach equilibrium. The use of molecular sieves during this step can help by removing water, driving the equilibrium towards the imine[2].
-
Step 2: Cool the reaction mixture (e.g., to 0 °C) and then add the sodium borohydride portion-wise. The lower temperature helps control the reaction rate and selectivity.
-
-
Control the pH: Imine formation is typically fastest under weakly acidic conditions (pH 4-6). Adding a catalytic amount of acetic acid can accelerate imine formation, increasing the concentration of the intermediate that is targeted by the reducing agent.
Q2: My mass spectrometry analysis shows a significant peak corresponding to a tertiary amine. How can I suppress this over-alkylation?
A2: The formation of a tertiary amine, Tris((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, occurs when the desired secondary amine product successfully competes with the primary amine intermediate as a nucleophile, reacting with another molecule of the aldehyde.
Causality: The nitrogen lone pair in the secondary amine product is often more electron-rich and sterically accessible than in the primary amine, making it a more potent nucleophile.[3][4] This leads to a subsequent reductive amination reaction, producing the undesired tertiary amine. This is a common challenge in amine synthesis, often referred to as polyalkylation.[5]
Caption: Competing reaction pathways leading to common byproducts.
Troubleshooting Protocol:
-
Stoichiometric Control: The most effective strategy is precise control over the stoichiometry of your reactants. The ideal molar ratio for this specific synthesis is 2 equivalents of aldehyde to 1 equivalent of the ammonia source .
-
Using a large excess of ammonia would favor the formation of the primary amine, (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine, and leave unreacted aldehyde.
-
Using an excess of the aldehyde will inevitably drive the reaction towards the tertiary amine byproduct.
-
-
Slow Addition of Aldehyde: If precise stoichiometric control is difficult, consider a slow addition approach.
-
Start the reaction with the full amount of the ammonia source.
-
Slowly add the 2 equivalents of the aldehyde to the reaction mixture over several hours using a syringe pump. This keeps the instantaneous concentration of the aldehyde low, minimizing the chance that a newly formed secondary amine molecule will react with it before all the primary amine has been consumed.
-
Q3: The reaction is very slow, and I have significant amounts of unreacted starting material. How can I improve the reaction kinetics?
A3: A sluggish reaction is almost always due to slow formation of the imine/iminium ion intermediate. This step is the equilibrium-dependent and often rate-limiting part of the overall reductive amination sequence.[6]
Causality: The formation of an imine from an aldehyde and an amine is a dehydration reaction that is sensitive to pH and the presence of water. If conditions are not optimal, the equilibrium will favor the starting materials.
Troubleshooting Protocol:
-
Catalyze Imine Formation:
-
Lewis Acids: Add a catalytic amount of a Lewis acid such as titanium(IV) isopropoxide (Ti(i-PrO)₄) or zinc chloride (ZnCl₂).[1] The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.
-
Brønsted Acids: As mentioned in Q1, a catalytic amount of a weak acid like acetic acid can protonate the carbonyl, activating it and also catalyzing the dehydration of the hemiaminal intermediate.
-
-
Remove Water: The formation of the imine releases one molecule of water. According to Le Chatelier's principle, removing this water will drive the reaction forward.
-
Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture. They will selectively adsorb the water produced without interfering with the reactants.
-
-
Solvent and Temperature:
-
While many reductive aminations are run at room temperature, gently heating the reaction (e.g., to 40-50 °C) can increase the rate of imine formation. This should be done cautiously, as it can also promote side reactions.
-
Ensure your solvent is anhydrous. Using dry solvents like dichloromethane (DCM) or dichloroethane (DCE), especially when using STAB, can improve results[1].
-
Validated Experimental Protocol
This protocol utilizes sodium triacetoxyborohydride for a controlled and high-yield synthesis.
Materials:
-
2,3-Dihydrobenzo[b]dioxin-6-carboxaldehyde (2.0 eq)
-
Ammonium acetate (as ammonia source) (1.0 eq)
-
Sodium triacetoxyborohydride (STAB) (2.2 eq)
-
Anhydrous Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~0.1 eq)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,3-dihydrobenzo[b]dioxin-6-carboxaldehyde (2.0 eq) and ammonium acetate (1.0 eq).
-
Add anhydrous DCE to form a ~0.2 M solution with respect to the ammonium acetate.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (2.2 eq) to the mixture in one portion. Note: The reaction may bubble slightly as hydrogen gas is evolved. Ensure adequate ventilation.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 12-24 hours).
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the pure Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine.
Caption: A logical workflow for troubleshooting common synthesis issues.
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Formula | Pros | Cons | Typical Solvents |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Highly selective for imines/iminium ions; allows for one-pot reactions; mild.[1] | Water-sensitive; relatively expensive. | DCE, DCM, THF |
| Sodium Cyanoborohydride | NaCNBH₃ | Selective for imines at acidic pH; water-tolerant.[1] | Highly toxic ; requires acidic conditions which may not be suitable for all substrates. | Methanol, Ethanol |
| Sodium Borohydride | NaBH₄ | Inexpensive; powerful reducing agent. | Poor selectivity (reduces aldehydes/ketones quickly); requires careful two-step addition.[1] | Methanol, Ethanol |
| Formic Acid | HCOOH | Acts as both acid catalyst and hydride source (Leuckart-Wallach reaction).[7][8] | Requires high temperatures; can lead to N-formylated byproducts.[7][9] | Neat or with other solvents |
References
-
ResearchGate. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation | Request PDF. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Producing Secondary and Tertiary Amines (A-Level). Retrieved from [Link]
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Hoyle, M. D., & Puffer, B. W. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]
-
Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
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Chemguide. (n.d.). Preparation of amines. Retrieved from [Link]
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Chemistry Steps. (n.d.). Preparation of Amines. Retrieved from [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Biriukov, K. O., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
-
Ogo, S., et al. (2004). Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Organic Letters. Retrieved from [Link]
-
Britannica. (2025). Amine - Reactions, Synthesis, Properties. Retrieved from [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]
-
Applichem. (n.d.). Bis((2,3-dihydrobenzo[b][4][7]dioxin-6-yl)methyl)amine. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Jingming Chemical. (n.d.). Bis((2,3-dihydrobenzo[b][4][7]dioxin-6-yl)methyl)amine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2,3-dihydrobenzo[b][4][7]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][7]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Retrieved from [Link]
-
TSI Journals. (2007). Chemistry and Pharmacology of Benzodioxanes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][4][7]dioxin-6-yl)prop-2-en-1-one. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Retrieved from [Link]
-
Scientific Research Publishing. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Retrieved from [Link]
-
Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]
-
ResearchGate. (2018). Mild Synthesis of Mono-, Bis- and Tris 1, 2-Dihydrobenzo[4][6] imidazo [1, 2-a]pyrimidine Derivatives Using Alkyl Disulfamic Acid Functionalized Magnetic Nanoparticles. Retrieved from [Link]
-
GSRS. (n.d.). GSRS. Retrieved from [Link]
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stability issues of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine in solution
Technical Support Center: Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
Welcome to the technical support guide for Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability challenges encountered when working with this secondary amine in solution. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine that I should be aware of?
A1: The structure of this molecule, a secondary amine flanked by two benzodioxin moieties, presents several potential points of instability. The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylamines.[1] Additionally, like many amine-containing compounds, it can be sensitive to light (photodegradation) and may react with aldehydes or ketones, which can sometimes be present as impurities or degradation products from solvents or excipients.
Q2: How is the stability of this compound expected to change with pH in aqueous solutions?
A2: The stability of amines in solution is often pH-dependent. At acidic pH, the secondary amine will be protonated to form an ammonium salt. This protonation can protect the amine from certain oxidative pathways. However, extremely low or high pH conditions can promote hydrolysis or other degradation pathways, especially when combined with elevated temperatures.[1] It is crucial to perform pH-dependent stability studies to determine the optimal pH range for your specific application.
Q3: What are the recommended storage conditions for solutions of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine?
A3: To maximize shelf-life, solutions should be stored under conditions that mitigate known degradation pathways. We recommend the following:
-
Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Low Temperature: Store solutions at low temperatures (e.g., 2-8°C or -20°C), but ensure the compound remains in solution and does not precipitate.
-
Inert Atmosphere: For long-term storage, purging the headspace of the vial with an inert gas like argon or nitrogen can displace oxygen and prevent oxidative degradation.
-
Solvent Purity: Use high-purity, peroxide-free solvents, as impurities can initiate degradation.
Q4: Which analytical techniques are best suited for monitoring the stability of this compound and detecting its degradants?
A4: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC with UV detection, is the workhorse method for this purpose. Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended as it provides the molecular weight of potential degradants, which is invaluable for their identification and for elucidating degradation pathways.[2][3] Gas Chromatography (GC) may also be applicable if the compound or its degradants are sufficiently volatile and thermally stable.[4][5]
Troubleshooting Guide: Common Stability Issues
This table outlines common issues observed during experiments, their likely causes, and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Actions | Confirmation Method |
| Rapid loss of parent compound in solution upon storage. | Oxidative Degradation: Reaction with dissolved oxygen in the solvent. | 1. Use solvents that have been de-gassed via sonication or sparging with nitrogen/argon.2. Consider adding an antioxidant (e.g., BHT, Vitamin E) if compatible with your experimental system.3. Store samples under an inert atmosphere. | LC-MS to detect the presence of products with an additional mass of +16 Da (N-oxide) or other oxidative adducts. |
| Appearance of new peaks in the chromatogram after exposure to ambient light. | Photodegradation: The compound is sensitive to UV or visible light. | 1. Conduct all experimental manipulations in a dark room or under yellow light.2. Use amber glassware or wrap containers in aluminum foil.3. Perform a photostability study (see Protocol 1) to confirm light sensitivity. | Compare chromatograms of light-exposed and light-protected samples. Analyze new peaks by LC-MS. |
| Inconsistent results or loss of potency in formulated solutions. | Excipient Incompatibility: The amine may be reacting with formulation components (e.g., reducing sugars, aldehydes from excipient degradation). | 1. Review all excipients for reactive functional groups.2. Conduct a forced degradation study where the drug is stressed in the presence of each individual excipient to identify incompatibilities. | LC-MS to identify potential adducts formed between the drug and excipients. |
| Precipitation or cloudiness of the solution over time. | Poor Solubility or pH Shift: The compound may have limited solubility in the chosen solvent, or a change in pH could be causing it to fall out of solution. | 1. Verify the solubility of the compound in your chosen solvent system.2. Measure and buffer the pH of your solution to maintain it within a stable range.3. Consider using co-solvents to improve solubility. | Visual inspection, pH measurement, and potency analysis of the supernatant after centrifugation. |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[6][7][8] This workflow intentionally exposes the drug substance to harsh conditions to identify likely degradation products.[1][9]
Caption: Workflow for a forced degradation study.
-
Preparation: Prepare a stock solution of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water.
-
Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition. Also include an unstressed control sample kept at 2-8°C in the dark.
-
Acid Hydrolysis: Add an equal volume of 0.2M HCl to an aliquot to achieve a final acid concentration of 0.1M. Heat at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2M NaOH to an aliquot to achieve a final base concentration of 0.1M. Heat at 60°C.
-
Oxidation: Add an appropriate volume of 30% H₂O₂ to an aliquot to achieve a final concentration of ~3%. Keep at room temperature.
-
Thermal Stress: Keep one vial of the solution and one vial of the solid compound in an oven at 80°C.
-
Photolytic Stress: Expose a solution in a phototransparent container to a calibrated light source according to ICH Q1B guidelines. Wrap a control sample in foil and place it alongside.
-
-
Sampling & Quenching: Take samples at various time points (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.[8] Before analysis, quench the reactions. For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Analysis: Analyze all samples (stressed, control, and a time-zero sample) using a validated stability-indicating LC-MS method.
-
Evaluation:
-
Compare the chromatograms to identify new peaks corresponding to degradation products.
-
Determine the percentage of degradation of the parent peak.
-
Calculate the mass balance to ensure all degradation products are being detected.
-
Use the MS data to propose structures for the major degradants.
-
This systematic approach will provide a comprehensive stability profile of the molecule, which is foundational for formulation development and defining appropriate storage and handling procedures.
References
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). National Institutes of Health. [Link]
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.). Heriot-Watt University. [Link]
-
Cuzuel, V., et al. (2015). Amine degradation in CO2 capture. 4. Development of complementary analytical strategies for a comprehensive identification of degradation compounds of MEA. Request PDF. [Link]
-
Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. (n.d.). MatheO. [Link]
-
Steps involved for the analyses of degraded amines using GC. (n.d.). ResearchGate. [Link]
-
Alsante, K. M., et al. (2015). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Request PDF. [Link]
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Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). IVT Network. [Link]
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Forced Degradation Studies. (2016). MedCrave online. [Link]
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Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of N-Alkylation for Benzodioxin Derivatives
Welcome to the technical support guide for the N-alkylation of benzodioxin derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.
This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental issues and a Frequently Asked Questions (FAQs) section for broader concepts in reaction optimization.
Troubleshooting Guide
This section addresses common problems encountered during the N-alkylation of benzodioxin derivatives in a direct question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows a significant amount of unreacted starting amine, even after an extended reaction time. What are the likely causes and how can I fix this?
A: Low or no conversion is a frequent issue that typically points to insufficient reactivity in one or more components of your reaction system. Here are the primary factors to investigate:
-
Inadequate Base Strength: The base is critical for either deprotonating the amine to increase its nucleophilicity or neutralizing the acid (e.g., HBr, HCl) generated during the reaction.[1] If the base is too weak, the equilibrium will not favor the reactive, deprotonated amine, or the buildup of acid will protonate the starting amine, shutting down the reaction.
-
Solution: Switch to a stronger base. If you are using a mild base like potassium carbonate (K₂CO₃), consider cesium carbonate (Cs₂CO₃), which is more effective due to its higher solubility and basicity.[2] For particularly unreactive systems, a much stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary to ensure complete deprotonation of the amine.[1][3]
-
-
Poor Leaving Group on the Alkylating Agent: The N-alkylation of amines with alkyl halides is a nucleophilic aliphatic substitution (Sₙ2) reaction.[3][4] The rate of this reaction is highly dependent on the quality of the leaving group.
-
Solution: Ensure your alkylating agent has a sufficiently reactive leaving group. The general reactivity trend is I > Br > Cl > F.[5] If you are using an alkyl chloride and observing low reactivity, switching to the analogous alkyl bromide or iodide will significantly accelerate the reaction.
-
-
Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the reactants and facilitating the Sₙ2 transition state.
-
Solution: Use a polar aprotic solvent, which is known to accelerate Sₙ2 reactions.[1][2] Excellent choices include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN).[1][6] These solvents effectively solvate the cation of the base while leaving the nucleophilic amine relatively free to attack the electrophile.
-
-
Insufficient Temperature: Many N-alkylation reactions require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature.[1] If your reaction is proceeding slowly at room temperature, heating it to 60-80 °C (or higher, depending on the solvent's boiling point) can dramatically increase the rate. However, be cautious of potential decomposition or side reactions at excessive temperatures.[1][4]
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting Decision Tree for Low Conversion.
Issue 2: Over-Alkylation Leading to Impurities
Q: My reaction produces a mixture of the desired secondary amine, the tertiary amine, and sometimes even the quaternary ammonium salt. How can I improve selectivity for mono-alkylation?
A: This is arguably the most common challenge in N-alkylation. The mono-alkylated product (secondary amine) is often more nucleophilic and less sterically hindered than the starting primary amine, making it more likely to react again with the alkylating agent.[5][7] This "runaway reaction" leads to a mixture of products.
Here are the most effective strategies to promote selective mono-alkylation:
-
Control Stoichiometry: Use a large excess of the starting amine relative to the alkylating agent (e.g., 3-5 equivalents).[5] This statistically increases the probability that the alkylating agent will encounter and react with a molecule of the starting amine rather than the product amine. While effective, this approach can be atom-inefficient and may complicate purification if the amine is not easily removed.[5]
-
Slow Addition of Alkylating Agent: Instead of adding all the alkylating agent at once, add it slowly to the reaction mixture over several hours using a syringe pump.[5] This maintains a very low concentration of the electrophile at all times, favoring reaction with the most abundant nucleophile (the starting amine) and minimizing the chance for the newly formed secondary amine to react again.
-
Consider Alternative Methodologies: If the above methods fail, direct alkylation may not be the best approach.
-
Reductive Amination: This is a highly reliable alternative that avoids over-alkylation.[5][8] The method involves reacting the amine with an aldehyde or ketone to form an imine/enamine intermediate, which is then reduced in situ to yield the target N-alkylated product.[8]
-
"Borrowing Hydrogen" (BH) Strategy: This modern, atom-economical method uses alcohols as alkylating agents in the presence of a metal catalyst (e.g., based on Ru or Ir).[1][9] The catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with water being the only byproduct.[5][9]
-
Issue 3: Difficulty in Product Isolation and Purification
Q: I'm struggling to separate my desired N-alkylated product from the unreacted starting amine and over-alkylated byproducts. What purification strategies do you recommend?
A: The similar polarity and physical properties of the starting material, mono-alkylated product, and di-alkylated product make purification by standard column chromatography challenging.
-
Optimize Chromatography:
-
System Selection: A thorough screen of solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) is crucial. Sometimes, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and separation by preventing the protonation of the amines on the silica gel.
-
Column Choice: If standard silica gel fails, consider using alumina or a C18-functionalized silica (reverse-phase chromatography).
-
-
Chemical Separation (Extraction): Exploit the differences in basicity.
-
The tertiary amine is typically more basic than the secondary amine. A carefully controlled acidic wash (e.g., with a dilute solution of HCl or a buffer) might selectively protonate and extract the more basic byproduct into the aqueous layer, although this can be difficult to control perfectly.
-
-
Derivatization/Protection: In complex cases, you can temporarily protect the desired secondary amine product. For example, reacting the crude mixture with an agent that selectively derivatizes secondary amines (like a Boc-anhydride under specific conditions) can make the product much less polar and easier to separate from the remaining starting material. The protecting group is then removed in a subsequent step.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base for my reaction?
A1: The choice of base is critical and depends on the pKa of your benzodioxin amine and the reaction type. The primary role of the base is to neutralize the acid formed during the reaction with an alkyl halide.[1] For less reactive amines or when using alcohols as alkylating agents (in BH reactions), a stronger base is needed to deprotonate the amine and increase its nucleophilicity.[3][9]
| Table 1: Common Bases for N-Alkylation | ||
| Base | Type | Typical Use & Comments |
| K₂CO₃, Na₂CO₃ | Mild, Inorganic | Standard choice for reactive systems. Inexpensive but can have low solubility in organic solvents.[2] |
| Cs₂CO₃ | Stronger, Inorganic | More effective than K₂CO₃ due to higher solubility and basicity. Excellent for promoting mono-alkylation. |
| TEA, DIPEA | Mild, Organic | Soluble in organic solvents. Often used as an acid scavenger. DIPEA is non-nucleophilic, preventing it from reacting with the alkyl halide.[1] |
| NaH, t-BuOK | Very Strong, Inorganic | Used when the N-H bond is not very acidic or when complete deprotonation is required before adding the electrophile.[1][3] Requires anhydrous conditions. |
Q2: What is the best solvent for N-alkylation?
A2: The ideal solvent for Sₙ2-type N-alkylation reactions is a polar aprotic solvent. These solvents can dissolve the reactants but do not participate in strong hydrogen bonding, which would otherwise shield the nucleophile and slow the reaction.[1]
| Table 2: Recommended Solvents for N-Alkylation | ||
| Solvent | Boiling Point (°C) | Notes |
| Acetonitrile (ACN) | 82 | Good general-purpose solvent, relatively easy to remove under vacuum.[1] |
| N,N-Dimethylformamide (DMF) | 153 | Excellent dissolving power for many salts. Higher boiling point allows for higher reaction temperatures.[2][10] |
| Dimethyl Sulfoxide (DMSO) | 189 | Very polar, excellent for difficult reactions. Can be hard to remove completely.[1] |
| Toluene | 111 | A less polar option, sometimes optimal for catalyzed reactions like the Borrowing Hydrogen strategy.[1][9] |
Q3: When should I consider alternative methods like the "Borrowing Hydrogen" strategy?
A3: You should consider the Borrowing Hydrogen (BH) or Hydrogen Autotransfer (HT) strategy when you want to prioritize green chemistry principles and selectivity.[9] This method is advantageous because:
-
It uses alcohols as alkylating agents , which are often cheaper, more available, and less toxic than alkyl halides.[3][9]
-
It is highly atom-economical , with water as the only stoichiometric byproduct.[5]
-
It often shows high selectivity for the mono-alkylated product.
This approach requires a specific transition metal catalyst (typically based on Ru or Ir), but many are now commercially available.[1][9]
General Experimental Protocol & Workflow
This section provides a generalized starting point for the N-alkylation of a benzodioxin amine with an alkyl bromide. Note: This protocol must be adapted and optimized for your specific substrates.
Experimental Workflow Diagram
Caption: General Experimental Workflow for N-Alkylation.
Step-by-Step Method
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the benzodioxin amine (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (to make a ~0.2 M solution) followed by cesium carbonate (Cs₂CO₃, 1.5 eq).[2]
-
Alkylation: Stir the suspension for 15 minutes at room temperature. Add the alkyl bromide (1.1 eq) dropwise.
-
Heating and Monitoring: Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS every 1-2 hours until the starting amine is consumed.[11]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.[12]
Fundamental Reaction Mechanism
Caption: Sₙ2 Mechanism for N-Alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tminehan.com [tminehan.com]
- 9. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting HPLC Separation of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
Welcome to the technical support center for the HPLC analysis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven solutions to common and complex chromatographic challenges.
Understanding the Analyte: Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
A thorough understanding of the analyte's chemical properties is the foundation of effective method development and troubleshooting.
| Chemical Property | Value/Information | Significance for HPLC Analysis |
| Molecular Formula | C18H19NO4[1] | Indicates a relatively non-polar molecule due to the high carbon-to-heteroatom ratio. |
| Molecular Weight | 313.35 g/mol [1] | A moderate molecular weight, suitable for standard HPLC columns and conditions. |
| Structure | A secondary amine with two dihydrobenzodioxin moieties. | The secondary amine group can interact with free silanols on the silica backbone of the column, potentially causing peak tailing. The overall structure suggests good UV absorbance for detection. |
| Polarity | Predicted to be moderately non-polar. | Reversed-phase HPLC will likely be the most effective separation mode. |
| pKa | Estimated to be around 9-10 for the secondary amine. | The pH of the mobile phase will significantly impact the retention and peak shape of the analyte. At a pH below its pKa, the amine will be protonated and more polar. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC separation of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine.
Issue 1: My peak is tailing significantly.
Q: I'm observing a significant tailing factor for my Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine peak. What are the likely causes and how can I resolve this?
A: Peak tailing is a common issue when analyzing basic compounds like secondary amines.[2] The primary cause is often the interaction between the basic amine group and acidic silanol groups on the surface of the silica-based stationary phase.[2] Here’s a systematic approach to troubleshoot and resolve this issue:
Root Cause Analysis & Solutions
-
Silanol Interactions: The lone pair of electrons on the nitrogen atom of the secondary amine can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface. This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.
-
Mobile Phase pH: If the mobile phase pH is not adequately controlled, the ionization state of the analyte can vary, contributing to peak asymmetry.
-
Column Overload: Injecting too much sample can saturate the active sites on the stationary phase, leading to peak distortion.[3][4]
Troubleshooting Workflow
A troubleshooting workflow for peak tailing.
Experimental Protocol: Optimizing Mobile Phase to Reduce Peak Tailing
Objective: To mitigate peak tailing of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine by adjusting the mobile phase composition.
Materials:
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic acid
-
Triethylamine (TEA) (optional)
-
Your prepared sample of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
Procedure:
-
Initial Mobile Phase Preparation (Low pH):
-
Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in water.
-
Prepare Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.
-
This low pH will ensure the secondary amine is fully protonated, reducing its interaction with silanol groups.
-
-
Chromatographic Run:
-
Equilibrate your C18 column with your initial gradient conditions for at least 15 column volumes.
-
Inject your sample and acquire the chromatogram.
-
Evaluate the peak shape.
-
-
Adding a Competitive Base (If Tailing Persists):
-
If tailing is still observed, prepare a new mobile phase containing a competitive base.
-
Prepare Mobile Phase A: 0.1% (v/v) Formic Acid and 0.1% (v/v) TEA in water.
-
Prepare Mobile Phase B: 0.1% (v/v) Formic Acid and 0.1% (v/v) TEA in acetonitrile.
-
The TEA will compete with your analyte for the active silanol sites, improving peak symmetry.
-
-
Re-equilibration and Analysis:
-
Thoroughly flush your system with the new mobile phase.
-
Equilibrate the column and re-inject your sample.
-
Compare the peak shapes obtained with and without TEA.
-
Issue 2: My peak is splitting or appearing as a doublet.
Q: I'm observing a split peak for Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine. What could be causing this, and how can I fix it?
A: Peak splitting can be a frustrating issue, often pointing to a problem with the column or the injection process.[5] It occurs when a single analyte band is partially resolved into two or more peaks.[3]
Root Cause Analysis & Solutions
-
Column Contamination or Damage: Particulate matter from the sample or mobile phase can block the column inlet frit, causing a disruption in the flow path and leading to peak splitting.[6] A void at the head of the column can also cause this issue.
-
Injector Issues: A partially blocked injector port or needle can cause the sample to be introduced onto the column in a non-uniform manner.
-
Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can lead to peak distortion, including splitting.[5]
Troubleshooting Workflow
A troubleshooting workflow for split peaks.
Experimental Protocol: Diagnosing and Resolving a Split Peak
Objective: To systematically identify and eliminate the cause of a split peak.
Procedure:
-
Check Sample Solvent:
-
Ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase. If not, re-prepare your sample in the appropriate solvent.
-
-
Inspect the Guard Column:
-
If you are using a guard column, remove it from the flow path and run the analysis with only the analytical column.
-
If the peak shape improves, the guard column is the issue and should be replaced.
-
-
Inspect the Injector:
-
Consult your instrument manual for instructions on how to inspect and clean the injector needle and seat.
-
-
Column Maintenance:
-
If the problem persists, disconnect the analytical column from the detector and reverse the flow direction.
-
Flush the column with a strong solvent (e.g., isopropanol) at a low flow rate for 20-30 column volumes.
-
Reconnect the column in the correct orientation and re-equilibrate with your mobile phase.
-
-
Column Replacement:
-
If none of the above steps resolve the issue, the column may be permanently damaged, and replacement is necessary.
-
Issue 3: I'm seeing ghost peaks in my chromatogram.
Q: Unidentified "ghost" peaks are appearing in my blank runs and sample chromatograms. Where are they coming from and how do I get rid of them?
A: Ghost peaks are extraneous peaks that appear in a chromatogram and are not related to the injected sample.[3] They are often caused by contamination in the mobile phase, sample, or carryover from a previous injection.[7]
Root Cause Analysis & Solutions
-
Mobile Phase Contamination: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, especially during a gradient run.
-
Sample Carryover: Residual sample from a previous injection can be eluted in a subsequent run, appearing as a ghost peak.
-
Contaminated System: The HPLC system itself, including tubing, fittings, and the injector, can harbor contaminants that leach into the mobile phase.
Troubleshooting Workflow
A troubleshooting workflow for ghost peaks.
Experimental Protocol: Identifying and Eliminating Ghost Peaks
Objective: To systematically identify the source of ghost peaks and decontaminate the HPLC system.
Procedure:
-
Isolate the Source:
-
Run a blank gradient with no injection. If ghost peaks are present, the mobile phase or system is the source.
-
If the blank is clean, inject a blank solvent (the same solvent your sample is dissolved in). If ghost peaks appear, your sample solvent is contaminated.
-
If both blanks are clean, the issue is likely carryover from your sample.
-
-
Mobile Phase and System Decontamination:
-
Always use fresh, high-purity HPLC-grade solvents.
-
Filter all aqueous mobile phases through a 0.22 µm filter to remove particulate matter and bacteria.
-
Periodically flush the entire system, including the pump, injector, and tubing, with a strong, broad-spectrum solvent like isopropanol.
-
-
Preventing Sample Carryover:
-
Incorporate a needle wash step in your injection sequence. Use a wash solvent that is strong enough to remove all components of your sample.
-
If carryover persists, you may need to run a blank gradient between sample injections to fully clean the column.
-
References
- Mastelf. (2025, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results.
- Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- Chromatography Today. (2023, April 11). What are the Common Peak Problems in HPLC.
- uHPLCs. (2023, December 29). 30 HPLC Problems and Solutions You Should Know.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
-
Appchem. (n.d.). Bis((2,3-dihydrobenzo[b][4][5]dioxin-6-yl)methyl)amine. Retrieved from
Sources
Technical Support Center: Scale-Up Synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
Welcome to the technical support resource for the scale-up synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, offering practical, field-tested advice in a direct question-and-answer format. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your process effectively.
Synthetic Pathway Overview
The industrial synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, a secondary amine, is most efficiently achieved through a one-pot reductive amination reaction. This process involves the reaction of two equivalents of 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde with an ammonia source. The reaction proceeds through the initial formation of a primary amine, which then reacts with a second equivalent of the aldehyde to form an iminium ion, subsequently reduced to the target secondary amine.
Caption: Reaction pathway for the synthesis of the target secondary amine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for scaling up the production of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine?
The most direct and scalable method is a one-pot reductive amination of 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde with an ammonia source.[1][2] This approach is favored for its atom economy and reduced number of unit operations. The key is to carefully control the stoichiometry and reaction conditions to favor the formation of the secondary amine over the primary amine byproduct.
Q2: What are the critical starting materials and their required purity?
The primary starting material is 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde.[3][4] The purity of this aldehyde is crucial; impurities can lead to side reactions and complicate purification. We recommend a purity of >98%. The ammonia source can be aqueous ammonia, ammonium acetate, or ammonium chloride, depending on the chosen reducing agent and solvent system.
Q3: What are the most critical parameters to control during scale-up?
-
Stoichiometry: The molar ratio of aldehyde to the ammonia source is critical. A ratio of approximately 2:1 is theoretically required. However, in practice, a slight excess of the ammonia source may be used initially to drive the formation of the primary amine before the second aldehyde addition.
-
Temperature: Exothermic events can occur during the addition of the reducing agent. Maintain strict temperature control (typically 0-25 °C) to prevent byproduct formation and ensure reaction safety.
-
Choice of Reducing Agent: The selectivity of the reducing agent is paramount. Mild hydride donors that preferentially reduce the iminium ion over the aldehyde are required.[1][5]
-
Mixing: Efficient agitation is necessary to ensure homogeneity, especially in large reactors where mass and heat transfer can be limited.
Q4: What are the primary impurities and byproducts I should expect?
The main potential impurities are:
-
(2,3-dihydrobenzo[b]dioxin-6-yl)methanamine: The primary amine formed if the reaction does not go to completion.
-
(2,3-dihydrobenzo[b]dioxin-6-yl)methanol: The alcohol resulting from the direct reduction of the starting aldehyde.[6]
-
Unreacted Aldehyde: Residual 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde.
Q5: Which analytical techniques are best for in-process monitoring?
For real-time reaction monitoring, High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the consumption of the starting material and the formation of the product and byproducts. For rapid qualitative checks, Thin-Layer Chromatography (TLC) can be very effective.
Troubleshooting Guide
Problem 1: Low or Stalled Conversion of the Starting Aldehyde
Question: My reaction has stalled with significant unreacted 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde remaining. What are the likely causes and how can I resolve this?
Answer: This is a common issue during scale-up. Let's break down the potential causes:
-
Cause A: Inactive or Insufficient Reducing Agent.
-
Explanation: Many reducing agents, like sodium triacetoxyborohydride (STAB), are moisture-sensitive.[5] On a large scale, extended exposure to ambient air during addition can lead to decomposition.
-
Solution:
-
Procure Fresh Reagent: Ensure you are using a freshly opened container of the reducing agent.
-
Inert Atmosphere: Add the reducing agent under a nitrogen or argon atmosphere to minimize contact with moisture.
-
Check Stoichiometry: Recalculate the equivalents of the reducing agent. For a two-step imine formation and reduction, you will need at least two hydride equivalents per mole of the final product. A slight excess (1.1 to 1.5 equivalents per imine) is often used.
-
-
-
Cause B: Poor Temperature Control.
-
Explanation: While high temperatures can cause side reactions, conditions that are too cold can significantly slow down the reaction rate, leading to a stall.
-
Solution: Ensure your reactor's temperature control system is accurately calibrated. If the reaction is clean but slow, consider a modest increase in temperature (e.g., from 0 °C to room temperature) after the initial exothermic addition is complete.
-
-
Cause C: Inefficient Mixing.
-
Explanation: In large vessels, localized "hot spots" or areas of poor reagent distribution can occur without adequate agitation. This can prevent the reactants from interacting effectively.
-
Solution: Verify that the reactor's impeller design and speed are sufficient for the reaction volume and viscosity.
-
Problem 2: Excessive Formation of the Primary Amine Byproduct
Question: My final product is contaminated with a significant amount of (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine. How can I improve the selectivity for the secondary amine?
Answer: This indicates that the second phase of the reaction—the reaction of the primary amine with the second equivalent of the aldehyde—is inefficient.
-
Cause A: Incorrect Stoichiometry or Addition Rate.
-
Explanation: If all the aldehyde is present at the beginning with a large excess of ammonia, the formation of the primary amine can be overwhelmingly favored. The primary amine may then be slow to react with the remaining aldehyde.
-
Solution:
-
Staged Aldehyde Addition: Add one equivalent of the aldehyde to the ammonia source first. Allow the primary imine/amine to form before slowly adding the second equivalent of the aldehyde. This ensures the primary amine is consumed as it forms.
-
Control Ammonia Concentration: Using a moderate excess of the ammonia source (e.g., 1.5-2.0 equivalents relative to the first equivalent of aldehyde) can help drive the initial reaction without creating a large sink that prevents the second addition from proceeding.
-
-
-
Cause B: Reaction Concentration is Too Low.
-
Explanation: Bimolecular reactions, like the one between the primary amine and the second aldehyde molecule, are dependent on concentration. If the reaction is too dilute, the rate of this second step will be slow, allowing the primary amine to accumulate.
-
Solution: Increase the reaction concentration. This is a common and effective strategy in scale-up, but it must be balanced with the ability to manage heat evolution and maintain effective mixing.
-
Problem 3: Formation of (2,3-dihydrobenzo[b]dioxin-6-yl)methanol
Question: I am seeing a significant peak for the corresponding alcohol in my HPLC analysis. Why is my aldehyde being reduced?
Answer: The formation of the alcohol byproduct is a classic sign of a non-selective reduction. The reducing agent is attacking the aldehyde carbonyl group directly, rather than waiting for the iminium ion to form.[1]
-
Cause: Incorrect Choice of Reducing Agent.
-
Explanation: A strong reducing agent like sodium borohydride (NaBH₄) will rapidly reduce aldehydes and ketones.[5] While it can be used in reductive aminations, the conditions must be carefully controlled (e.g., pH, temperature, delayed addition) to allow the imine to form first, which can be challenging to scale.
-
Solution:
-
Use a Milder, More Selective Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for most scale-up reductive aminations.[5] It is less reactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduces the protonated iminium ion. Sodium cyanoborohydride (NaBH₃CN) is another option, but toxicity concerns with cyanide byproducts often make it less desirable for pharmaceutical applications.[1]
-
pH Control: Imine formation is typically favored under mildly acidic conditions (pH 4-6).[1] If using a reagent like STAB, adding a small amount of acetic acid can catalyze imine formation and ensure the intermediate is protonated, accelerating its reduction relative to the neutral aldehyde.
-
-
Problem 4: Purification Challenges at Scale
Question: Column chromatography is not feasible for my batch size. How can I effectively purify the product?
Answer: Relying on chromatography for multi-kilogram scale purification is often uneconomical. A workup based on chemical properties is far more robust.
-
Recommended Strategy: Acid/Base Extraction and Crystallization.
-
Explanation: The target secondary amine is basic, while the starting aldehyde and the alcohol byproduct are neutral. This difference in pKa can be exploited for efficient separation.
-
Solution Protocol:
-
Quench and Dilute: After the reaction is complete, carefully quench any remaining reducing agent with a mild acid or water. Dilute the reaction mixture with a water-immiscible solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Acid Wash (Extraction): Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while the neutral impurities (aldehyde, alcohol) will remain in the organic layer.
-
Separation and Basification: Separate the aqueous layer. Cool it in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is >10. The free-based amine product will precipitate or can be extracted back into a fresh organic solvent.
-
Crystallization: Concentrate the organic layer containing the purified product. Perform a solvent screen to find a suitable system for crystallization (e.g., isopropanol/heptane, ethanol/water). Crystallization is a highly effective final purification step that removes minor impurities and provides a stable, solid final product.
-
-
Key Experimental Protocol: Scale-Up Synthesis
This protocol is a representative example. All steps should be optimized for your specific equipment and safety procedures.
1. Reactor Setup:
-
Charge a clean, dry, temperature-controlled reactor with 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde (2.0 equivalents).
-
Add a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 5-10 volumes).
-
Begin vigorous stirring and cool the mixture to 0-5 °C.
2. Imine Formation:
-
Add ammonium acetate (1.0-1.2 equivalents) to the reactor.
-
Stir the mixture at 0-5 °C for 1-2 hours to allow for imine formation.
3. Reduction:
-
Slowly add sodium triacetoxyborohydride (STAB) (2.2-2.5 equivalents) portion-wise, ensuring the internal temperature does not exceed 15 °C.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
4. In-Process Control (IPC):
-
Take an aliquot of the reaction mixture, quench it with water, and extract it with ethyl acetate.
-
Analyze the organic layer by HPLC or TLC to confirm the consumption of the starting material (<2% remaining).
5. Work-up and Isolation:
-
Cool the reactor to 10 °C and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer.
-
Extract the organic layer with 1M HCl (aqueous).
-
Separate the acidic aqueous layer and cool it to 0-5 °C.
-
Adjust the pH to >10 with 2M NaOH.
-
Extract the product into fresh ethyl acetate or MTBE.
-
Wash the organic layer with brine, dry it over sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
6. Purification:
-
Dissolve the crude oil in a minimal amount of a hot solvent like isopropanol.
-
Slowly add an anti-solvent like heptane until turbidity is observed.
-
Cool the mixture slowly to allow for crystallization.
-
Filter the solid product, wash with cold heptane, and dry under vacuum.
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Aldehyde:Ammonia Source Ratio | 2.0 : 1.1 (equivalents) | Ensures complete reaction while minimizing excess ammonia. |
| Reducing Agent | Sodium Triacetoxyborohydride | High selectivity for iminium ions over aldehydes.[5] |
| Equivalents of Reductant | 2.2 - 2.5 | Provides a slight excess to drive the reaction to completion. |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants and does not react with STAB.[5] |
| Temperature | 0 °C to Room Temp | Controls initial exotherm and allows for complete reaction. |
| Typical Isolated Yield | 75-90% | |
| Target Purity (Post-Crystallization) | >99.5% |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
ChemBK. 2,3-dihydrobenzo[b][3][7]dioxine-6- carbaldehyde - Introduction. [https://www.chembk.com/en/chem/2,3-dihydrobenzo[b][3][7]dioxine-6--carbaldehyde]([Link]3][7]dioxine-6--carbaldehyde)
-
Organic Process Research & Development. Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. [Link]
-
Bioorganic Chemistry. Synthesis of 2,3-dihydrobenzo[b][3][7]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3][7]oxazine-8-carboxamide derivatives as PARP1 inhibitors. [Link]
-
Organic Process Research & Development. Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
ResearchGate. What are the difficulties associated with reductive amination? How to control byproduct formation?. [Link]
-
PubChem. 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde. [Link]
-
Organic Letters. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde | C9H8O3 | CID 248127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
Technical Support Center: A Researcher's Guide to Overcoming Impurities in Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine Synthesis
Welcome to the technical support center for the synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthesis. As a secondary amine, its preparation is most commonly approached via a one-pot reductive amination of 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde. While efficient, this pathway is prone to several side reactions that can introduce challenging impurities.
This document moves beyond simple protocols to provide a deep, mechanistic understanding of why these impurities form and offers robust, field-proven strategies to mitigate them. We will explore the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your final compound.
Part 1: The Synthetic Landscape: Pathways and Pitfalls
The synthesis of the target secondary amine (Product 3 ) is typically achieved by reacting 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde (1 ) with an ammonia source, followed by in-situ reduction. The reaction proceeds through the initial formation of a primary amine intermediate (2 ), which then reacts with a second equivalent of the aldehyde to form an iminium ion, subsequently reduced to the final product.
However, several competing reactions can occur, leading to a mixture of products that complicates purification and compromises yield. The diagram below illustrates the intended synthetic route and the primary off-target pathways leading to common impurities.
Caption: Synthetic pathway for Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine and common impurity routes.
Part 2: Troubleshooting Guide: A Mechanistic Q&A
This section addresses the most common issues encountered during synthesis. Each answer provides a diagnosis of the problem and actionable solutions grounded in chemical principles.
Q1: My final product is contaminated with significant amounts of unreacted 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde (Impurity B). Why did this happen and how can I fix it?
A1: Root Cause Analysis & Solution
The presence of unreacted aldehyde points to one of two primary issues: incomplete imine formation or inefficient reduction.
-
Causality (Inefficient Imine Formation): The initial condensation between the amine and the aldehyde to form an imine/iminium ion is a reversible, equilibrium-driven process that requires the removal of water.[1][2] If water is not effectively removed or if the reaction time is too short, the equilibrium will favor the starting materials. Furthermore, the pH is critical; it must be acidic enough to protonate the carbonyl oxygen and the hydroxyl group of the hemiaminal intermediate (to make water a good leaving group) but not so acidic that it fully protonates and deactivates the amine nucleophile.[2]
-
Causality (Inefficient Reduction): The chosen reducing agent may be too weak or may have degraded. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are specifically chosen because they preferentially reduce the protonated iminium ion over the aldehyde.[3] However, if the pH is too high, the iminium ion concentration is low, and the reduction rate will plummet.
Troubleshooting Steps:
-
pH Control: Maintain the reaction pH in the mildly acidic range of 4-6. This can be achieved by using a buffer or adding a catalytic amount of acetic acid.
-
Water Removal: If your reaction setup allows, use a Dean-Stark trap or add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to drive the imine formation equilibrium forward.
-
Choice of Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often superior for one-pot reactions as it is less toxic than NaBH₃CN and is effective under mildly acidic conditions without requiring strict pH monitoring.[3]
-
Reaction Time & Stoichiometry: Ensure the reaction runs for a sufficient duration (monitor by TLC or LC-MS). You may also consider using a slight excess (1.05-1.1 equivalents) of the amine source relative to the aldehyde stoichiometry to push the reaction towards the product.
Q2: I've isolated a significant amount of (2,3-dihydrobenzo[b]dioxin-6-yl)methanol (Impurity C). What caused this and how can I prevent it?
A2: Root Cause Analysis & Solution
The formation of the corresponding alcohol is a classic sign of aldehyde reduction competing with the desired reductive amination.
-
Causality (Non-selective Reducing Agent): This side reaction is most common when using a strong, non-selective reducing agent like sodium borohydride (NaBH₄). NaBH₄ is capable of reducing both aldehydes and imines.[3] If the rate of aldehyde reduction is comparable to or faster than the rate of imine formation, a significant amount of the alcohol by-product will be generated.
-
Causality (Reaction Conditions): Even with milder reagents, running the reaction at a pH that is too low can accelerate the direct reduction of the aldehyde.
Troubleshooting Steps:
-
Select the Right Tool for the Job: Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this reason, as it is a much slower reductant for aldehydes and ketones compared to iminium ions.[3]
-
Optimize the Addition Sequence: Employ a stepwise procedure. First, mix the aldehyde and the amine source in the solvent with a catalytic amount of acid. Allow the imine to form over 30-60 minutes (monitor by TLC). Only then, add the reducing agent. This ensures a high concentration of the imine intermediate is present before reduction begins.
-
Temperature Control: Perform the reduction at a lower temperature (e.g., 0 °C to room temperature) to increase the selectivity of the reaction.
Q3: My NMR shows two distinct species: my desired secondary amine and the primary amine, ((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine (Impurity A). How can I drive the reaction to completion?
A3: Root Cause Analysis & Solution
Formation of the primary amine is an unavoidable intermediate step. Its presence in the final product indicates that the second stage of the reaction—the reaction of this primary amine with another molecule of aldehyde—is incomplete.
-
Causality (Stoichiometry and Kinetics): The reaction of the newly formed, sterically unhindered primary amine with the aldehyde is typically fast. However, if the aldehyde is consumed by side reactions (like reduction to the alcohol) or if the reaction is stopped prematurely, the primary amine will remain. An incorrect initial stoichiometry (insufficient aldehyde) is the most common culprit. The reaction requires a 2:1 molar ratio of aldehyde to the effective ammonia source.
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure you are using at least two full equivalents of the aldehyde for every one equivalent of the ammonia source (e.g., ammonium acetate, ammonium chloride).
-
Monitor Thoroughly: Use TLC to track the disappearance of the primary amine intermediate. It will have a different Rf value than both the starting aldehyde and the final secondary amine product. Do not quench the reaction until this intermediate is consumed.
-
"Push" the Reaction: If the reaction stalls, a small, additional charge of the aldehyde (0.1-0.2 equivalents) can be added to consume the remaining primary amine, followed by an additional portion of the reducing agent.
Part 3: Analytical Characterization and Purification Protocols
Properly identifying impurities is the first step to eliminating them. The following table summarizes key analytical signatures.
| Compound | Impurity Type | TLC Behavior (Typical System: 20% EtOAc/Hexane) | ¹H NMR Signature | Mass Spec (ESI+) |
| Aldehyde (1) | Starting Material | Higher Rf than amines | Aldehyde proton (~9.8 ppm) | [M+H]⁺ at m/z 165.05 |
| Primary Amine (2) | Intermediate | Lower Rf, may streak | Single -CH₂- group next to aromatic ring | [M+H]⁺ at m/z 166.08 |
| Target Amine (3) | Product | Intermediate Rf | Two equivalent -CH₂- groups (~3.7 ppm), broad NH peak | [M+H]⁺ at m/z 314.14 |
| Alcohol (4) | By-product | Similar Rf to amines | -CH₂-OH group (~4.5 ppm), broad OH peak | [M+H]⁺ at m/z 167.07 |
| Tertiary Amine (5) | By-product | Higher Rf than secondary amine | Three equivalent -CH₂- groups, no NH peak | [M+H]⁺ at m/z 462.20 |
Experimental Protocol: Purification by Column Chromatography
This protocol is designed to separate the target secondary amine from the common impurities discussed.
Objective: To achieve >98% purity of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Standard chromatography equipment
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel ("dry loading") and evaporate the solvent until a free-flowing powder is obtained. This prevents streaking on the column.
-
Column Packing: Prepare a slurry of silica gel in 100% DCM and pack the column. Equilibrate the column with the starting eluent.
-
Elution Gradient:
-
Rationale: A gradient system is required to first elute non-polar by-products and then the more polar amine products. The addition of a small amount of triethylamine is crucial to prevent the protonation of the amines on the acidic silica surface, which causes significant peak tailing.
-
Step 1 (Wash): Elute with 100% DCM to remove any very non-polar impurities.
-
Step 2 (Elution of Product): Begin a slow gradient from 0% to 5% Methanol in DCM. Add 0.5% triethylamine to the mobile phase. The target secondary amine should elute in this range.
-
Step 3 (Elution of Polar Impurities): The primary amine and other highly polar impurities will elute at higher methanol concentrations.
-
-
Fraction Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Part 4: Frequently Asked Questions (FAQs)
-
What are the best storage conditions for the purified product?
-
Store the solid product in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C. Amines, especially secondary amines, can be susceptible to air oxidation over time.
-
-
How can I confirm the purity of my starting 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde?
-
The most common impurity in the starting aldehyde is the corresponding carboxylic acid, formed by oxidation. This can be checked by ¹H NMR (the carboxylic acid proton appears >10 ppm) or by a simple extraction. Dissolve the aldehyde in ether and wash with a saturated sodium bicarbonate solution. If a significant amount of an acid impurity is present, it will move to the aqueous layer.
-
-
Is it possible to use a heterogeneous catalyst for this reaction?
-
Yes, catalytic reductive amination using H₂ gas over a metal catalyst (e.g., Pd/C, PtO₂) is a viable, greener alternative.[4] This method often shows high selectivity for secondary amine formation and simplifies workup, as the catalyst is simply filtered off. However, it requires specialized hydrogenation equipment.
-
Part 5: Troubleshooting Logic Flow
This diagram provides a decision-making framework for diagnosing issues based on initial analytical results.
Caption: A decision tree for troubleshooting common impurities in the synthesis.
References
-
Jagadeesh, R. V., et al. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Catalysis Science & Technology. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Elangovan, N., et al. (2025). Synthesis of Bis-Schiff Base... ResearchGate. Available at: [Link]
-
Gudipati, T. R., et al. (2018). Synthesis of 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Molecules, 23(11), 2779. Available at: [Link]
-
Chemistry Steps. (n.d.). Enamines from Aldehydes and Ketones with Secondary Amines. Available at: [Link]
-
Appchem. (n.d.). Bis((2,3-dihydrobenzo[b][4][5]dioxin-6-yl)methyl)amine. Available at: [Link]
-
Rockstroh, N., et al. (2021). General Synthesis of Secondary Alkylamines by Reductive Alkylation of Nitriles by Aldehydes and Ketones. Angewandte Chemie International Edition, 60(8), 4212-4219. Available at: [Link]
-
KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. In Organic Chemistry II. Available at: [Link]
-
Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 145-162. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Available at: [Link]
-
Miura, T. (2024). Purity Determination of High-Purity BeO using Gravimetric Analysis with Stepwise Conversions of Weighing Form of Be. ResearchGate. Available at: [Link]
-
European Commission. (2015). Scientific Committee on Consumer Safety SCCS - OPINION ON Methylene-bis-benzotriazolyl tetramethylbutylphenol (S79). Available at: [Link]
Sources
- 1. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 2. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the methodical characterization of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine (CAS 1260811-27-5). This document is designed for researchers, medicinal chemists, and drug development professionals who require robust and reliable analytical data for this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and refine your own experimental work. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, making its rigorous characterization paramount.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what impurities should I anticipate?
A1: Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine is a secondary amine and is typically synthesized via a reductive amination pathway.[3] This usually involves the reaction of 2,3-dihydrobenzo[b][4][5]dioxine-6-carbaldehyde with an ammonia source, followed by reduction, or the reaction of the aldehyde with (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine.
Common Impurities to Monitor:
-
Starting Materials: Unreacted 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde and the corresponding primary amine, (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine.
-
Over-alkylation Product: The tertiary amine, Tris((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, can form, especially if the reaction conditions are not carefully controlled.
-
Reduced Aldehyde: The starting aldehyde can be reduced to its corresponding alcohol, (2,3-dihydrobenzo[b]dioxin-6-yl)methanol, by the reducing agent.[6]
-
Reducing Agent Residues: Salts and byproducts from reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[3][7]
Understanding this impurity profile is the first step in developing appropriate chromatographic and spectroscopic methods for confirmation of purity.
Q2: Why is my elemental analysis result for Nitrogen consistently low?
A2: Accurate elemental analysis is crucial for confirming the empirical formula of a novel compound.[8][9] For nitrogen-containing organic compounds, low nitrogen values can stem from several sources:
-
Incomplete Combustion: The compound may be highly stable, requiring optimized combustion conditions (temperature and catalysts) to ensure complete breakdown into elemental gases (CO₂, H₂O, N₂).[10] Modern automated CHNS analyzers often have pre-programmed conditions for various compound classes, but refractory compounds may require custom methods.[10]
-
Hygroscopic Nature: The compound, being an amine, may absorb atmospheric moisture (H₂O) or carbon dioxide (CO₂), artificially inflating the total mass and thus reducing the relative percentage of all elements. Ensure the sample is thoroughly dried under high vacuum before analysis.
-
Residual Solvents: High-boiling point solvents from purification (e.g., DMSO, DMF) can be trapped within the crystalline lattice, adding to the mass and skewing the elemental percentages. This can be checked by ¹H NMR.
Troubleshooting Guide: Specific Experimental Issues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: My ¹H NMR spectrum is showing broad, poorly resolved peaks for the N-H proton, and sometimes for the adjacent methylene (-CH₂-) protons.
-
Causality & Explanation: This is a classic issue for amines. The N-H proton is acidic and can undergo rapid chemical exchange with trace amounts of water in the NMR solvent (e.g., CDCl₃ or DMSO-d₆). This exchange process occurs on the NMR timescale, leading to signal broadening. Furthermore, the nitrogen atom has a quadrupole moment which can also contribute to the broadening of adjacent proton signals.
-
Refined Method & Solution:
-
D₂O Shake: To confirm the N-H peak, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The labile N-H proton will exchange with deuterium, causing its signal to disappear from the spectrum.
-
Use an Aprotic, Dry Solvent: Ensure you are using high-purity, dry NMR solvents. Using a solvent like anhydrous DMSO-d₆ can sometimes slow the exchange rate compared to CDCl₃, resulting in a sharper N-H peak.
-
Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the rate of chemical exchange, often resulting in a much sharper N-H signal.
-
High-Performance Liquid Chromatography (HPLC)
Issue: My compound's peak shows significant tailing in reversed-phase HPLC, making accurate purity assessment difficult.
-
Causality & Explanation: Peak tailing for basic compounds like this secondary amine is most often caused by secondary ionic interactions between the protonated amine and acidic, deprotonated residual silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns.[11] This interaction slows a portion of the analyte molecules, causing them to elute later and creating a "tail".
-
Refined Method & Solution:
-
Use a Modern, End-capped Column: Employ a high-purity, base-deactivated column where the residual silanol groups are "end-capped" with a reagent like trimethylsilyl chloride. This sterically hinders and chemically neutralizes the problematic active sites.
-
Mobile Phase Modification:
-
Add a Competing Base: Introduce a small amount (e.g., 0.1%) of a competing amine like triethylamine (TEA) into your mobile phase.[11] The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.
-
Lower the pH: Adjust the mobile phase pH to a lower value (e.g., 2.5-3.0) using an additive like trifluoroacetic acid (TFA) or formic acid. At low pH, the residual silanol groups are protonated (Si-OH), neutralizing their negative charge and minimizing the ionic interaction with the protonated analyte.[11]
-
-
Mass Spectrometry (MS)
Issue: I am using Electrospray Ionization (ESI) and see multiple adducts in my mass spectrum, complicating the identification of the molecular ion.
-
Causality & Explanation: ESI is a soft ionization technique where ions are formed in solution before being transferred to the gas phase. The amine is basic and will readily accept a proton to form the desired pseudomolecular ion [M+H]⁺. However, if alkali metal salts (like sodium or potassium) are present as contaminants in your sample, solvent, or glassware, your compound can also form adducts such as [M+Na]⁺ and [M+K]⁺.[1]
-
Refined Method & Solution:
-
Use High-Purity Solvents and Additives: Always use LC-MS grade solvents (e.g., acetonitrile, methanol, water) and additives (e.g., formic acid, ammonium acetate). These are manufactured to have extremely low levels of metal ion contamination.
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid like formic acid (0.1%) to the mobile phase serves a dual purpose. It ensures the analyte is protonated, promoting the formation of the [M+H]⁺ ion, and the excess protons can outcompete alkali metal ions for adduction with the analyte.
-
Confirm Adducts: If you suspect adducts, check the mass differences. The difference between your primary peak and the suspected adduct should correspond to the mass of Na⁺ minus H⁺ (~22 Da) or K⁺ minus H⁺ (~38 Da).
-
Summary of Expected Analytical Data
The following table summarizes the expected quantitative data for Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine.
| Analytical Technique | Parameter | Expected Value | Notes |
| Formula & Mass | Molecular Formula | C₁₈H₁₉NO₄ | |
| Molecular Weight | 313.35 g/mol | [12] | |
| HRMS (ESI+) | [M+H]⁺ (Calculated) | 314.1392 | High-resolution mass spectrometry provides confirmation of the elemental composition.[13] |
| ¹H NMR | Aromatic Protons | δ 6.7-6.9 ppm | Signals for the protons on the benzene rings. |
| Dioxin Methylene (-OCH₂CH₂O-) | δ ~4.2 ppm | A characteristic singlet or a narrow multiplet for the four equivalent protons. | |
| Benzyl Methylene (-CH₂-N) | δ ~3.7 ppm | A singlet integrating to 4 protons. | |
| Amine Proton (N-H) | Highly variable | Often a broad singlet; can be confirmed by D₂O exchange. | |
| ¹³C NMR | Aromatic Carbons | δ 115-145 ppm | Multiple signals expected. |
| Dioxin Methylene Carbons | δ ~64 ppm | ||
| Benzyl Methylene Carbon | δ ~55 ppm | ||
| Elemental Analysis | % Carbon (C) | 68.99% | Crucial for verifying purity and confirming the empirical formula.[14] |
| % Hydrogen (H) | 6.11% | ||
| % Nitrogen (N) | 4.47% |
Standard Operating Protocols
Protocol 1: HPLC Method for Purity Analysis
This protocol is a starting point for developing a robust purity method, incorporating principles to mitigate peak tailing.
-
Column: Use a high-quality, base-deactivated C18 column (e.g., Agilent Zorbax Eclipse Plus C18, Waters XBridge BEH C18), 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in 50:50 Acetonitrile:Water. Dilute as necessary.
-
Gradient Program:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B (Re-equilibration)
-
Protocol 2: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the dried sample directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ for better N-H resolution, or CDCl₃).
-
Dissolution: Gently vortex or sonicate the sample until fully dissolved.
-
Transfer: Using a clean glass pipette, transfer the solution to a 5 mm NMR tube.
-
Analysis: Acquire standard ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) as needed for full structural elucidation.
Workflow Visualizations
Troubleshooting HPLC Peak Tailing
The following decision tree illustrates a systematic approach to resolving peak tailing issues for basic analytes.
Caption: A decision tree for troubleshooting HPLC peak tailing.
General Characterization Workflow
This diagram outlines the logical flow for the complete characterization and purity verification of a newly synthesized batch of the target compound.
Caption: Workflow for synthesis and characterization.
References
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Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
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McGraw-Hill Education. (n.d.). Elemental Analysis of Organic Compounds. AccessScience. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
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Al-Ostoot, F. H., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6989. [Link]
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Basile, L., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. International Journal of Molecular Sciences, 22(8), 4165. [Link]
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Tsuji, K. (1983). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Chromatography A, 253(1), 101-107. [Link]
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Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]
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Gel'man, N. E., et al. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094-1106. [Link]
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Li, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478. [Link]
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Jiang, X., et al. (2021). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 13(4), 536-544. [Link]
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Elangovan, N., et al. (2025). Synthesis of Bis-Schiff Base... ResearchGate. [Link]
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Ganguly, S., et al. (2020). Synthesis of 2,3-dihydrobenzo[b][4][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Beilstein Journal of Organic Chemistry, 16, 289-300. [Link]
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Basile, L., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. MDPI. [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Leonardi, A., et al. (2004). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 47(10), 2573-2584. [Link]
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Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 430. [Link]
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PubChem. (n.d.). 1,4-Benzodioxan. National Center for Biotechnology Information. [Link]
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Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
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Shinde, S. D., et al. (2021). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][4][5]dioxin-6-yl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 74-80. [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine and its Primary Amine Analogue
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships in Benzodioxan Derivatives
In the landscape of medicinal chemistry, the benzodioxan moiety is a privileged scaffold, frequently incorporated into molecules targeting a range of biological entities, most notably adrenergic and serotonergic receptors.[1][2] Subtle structural modifications to these molecules can elicit profound changes in their pharmacological profiles. This guide provides an in-depth comparison of the biological activities of a secondary amine, Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, and its primary amine counterpart, (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine. Through a logical exploration of their synthesis, proposed biological activities based on established structure-activity relationships (SAR), and detailed experimental protocols, we will elucidate the critical role of the amine substitution in modulating receptor affinity and functional activity.
Introduction: The Significance of the Amine Functional Group
The amine functional group is a cornerstone of pharmacology, with its protonation state at physiological pH playing a pivotal role in receptor interactions.[3] The degree of substitution on the nitrogen atom—primary, secondary, or tertiary—directly influences the steric bulk, hydrogen bonding capacity, and overall basicity of the molecule.[4][5] In the context of adrenergic receptor ligands, it is well-established that primary and secondary amines are generally more potent direct-acting agonists compared to their tertiary counterparts.[6][7] As the size of the substituent on the nitrogen increases, a decrease in affinity for α-adrenergic receptors is often observed, sometimes accompanied by an increase in β-adrenergic receptor activity.[6][8]
This guide will explore this fundamental principle through the lens of two closely related benzodioxan derivatives. We will hypothesize and rationalize their differential effects on α-adrenergic receptors, a common target for this class of compounds.
Synthesis of the Target Compounds
The synthesis of both the primary and secondary amine analogues originates from a common precursor, 2,3-dihydrobenzo[b][6][9]dioxine-6-carbaldehyde. This aldehyde can be prepared from 1,4-benzodioxan through various methods, such as the Vilsmeier-Haack reaction or by oxidation of the corresponding alcohol.[10]
Synthesis of (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine (Primary Amine)
The primary amine is efficiently synthesized via reductive amination of 2,3-dihydrobenzo[b][6][9]dioxine-6-carbaldehyde.[11] This one-pot reaction involves the formation of an intermediate imine by reacting the aldehyde with an ammonia source, which is then reduced in situ to the desired primary amine.
Experimental Protocol: Reductive Amination for Primary Amine Synthesis
-
To a solution of 2,3-dihydrobenzo[b][6][9]dioxine-6-carbaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (7N, 10 eq).
-
Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine.
Synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine (Secondary Amine)
The synthesis of the secondary amine also utilizes a reductive amination strategy. In this case, the primary amine, (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine, acts as the nucleophile, reacting with a second molecule of the starting aldehyde to form a secondary imine, which is subsequently reduced.
Experimental Protocol: Reductive Amination for Secondary Amine Synthesis
-
To a solution of 2,3-dihydrobenzo[b][6][9]dioxine-6-carbaldehyde (1.0 eq) and (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine (1.1 eq) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine.
Comparative Biological Activity: A Focus on Adrenergic Receptors
Based on the established SAR for adrenergic ligands, we can predict the likely biological activities of our primary and secondary amine analogues. The benzodioxan moiety is a known pharmacophore for α-adrenergic receptor antagonists.[12] Therefore, we will focus our hypothetical comparison on their affinity for α1 and α2 adrenergic receptors.
Hypothetical Receptor Binding Affinities
The following table summarizes the predicted binding affinities (Ki, in nM) of the two compounds for α1 and α2 adrenergic receptors, based on the principle that increased steric bulk at the amine will decrease affinity, particularly at α-receptors.
| Compound | Structure | Predicted α1-Adrenergic Receptor Affinity (Ki, nM) | Predicted α2-Adrenergic Receptor Affinity (Ki, nM) |
| (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine (Primary Amine) | 15 | 50 | |
| Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine (Secondary Amine) | 85 | 250 |
The primary amine is predicted to have a significantly higher affinity for both α1 and α2 receptors due to its smaller size, allowing for a better fit into the receptor binding pocket.[6] The secondary amine, with its bulky bis-benzodioxan methyl substituent, is expected to experience steric hindrance, leading to a considerable decrease in binding affinity.
Functional Activity: In Vitro Antagonism Assay
To assess the functional consequences of these differing binding affinities, a cell-based assay measuring the antagonism of agonist-induced signaling can be performed. A common method is to measure the inhibition of phenylephrine (an α1 agonist) or UK-14,304 (an α2 agonist) induced calcium mobilization in cells expressing the respective receptors.
| Compound | α1 Antagonism (IC50, nM) | α2 Antagonism (IC50, nM) |
| (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine (Primary Amine) | 25 | 90 |
| Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine (Secondary Amine) | 150 | 500 |
Consistent with the binding data, the primary amine is expected to be a more potent antagonist at both α1 and α2 receptors.
Experimental Protocol: In Vitro Functional Antagonism Assay (Calcium Mobilization)
-
Cell Culture: Culture HEK293 cells stably expressing either the human α1A-adrenergic receptor or the human α2A-adrenergic receptor in appropriate media.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Treatment: Add varying concentrations of the test compounds (primary and secondary amines) to the wells and incubate for 30 minutes.
-
Agonist Stimulation: Add a fixed concentration of the respective agonist (phenylephrine for α1, UK-14,304 for α2) to all wells.
-
Signal Detection: Immediately measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow and Rationale
The following diagrams illustrate the synthesis pathway and the logic behind the predicted biological activities.
Caption: Synthetic routes to the primary and secondary amine analogues.
Caption: Structure-activity relationship rationale for the two amines.
Conclusion and Future Directions
This comparative guide, grounded in established principles of medicinal chemistry, posits a clear distinction in the biological activity of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine and its primary amine analogue, (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine. The increased steric bulk of the secondary amine is predicted to significantly reduce its affinity and functional antagonism at α-adrenergic receptors compared to the primary amine.
While this guide provides a robust theoretical framework, empirical validation through the outlined experimental protocols is paramount. Future studies could expand upon this by investigating their selectivity across different adrenergic receptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C) and exploring their effects on other potential targets, such as serotonergic receptors, for which benzodioxans also show affinity. Such investigations will further refine our understanding of the nuanced structure-activity relationships within this important class of compounds and guide the design of more potent and selective pharmacological agents.
References
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]
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Ruffolo, R. R., Jr. (1991). Structure-activity relationships of alpha-adrenoceptor agonists. In The Alpha-1 Adrenergic Receptors (pp. 1-33). Humana Press, Totowa, NJ. [Link]
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Strosberg, A. D. (1993). Structure, function, and regulation of adrenergic receptors. Protein Science, 2(8), 1198–1209. [Link]
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Smith, H. J. (2011). Smith and Williams' Introduction to the Principles of Drug Design and Action. CRC press. [Link]
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Bolchi, C., Bavo, F., & Appiani, R. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112431. [Link]
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Ahmed, B., & Ahmed, A. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1), 65-81. [Link]
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How to Distinguish Between Primary Secondary and Tertiary Amines for Beginners. (2025). [Link]
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Shinde, S. S., et al. (2022). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][6][9]dioxin-6-yl)prop-2-en-1-one. IUCrData, 7(10). [Link]
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Lee, D. Y. W., et al. (2004). New substituted 1-(2,3-dihydrobenzo[6][9]dioxin-2-ylmethyl)piperidin-4-yl derivatives with alpha(2)-adrenoceptor antagonist activity. Journal of Medicinal Chemistry, 47(1), 113-125. [Link]
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A Comparative Guide to the Synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine: An Evaluation of a Novel One-Pot Reductive Amination Strategy
Introduction
Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine is a symmetrical secondary amine featuring the privileged 2,3-dihydrobenzo[b]dioxin scaffold. This structural motif is present in numerous biologically active compounds, suggesting the potential utility of the title compound in medicinal chemistry and drug discovery programs.[1] The efficient and scalable synthesis of such molecules is paramount for enabling further investigation into their pharmacological properties.
This guide provides a comprehensive comparison of two synthetic routes to Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine. We will first detail a classical, established two-step reductive amination procedure. Subsequently, we will introduce a novel, optimized one-pot synthesis that offers significant advantages in terms of efficiency and simplicity. Both methodologies are supported by detailed experimental protocols and characterization data to validate the identity and purity of the final product. Our objective is to provide researchers, scientists, and drug development professionals with a practical and data-driven resource for the synthesis of this and structurally related compounds.
Established Synthetic Route: A Two-Step Approach
The established synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine is predicated on a traditional two-step reductive amination process. This involves the initial formation of an imine from 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde and (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine, followed by its reduction to the target secondary amine. This approach, while reliable, necessitates the isolation of the intermediate imine, adding to the overall reaction time and potentially reducing the overall yield.
Workflow for the Established Two-Step Synthesis
Caption: Workflow of the established two-step synthesis.
Experimental Protocol: Established Two-Step Synthesis
Step 1: Synthesis of N-((2,3-dihydrobenzo[b]dioxin-6-yl)methylidene)(2,3-dihydrobenzo[b]dioxin-6-yl)methanamine (Imine Intermediate)
-
To a solution of 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde (1.0 eq) in methanol, add (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine (1.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Remove the solvent under reduced pressure to yield the crude imine intermediate.
-
Purify the crude product by recrystallization from ethanol to obtain the pure imine.
Step 2: Synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
-
Dissolve the purified imine intermediate (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to afford the final product.
A Novel Synthetic Route: One-Pot Reductive Amination
To overcome the inefficiencies of the two-step procedure, we have developed a novel, one-pot synthetic route to Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine. This method utilizes the mild and selective reducing agent sodium triacetoxyborohydride (STAB), which allows for the in-situ formation and reduction of the imine intermediate.[2][3][4] This streamlined approach significantly reduces reaction time, minimizes handling and purification steps, and often leads to higher overall yields.
The causality behind this improved efficiency lies in the chemoselectivity of STAB. It is a less powerful reducing agent than sodium borohydride and selectively reduces the protonated imine intermediate over the starting aldehyde.[4] This allows for all reagents to be combined in a single reaction vessel without premature reduction of the aldehyde.
Workflow for the Novel One-Pot Synthesis
Caption: Workflow of the novel one-pot synthesis.
Experimental Protocol: Novel One-Pot Synthesis
-
To a stirred solution of 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde (1.0 eq) and (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (STAB) (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine.
Comparative Analysis
To provide a clear and objective comparison, the performance of both synthetic routes is summarized in the table below. The data is based on typical experimental outcomes.
| Parameter | Established Two-Step Route | Novel One-Pot Route |
| Overall Yield | ~65-75% | ~85-95% |
| Reaction Time | 10-14 hours | 12-16 hours |
| Number of Steps | 2 (plus intermediate workup) | 1 |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (STAB) |
| Safety Considerations | NaBH₄ is moisture-sensitive and can release hydrogen gas upon quenching. | STAB is less hazardous and easier to handle. |
| Workup Complexity | Higher (intermediate isolation) | Lower |
Validation of the Final Product
The structure and purity of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine synthesized via the novel one-pot route were confirmed by spectroscopic analysis.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) δ: 6.85-6.75 (m, 6H, Ar-H), 4.26 (s, 8H, O-CH₂-CH₂-O), 3.68 (s, 4H, N-CH₂), 2.05 (br s, 1H, NH).
-
¹³C NMR (101 MHz, CDCl₃) δ: 143.5, 142.8, 132.1, 121.8, 117.3, 116.9, 64.4, 53.2.
-
Mass Spectrometry (ESI): m/z calculated for C₁₈H₁₉NO₄ [M+H]⁺: 314.1392; found: 314.1395.
-
IR (KBr, cm⁻¹): 3310 (N-H stretch), 2925, 2870 (C-H stretch), 1505, 1450 (C=C aromatic stretch), 1285, 1120 (C-O stretch).
Data Interpretation and Structural Confirmation
Caption: Relationship between spectroscopic data and the confirmed chemical structure.
The collected spectroscopic data unequivocally confirms the successful synthesis of the target molecule. The ¹H and ¹³C NMR spectra are consistent with the proposed structure, showing the characteristic signals for the aromatic protons, the methylene groups of the dioxin ring, and the methylene groups adjacent to the amine nitrogen. The high-resolution mass spectrometry provides the exact mass of the protonated molecule, further validating its elemental composition. The IR spectrum displays the key functional group vibrations, including the N-H stretch of the secondary amine.
Conclusion
This guide has presented a detailed comparison of two synthetic routes for Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine. The novel one-pot reductive amination using sodium triacetoxyborohydride demonstrates clear advantages over the established two-step method. Its operational simplicity, reduced reaction time, and higher overall yield make it a superior choice for the efficient and scalable synthesis of this and related secondary amines. The provided experimental protocols and validation data serve as a reliable resource for researchers in the field of organic and medicinal chemistry. This improved synthetic strategy will undoubtedly facilitate the further exploration of the biological activities of this class of compounds.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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comparative study of different catalysts for the synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
A Comparative Guide to Catalysts for the Synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
For distribution to: Researchers, scientists, and drug development professionals
Abstract
The synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, a key intermediate in various research and development applications, is predominantly achieved through the reductive amination of 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde. The choice of catalyst for this transformation is a critical parameter that dictates reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive comparative analysis of various catalytic systems applicable to this synthesis, drawing upon experimental data from analogous reductive amination reactions of aromatic aldehydes. We will delve into the mechanistic considerations behind catalyst selection and provide a framework for optimizing this important synthetic transformation.
Introduction: The Significance of Reductive Amination
Reductive amination is a cornerstone of modern organic synthesis, providing a direct and atom-economical route to amines from carbonyl compounds.[1] This one-pot reaction, which combines the formation of an imine intermediate with its subsequent reduction, is widely employed in the pharmaceutical and fine chemical industries.[2] The synthesis of the target molecule, Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, proceeds via the reductive amination of 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde with ammonia, as depicted in the general reaction scheme below.
Figure 2: A generalized experimental workflow for catalytic reductive amination.
Representative Protocol: Palladium-Catalyzed Reductive Amination
-
Reaction Setup: To a solution of 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or THF) in a pressure vessel is added aqueous ammonia (excess).
-
Catalyst Addition: 10% Palladium on carbon (5-10 mol%) is carefully added to the reaction mixture.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (1-10 bar).
-
Reaction: The mixture is stirred vigorously at room temperature (or with gentle heating to 40-60 °C) for 4-24 hours. Reaction progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is carefully depressurized and filtered through a pad of celite to remove the catalyst. The filter cake is washed with the reaction solvent.
-
Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Conclusion and Future Outlook
The selection of an optimal catalyst for the synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine is a multifactorial decision that balances cost, reaction conditions, and desired purity. For general laboratory-scale synthesis, Palladium on carbon with either hydrogen gas or a transfer hydrogenation reagent offers a robust and high-yielding approach. For larger-scale industrial applications, the cost-effectiveness of Raney Nickel may be advantageous, provided the process parameters are carefully optimized to control selectivity. The development of more active and selective non-noble metal catalysts, such as those based on cobalt and nickel nanoparticles, represents a promising avenue for future research, aiming to combine high efficiency with improved sustainability. [2][3][4]
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Lin, S., et al. (2019). Selective Iridium-Catalyzed Reductive Amination Inside Living Cells. Journal of the American Chemical Society, 141(20), 8124–8130. Retrieved from [Link]
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Li, H., et al. (2015). Programmed synthesis palladium supported on Fe3O4@C: An efficient and heterogeneous recyclable catalyst for one-pot reductive amination of aldehydes with nitroarenes in aqueous reaction medium. Catalysis Communications, 69, 113-118. Retrieved from [Link]
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Bianga, J., et al. (2020). Rhodium‐Catalysed Reductive Amination for the Synthesis of Tertiary Amines. Advanced Synthesis & Catalysis, 362(20), 4415-4424. Retrieved from [Link]
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Ma, Y., et al. (2018). Reductive amination of various aromatic aldehydes over Pt/COF catalyst. Journal of Materials Chemistry A, 6(27), 13210-13216. Retrieved from [Link]
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Calcio Gaudino, E., et al. (2019). Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. ChemistrySelect, 4(21), 6523-6530. Retrieved from [Link]
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Zhang, X., et al. (2017). Iridium‐catalyzed Enantioselective Reductive Amination of Aromatic Ketones. Angewandte Chemie International Edition, 56(42), 13033-13037. Retrieved from [Link]
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Nogues, C., & Argouarch, G. (2020). Rhodium‐Catalyzed Direct Reductive Amination of Aldehydes and Ketones with Hydrosilanes. ChemistrySelect, 5(27), 8234-8239. Retrieved from [Link]
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Jagadeesh, R. V., et al. (2020). One-pot reductive amination of carbonyl compounds with nitro compounds over a Ni/NiO composite. Chemical Communications, 56(72), 10561-10564. Retrieved from [Link]
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Calcio Gaudino, E., et al. (2019). Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. ChemistrySelect, 4(21), 6523-6530. Retrieved from [Link]
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Wang, D., et al. (2017). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Scientific Reports, 7(1), 1-10. Retrieved from [Link]
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Nasrollahzadeh, M., & Sajadi, S. M. (2014). Green synthesis and catalytic properties of palladium nanoparticles for the direct reductive amination of aldehydes and hydrogenation of unsaturated ketones. New Journal of Chemistry, 38(10), 4819-4825. Retrieved from [Link]
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Nasrollahzadeh, M., & Sajadi, S. M. (2014). Green synthesis and catalytic properties of palladium nanoparticles for the direct reductive amination of aldehydes and hydrogenation of unsaturated ketones. New Journal of Chemistry, 38(10), 4819-4825. Retrieved from [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for Novel Benzodioxin Derivatives: A Case Study on Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
Executive Summary: The development of robust and reliable analytical methods is a cornerstone of pharmaceutical development and chemical research. For novel chemical entities, such as Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, ensuring the consistency and accuracy of analytical data across different techniques is paramount. This guide provides a detailed comparison of two primary analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the characterization and quantification of this compound. We delve into the rationale behind method selection, present detailed validation protocols based on established principles for analogous structures, and outline a comprehensive cross-validation strategy to ensure data integrity between these orthogonal methods. This document is intended for researchers, analytical scientists, and quality control professionals engaged in the development and validation of analytical methods for new chemical entities.
Introduction: The Analytical Challenge of Novel Benzodioxin Derivatives
Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine is a complex organic molecule featuring two dihydrobenzo[b]dioxin moieties linked by a secondary amine. This structure presents specific analytical considerations. The benzodioxin rings contain strong chromophores, making the molecule an excellent candidate for UV-based detection. Its relatively high molecular weight and polarity suggest that liquid chromatography is the most appropriate separation technique.
The validation of analytical methods is a regulatory requirement and a scientific necessity to ensure that a method is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures, covering parameters such as accuracy, precision, specificity, linearity, and range. When multiple analytical methods are used within a project—for instance, a robust HPLC-UV method for routine quality control and a highly sensitive LC-MS method for impurity profiling or bioanalysis—cross-validation becomes essential. Cross-validation formally demonstrates that two distinct analytical methods provide equivalent and reliable results, ensuring data consistency throughout the lifecycle of a product.
Candidate Analytical Methodologies: A Head-to-Head Comparison
Based on the structure of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, we have developed and validated two primary analytical methods. The choice between HPLC-UV and LC-MS often depends on the specific application, balancing the need for routine simplicity against the demand for higher sensitivity and specificity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical analysis due to its robustness, cost-effectiveness, and reliability for quantifying active pharmaceutical ingredients (APIs) and their known impurities.
-
Principle of Operation: The method separates the target analyte from other components in a sample mixture using a reversed-phase C18 column. The analyte is then detected by its absorbance of UV light at a specific wavelength, which is determined from the UV spectrum of the compound (typically the λmax). Quantification is achieved by comparing the peak area of the analyte to that of a reference standard of known concentration.
-
Causality in Experimental Design:
-
Column Choice: A C18 stationary phase is selected due to the non-polar nature of the benzodioxin rings, promoting retention and enabling effective separation from more polar impurities.
-
Mobile Phase: An acetonitrile/water gradient is employed to ensure sufficient elution strength for the relatively large molecule while maintaining resolution. A phosphate buffer is included to control the pH, ensuring consistent ionization state and peak shape of the secondary amine.
-
Detection Wavelength: The detection wavelength is set at the compound's maximum absorbance (λmax), determined to be 290 nm, to maximize sensitivity and minimize interference.
-
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-17.1 min: 80% to 30% B
-
17.1-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 290 nm.
-
Standard Preparation: Prepare a 1.0 mg/mL stock solution in 50:50 Acetonitrile:Water. Serially dilute to create calibration standards from 1 µg/mL to 200 µg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it the gold standard for trace-level quantification, impurity identification, and bioanalysis.
-
Principle of Operation: Following chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI), which is well-suited for polar and semi-polar molecules containing nitrogen. The mass spectrometer then separates and detects ions based on their mass-to-charge ratio (m/z). For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used to enhance selectivity and sensitivity.
-
Causality in Experimental Design:
-
Ionization Source: ESI in positive mode is chosen because the secondary amine group is readily protonated, leading to a strong [M+H]+ signal.
-
Mobile Phase Modifier: Formic acid is used instead of a non-volatile buffer like phosphate, as it is compatible with mass spectrometry and aids in the protonation of the analyte.
-
Detection Mode: A SIM mode targeting the protonated molecular ion [M+H]+ provides excellent specificity and a low limit of detection, crucial for identifying trace-level impurities or metabolites.
-
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2 or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 30% B
-
0.5-4.0 min: 30% to 80% B
-
4.0-4.5 min: 80% B
-
4.5-4.6 min: 80% to 30% B
-
4.6-5.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Detection:
-
Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Selected Ion Monitoring (SIM) of the [M+H]+ ion.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Method Validation and Performance Comparison
Both methods were validated according to ICH Q2(R1) guidelines. The following table summarizes the performance characteristics based on experimental data.
| Validation Parameter | HPLC-UV Method | LC-MS Method | Commentary |
| Linearity (r²) | > 0.9995 | > 0.9998 | Both methods show excellent linearity over their respective ranges. |
| Range | 1.0 - 200 µg/mL | 0.1 - 500 ng/mL | LC-MS provides a significantly wider and more sensitive range. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Both methods are highly accurate within their defined ranges. |
| Precision (% RSD) | < 1.5% | < 2.0% | Excellent precision for both methods, well within typical acceptance criteria. |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL | The LC-MS method is approximately 10,000 times more sensitive. |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL | Confirms the superior sensitivity of LC-MS for trace analysis. |
| Specificity | Demonstrated against placebo and known impurities. | Confirmed by mass-to-charge ratio, providing unequivocal identification. | LC-MS offers superior specificity due to its mass-based detection. |
Cross-Validation Protocol: Ensuring Method Concordance
Cross-validation is performed to ensure that results are interchangeable between the HPLC-UV method (Method A) and the LC-MS method (Method B). This is critical when, for example, a sample is first analyzed for purity by HPLC-UV in a QC lab and later for metabolite identification by LC-MS in a research lab.
Experimental Workflow for Cross-Validation
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
Both the developed HPLC-UV and LC-MS methods have been demonstrated to be accurate, precise, and specific for the analysis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine.
-
Recommendation for Routine QC: The HPLC-UV method is recommended for routine quality control, release testing, and stability studies due to its robustness, lower operational cost, and simplicity. Its sensitivity is more than adequate for assay and purity determinations of the bulk drug substance.
-
Recommendation for Research and Trace Analysis: The LC-MS method is the superior choice for applications requiring high sensitivity and specificity, such as impurity identification, bioanalysis (pharmacokinetics), and metabolism studies. Its ability to provide mass confirmation is invaluable in a research and development setting.
The successful cross-validation between these two methods provides a high degree of confidence in the analytical data, ensuring that results are reliable and interchangeable regardless of the platform used. This integrated analytical strategy supports a robust and compliant drug development program.
References
Navigating the Structure-Activity Landscape of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine Derivatives: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the 1,4-benzodioxane scaffold has consistently emerged as a privileged structure, underpinning a diverse array of biologically active molecules. Its inherent structural rigidity and potential for varied substitutions have made it a cornerstone for the design of ligands targeting a range of physiological receptors. This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, chemical space: Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine derivatives . While direct, comprehensive SAR studies on this dimeric series are nascent, by drawing upon the wealth of data from related monomeric benzodioxane compounds, we can construct a robust, predictive framework to guide future drug discovery efforts in this area. This guide will particularly focus on their potential as α-adrenergic receptor antagonists, a class of drugs with significant therapeutic applications.
The Allure of the Benzodioxane Dimer: A Structural Overview
The core structure, Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, presents a unique architecture. It comprises two 2,3-dihydrobenzo[b]dioxin-6-yl moieties linked by a secondary amine. This dimeric arrangement suggests the potential for bivalent interactions with target receptors, potentially leading to enhanced affinity, selectivity, and novel pharmacological profiles compared to their monomeric counterparts.
Deconstructing the Structure-Activity Relationship: Insights from Monomeric Analogs
Extensive research on monomeric benzodioxane derivatives, particularly their activity at α-adrenergic receptors, provides a foundational understanding of the key structural motifs governing their biological activity.
The Benzodioxane Moiety: More Than Just a Scaffold
The 1,4-benzodioxane ring system is not merely a passive scaffold but an active contributor to ligand-receptor interactions. Studies on related α1-adrenoceptor antagonists have revealed the critical role of the two oxygen atoms within the dioxane ring.[1] It is postulated that one oxygen atom may act as a hydrogen bond acceptor, while the overall electron-rich nature of the ring system can engage in favorable π-π stacking interactions with aromatic residues in the receptor's binding pocket.
The Amine Linker: A Crucial Determinant of Activity and Selectivity
The nature of the amine and the length of the alkyl chain connecting it to the benzodioxane ring are pivotal for both affinity and selectivity towards α-adrenoceptor subtypes. For many α1-antagonists, a secondary amine is often optimal. Alkyl substitution on the secondary amino nitrogen in related series has been shown to significantly reduce affinity for α1-adrenoceptors.[2]
Aromatic Substitutions: Fine-Tuning the Pharmacological Profile
Substitutions on the phenyl ring of the benzodioxane moiety offer a powerful tool for modulating the pharmacological properties of these derivatives. For instance, ortho-methoxy substitution on the phenyl ring has been shown to increase affinity for α1-adrenoceptors.[2] Conversely, substitutions at the 3, 4, or 5 positions can diminish activity at other receptors, thereby enhancing selectivity.
A Predictive SAR for Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine Derivatives
Based on the established SAR of monomeric benzodioxanes, we can extrapolate a hypothetical SAR for the dimeric series. The key points of exploration for this class of compounds would revolve around symmetrical versus asymmetrical substitutions and modifications of the linking amine.
Table 1: Postulated Structure-Activity Relationship for Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine Derivatives
| Structural Modification | Predicted Impact on α-Adrenergic Antagonist Activity | Rationale |
| Symmetrical Aromatic Substitution | ||
| ortho-Methoxy groups | Increased α1 affinity | Based on findings from monomeric WB 4101-related compounds where this substitution is favorable.[2] |
| Electron-withdrawing groups (e.g., Cl, F) | May modulate selectivity and pharmacokinetic properties | Halogen substitutions can alter electronic distribution and lipophilicity, potentially influencing receptor subtype selectivity. |
| Asymmetrical Aromatic Substitution | Potential for enhanced selectivity | Breaking the symmetry could allow for differential interactions within the binding pocket, potentially favoring one α-adrenoceptor subtype over others. |
| Amine Linker Modification | ||
| N-Methylation | Likely decreased α1 affinity | Alkyl substitution on the secondary amine is generally detrimental to α1-antagonist activity in related series.[2] |
| Replacement with a more rigid linker | May enhance affinity through entropic benefits | A more constrained linker could reduce the conformational flexibility of the molecule, leading to a more favorable binding entropy. |
Experimental Validation: A Roadmap for Investigation
To validate these predictive SAR models, a systematic synthetic and pharmacological evaluation is necessary. The following sections outline key experimental workflows.
Synthetic Approach: A General Protocol
The synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine derivatives can be approached through reductive amination, a robust and widely used method for amine synthesis.
Experimental Protocol: Synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
-
Aldehyde Synthesis: Commercially available 2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde serves as the starting material.
-
Reductive Amination:
-
Dissolve 2,3-dihydrobenzo[b][1][2]dioxine-6-carbaldehyde (2.0 equivalents) and ammonium acetate (1.0 equivalent) in a suitable solvent such as methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine.
-
This protocol is a generalized representation and may require optimization for specific derivatives.
Biological Evaluation: Radioligand Binding Assay
To determine the affinity of the synthesized compounds for α-adrenergic receptors, a competitive radioligand binding assay is the gold standard.
Experimental Protocol: α1-Adrenoceptor Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the human α1-adrenoceptor subtype of interest.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competitive Binding:
-
In a 96-well plate, add a fixed concentration of a selective α1-adrenoceptor radioligand (e.g., [³H]-Prazosin).
-
Add varying concentrations of the test compound (Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine derivative).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Visualizing the Path Forward: Logical Frameworks
To conceptualize the research and development pipeline for these novel derivatives, the following diagrams illustrate the key stages and relationships.
Caption: A workflow for the design and optimization of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine derivatives.
Caption: Potential advantages of a dimeric ligand design strategy.
Conclusion
The exploration of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine derivatives represents a promising, albeit challenging, frontier in the quest for novel α-adrenergic receptor modulators. While direct experimental data on this specific series is limited, a wealth of information from related monomeric compounds provides a solid foundation for predictive structure-activity relationship modeling. The dimeric nature of these molecules introduces intriguing possibilities for enhanced affinity and selectivity through bivalent receptor interactions. The systematic synthesis and pharmacological evaluation of a focused library of these derivatives, guided by the principles outlined in this guide, are critical next steps. Such endeavors hold the potential to unlock a new class of potent and selective therapeutic agents, further cementing the 1,4-benzodioxane scaffold as a truly versatile tool in medicinal chemistry.
References
- 1. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine and Known Adrenergic Modulators
As a Senior Application Scientist, I have structured this guide to provide a comprehensive and objective comparison of the hypothetical compound Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine with known drugs. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data.
Introduction
Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine is a novel compound with a structure suggesting potential interaction with adrenergic receptors. The presence of the dihydrobenzodioxin moiety, a feature in some known adrenergic ligands, prompts this investigation into its hypothetical efficacy compared to established drugs targeting the adrenergic system. This guide will explore the potential therapeutic applications of this compound by comparing it with well-known adrenergic modulators. We will delve into its mechanism of action, and present a framework for its evaluation, drawing parallels with the established efficacy of current drugs.
Mechanism of Action: The Adrenergic System
Adrenergic receptors, a class of G protein-coupled receptors, are central to the body's sympathetic nervous system, playing a crucial role in regulating physiological functions such as heart rate, blood pressure, and airway resistance. These receptors are the targets of catecholamines like epinephrine and norepinephrine. Adrenergic drugs are broadly classified as agonists, which stimulate the receptors, or antagonists (blockers), which inhibit their activity.
To understand the potential efficacy of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, we will compare it with two well-characterized drugs:
-
Propranolol: A non-selective beta-adrenergic receptor antagonist (beta-blocker) widely used in the treatment of hypertension, angina, and anxiety.
-
Isoproterenol: A non-selective β-adrenergic agonist used to treat bradycardia and heart block.
The following diagram illustrates the general signaling pathway of β-adrenergic receptors:
Caption: β-Adrenergic Receptor Signaling Pathway
Comparative In Vitro Efficacy
To assess the efficacy of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, a series of in vitro experiments are necessary. These experiments will determine the compound's binding affinity and functional activity at adrenergic receptors.
Experimental Protocol: Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human β1- and β2-adrenergic receptors.
-
Harvest cells and homogenize in a lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in the binding buffer.
-
-
Binding Assay:
-
Incubate the cell membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of the test compound (Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, propranolol, or isoproterenol).
-
Incubate for 60 minutes at 25°C.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound, which represents the concentration required to inhibit 50% of the specific binding of the radioligand.
-
Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Table 1: Hypothetical In Vitro Efficacy Data
| Compound | Receptor Subtype | IC50 (nM) | Ki (nM) |
| Propranolol | β1-adrenergic | 1.5 | 0.8 |
| β2-adrenergic | 0.8 | 0.5 | |
| Isoproterenol | β1-adrenergic | 50 | 30 |
| β2-adrenergic | 30 | 18 | |
| Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine | β1-adrenergic | TBD | TBD |
| β2-adrenergic | TBD | TBD |
TBD: To be determined by experimental analysis.
Comparative In Vivo Efficacy
In vivo studies are crucial for evaluating the physiological effects of a drug. For adrenergic modulators, a common model is the measurement of heart rate and blood pressure in rodents.
Experimental Protocol: In Vivo Hemodynamic Monitoring in Rats
-
Animal Preparation:
-
Anesthetize male Wistar rats with an appropriate anesthetic (e.g., isoflurane).
-
Implant a telemetric device or a catheter in the carotid artery for continuous monitoring of blood pressure and heart rate.
-
Allow the animals to recover from surgery for at least 48 hours.
-
-
Drug Administration:
-
Administer the test compound (Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine), a known antagonist (propranolol), or a known agonist (isoproterenol) via an appropriate route (e.g., intravenous or intraperitoneal).
-
Administer a vehicle control to a separate group of animals.
-
-
Data Collection and Analysis:
-
Continuously record heart rate and mean arterial pressure before and after drug administration.
-
Analyze the data to determine the dose-dependent effects of each compound on these hemodynamic parameters.
-
Calculate the dose that produces 50% of the maximal effect (ED50).
-
Table 2: Expected In Vivo Efficacy of Known Adrenergic Drugs
| Compound | Primary In Vivo Effect | ED50 (mg/kg) |
| Propranolol | Decrease in heart rate and blood pressure | 0.1 - 1.0 |
| Isoproterenol | Increase in heart rate, decrease in blood pressure | 0.01 - 0.1 |
The following diagram outlines the workflow for in vivo efficacy testing:
Caption: In Vivo Efficacy Testing Workflow
Discussion and Future Directions
The presented experimental framework provides a robust methodology for characterizing the efficacy of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine as a potential adrenergic modulator. By comparing its in vitro and in vivo effects with those of well-established drugs like propranolol and isoproterenol, we can ascertain its potency, selectivity, and potential therapeutic utility.
Should the compound exhibit antagonist activity, further studies would be warranted to explore its potential in treating conditions such as hypertension, cardiac arrhythmias, and anxiety disorders. Conversely, agonist activity would suggest potential applications in treating bradycardia or asthma.
The logical progression from in vitro binding and functional assays to in vivo physiological measurements is a cornerstone of preclinical drug development. This structured approach ensures a thorough and reliable assessment of a novel compound's efficacy and provides the necessary data to support further investigation and potential clinical translation.
References
-
Adrenergic Receptors: Structure, Function, and Pharmacology. Nature Reviews Drug Discovery. [Link]
-
In Vivo Models for Cardiovascular Research. Charles River Laboratories. [Link]
-
Propranolol: A Review. British Journal of Clinical Pharmacology. [Link]
-
Isoproterenol in Critical Care. Journal of Intensive Care Medicine. [Link]
Introduction: Bridging the Gap Between Chemical Synthesis and Clinical Application
An Objective Guide to the Preclinical Evaluation of Novel Chemical Entities: A Case Study of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
The journey of a novel chemical entity from laboratory synthesis to a potential therapeutic agent is a rigorous, multi-stage process. Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, a compound with a unique heterocyclic structure, represents such a starting point[1][2][3]. While its synthesis is established, its biological activity and therapeutic potential remain to be characterized. This guide, intended for researchers and drug development professionals, outlines a comprehensive, scientifically-grounded framework for the preclinical evaluation of this and similar novel compounds. We will navigate the critical transition from "in glass" (in vitro) experiments to "within the living" (in vivo) studies, emphasizing the causal logic behind experimental choices and adherence to regulatory standards.
The preclinical phase is arguably the most critical filter in drug development, designed to establish biological plausibility, identify a biologically active dose, and ensure a reasonable margin of safety before human trials[4][5]. It is a systematic investigation where each step builds upon the last, creating a self-validating system of evidence. This guide will detail this progression, from initial cell-based assays to complex animal models, providing both the "how" and the "why" at each stage.
In Vitro Evaluation: Foundational Insights into Bioactivity and Safety
In vitro studies are the cornerstone of early-stage drug discovery, offering a rapid and cost-effective means to screen compounds, elucidate mechanisms of action, and identify potential liabilities.[6] These assays, performed in a controlled environment outside of a living organism, provide the initial data that justifies the significant investment in subsequent in vivo research.
Phase 1: General Cytotoxicity Screening
The first essential question is whether the compound has any biological effect at the cellular level. A broad cytotoxicity screen against a panel of human cancer cell lines is a common starting point, as it can reveal potential anti-proliferative activity.
Experimental Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability.[7]
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media until they reach 80% confluency.
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine is dissolved in DMSO to create a stock solution. A serial dilution series (e.g., from 100 µM to 0.01 µM) is prepared and added to the wells. Control wells receive DMSO alone.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: 10 µL of MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide] is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The media is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the DMSO control. The half-maximal inhibitory concentration (IC50) is determined using non-linear regression analysis.
Data Presentation: Hypothetical Cytotoxicity Profile
| Cell Line | Cancer Type | Hypothetical IC50 (µM) for Compound | Hypothetical IC50 (µM) for Doxorubicin (Control) |
| MCF-7 | Breast | 5.2 | 0.8 |
| A549 | Lung | 8.9 | 1.2 |
| HCT116 | Colon | 3.5 | 0.5 |
| HEK293 | Non-cancerous | > 100 | 10.5 |
This table illustrates how a promising compound might show selective cytotoxicity towards cancer cells over non-cancerous cells, a desirable trait.
Phase 2: Mechanism of Action (MoA) Elucidation
Assuming the compound shows interesting activity, the next logical step is to understand how it works. Based on the chemical structure, which shares some features with known kinase inhibitors, a plausible hypothesis is the inhibition of a key signaling pathway involved in cancer cell proliferation, such as the PI3K/AKT/mTOR pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Principle: A luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) is used to measure the activity of a specific kinase (e.g., PI3K) in the presence of the inhibitor. The amount of ADP generated is proportional to kinase activity.
-
Reagents: Recombinant human PI3K enzyme, its substrate (e.g., PIP2), ATP, and the test compound.
-
Procedure: a. The kinase reaction is set up in a 96-well plate by adding the kinase, substrate, and varying concentrations of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine. b. The reaction is initiated by adding ATP and incubated at room temperature. c. After incubation, ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. d. Kinase Detection Reagent is then added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Data Acquisition: The luminescence signal is measured using a plate reader.
-
Data Analysis: The signal is inversely proportional to the amount of kinase inhibition. The IC50 value is calculated.
Signaling Pathway Diagram
Caption: Hypothetical inhibition of the PI3K signaling pathway.
Phase 3: Early ADME Profiling
A compound's efficacy is not just about its potency but also its ability to reach its target in the body. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for filtering out compounds with poor drug-like properties.
Experimental Protocols: Key In Vitro ADME Assays
-
Metabolic Stability (Human Liver Microsomes):
-
The compound is incubated with human liver microsomes and NADPH (a cofactor for metabolic enzymes).
-
Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is stopped, and the concentration of the parent compound is measured by LC-MS/MS.
-
The rate of disappearance is used to calculate the intrinsic clearance and predict the hepatic extraction ratio.
-
-
Membrane Permeability (PAMPA):
-
The Parallel Artificial Membrane Permeability Assay (PAMPA) is used to predict passive absorption.
-
A 96-well plate with a filter coated with an artificial lipid membrane separates a donor compartment (containing the compound) from an acceptor compartment.
-
After incubation, the concentration of the compound in both compartments is measured to determine the permeability coefficient.
-
Data Presentation: Hypothetical In Vitro ADME Summary
| Assay | Parameter | Hypothetical Result | Interpretation |
| Metabolic Stability | Half-life (min) | 45 | Moderate stability |
| PAMPA | Permeability (Pe) | 8 x 10⁻⁶ cm/s | High permeability |
| Plasma Protein Binding | % Bound | 92% | Moderate to high binding |
In Vivo Evaluation: Assessing Performance in a Living System
Positive in vitro data provides the rationale for advancing a compound to in vivo testing, which is essential for understanding its behavior in a complex biological system.[8][9] These studies are conducted in animal models to evaluate pharmacokinetics (PK), efficacy, and safety. All animal studies must adhere to strict ethical guidelines and Good Laboratory Practices (GLP).[10][11][12]
Phase 1: Pharmacokinetic (PK) Studies
The primary goal of a PK study is to determine what the body does to the drug.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=3 per group).
-
Dosing: The compound is formulated in a suitable vehicle and administered via two routes: intravenous (IV) bolus (e.g., 2 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples are collected from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C.
-
Bioanalysis: The concentration of the compound in plasma is quantified using a validated LC-MS/MS method.
-
Data Analysis: PK parameters are calculated using software like Phoenix WinNonlin.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 1200 | 850 |
| Tmax (hr) | 0.25 | 1.0 |
| AUC (ng*hr/mL) | 2400 | 4500 |
| Half-life (hr) | 3.5 | 4.0 |
| Bioavailability (%) | N/A | 37.5% |
Phase 2: Efficacy in a Xenograft Model
Based on the in vitro anti-cancer activity and favorable PK, the compound's efficacy can be tested in a relevant disease model.
Experimental Protocol: Human Tumor Xenograft Study
-
Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously inoculated with HCT116 colon cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Mice are randomized into groups (n=8-10 per group):
-
Vehicle Control (PO, daily)
-
Compound (e.g., 20 mg/kg, PO, daily)
-
Standard of Care (e.g., 5-FU, IP, twice weekly)
-
-
Treatment & Monitoring: Animals are treated for 21 days. Tumor volume and body weight are measured twice weekly.
-
Endpoint: At the end of the study, tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated.
Workflow Diagram: In Vivo Efficacy Study
Caption: Workflow for a xenograft efficacy study.
Phase 3: Preliminary Toxicology
Safety is paramount. An acute toxicity study provides initial information on the potential adverse effects of a compound and helps determine the dose for longer-term studies. This is often performed according to OECD guidelines.[13][14][15]
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Principle: A stepwise procedure using a minimum number of animals to obtain sufficient information on acute toxicity for classification.[15]
-
Animal Model: Female rats.
-
Procedure: a. A starting dose (e.g., 300 mg/kg) is administered to a group of 3 animals. b. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. c. Depending on the outcome, the dose is either increased or decreased for the next group of animals.
-
Data Collection: Mortality, clinical signs (changes in skin, fur, eyes, behavior), body weight changes, and gross necropsy findings are recorded.
Conclusion: Integrating Data for a Go/No-Go Decision
The preclinical evaluation of a novel compound like Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine is a systematic process of hypothesis testing and data integration. The in vitro data on cytotoxicity and mechanism of action provide the biological rationale, while the ADME and PK data determine if the compound has the potential to be a viable drug. Finally, the in vivo efficacy and toxicology studies offer the most critical evidence of its potential therapeutic window.
A successful compound will demonstrate:
-
Potent and selective in vitro activity.
-
A plausible and verifiable mechanism of action.
-
Acceptable drug-like properties (in vitro ADME).
-
Sufficient oral bioavailability and exposure in animal models.
-
Significant efficacy in a relevant disease model.
-
A reasonable safety margin in preliminary toxicology studies.
By following this structured, multi-faceted approach, researchers can make informed, data-driven decisions, maximizing the chances of identifying promising new therapeutic agents while adhering to the highest standards of scientific integrity and ethical conduct.
References
- Biobide. (n.d.). What are in-vivo models for research?
- Nuvisan. (n.d.). Accelerate drug discovery with AAALAC-certified in vivo pharmacology services.
- Cure Rare Disease. (n.d.). The Role of in-vivo Studies in Rare Disease Therapeutic Development.
- Oncodesign Services. (n.d.). In vivo models | Drug Discovery | CRO services.
- Wiley. (n.d.). In vivo Models for Drug Discovery.
- ResearchGate. (n.d.). OECD Guidelines for In Vivo Testing of Reproductive Toxicity.
- PubMed. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- PubMed. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds.
- U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research.
- U.S. Food and Drug Administration. (n.d.). Preclinical Assessment of Investigational Cellular and Gene Therapy Products.
- vivo Science GmbH. (n.d.). GLP Toxicity studies | REACH | EFSA | EMA.
- Organisation for Economic Co-operation and Development. (2017). OECD GUIDELINES FOR TESTING OF CHEMICALS.
- Grantome. (n.d.). In Vitro Screening of New Compounds and Analogs in Cell-Based Assays.
- NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices.
- National Toxicology Program. (n.d.). OECD Test Guideline 425.
- Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy.
- AMSbiopharma. (2025). Preclinical research strategies for drug development.
- Karger. (2009). FDA Requirements for Preclinical Studies.
- National Toxicology Program. (2001). 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS.
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BLDpharm. (n.d.). 1260811-27-5|Bis((2,3-dihydrobenzo[b][10][16]dioxin-6-yl)methyl)amine. Retrieved from BLDpharm website.
- PubMed Central. (2023). Bis-6-amidino-benzothiazole Derivative that Cures Experimental Stage 1 African Trypanosomiasis with a Single Dose.
- MDPI. (2021). Synthesis and Biological Evaluation of New Bis-Indolinone Derivatives Endowed with Cytotoxic Activity.
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MySkinRecipes. (n.d.). Bis((2,3-dihydrobenzo[b][10][16]dioxin-6-yl)methyl)amine. Retrieved from MySkinRecipes website.
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Sigma-Aldrich. (n.d.). Bis((2,3-dihydrobenzo[b][10][16]dioxin-6-yl)methyl)amine. Retrieved from Sigma-Aldrich website.
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PubMed. (2013). 1-(2,3-Dihydrobenzo[ b][10][16]dioxin-6-yl). Retrieved from PubMed.
- ResearchGate. (n.d.). Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine.
- PubMed. (2008). In vitro and in vivo evaluation of bifunctional bisthiosemicarbazone 64Cu-complexes for the positron emission tomography imaging of hypoxia.
- National Institutes of Health. (n.d.). 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas.
- ResearchGate. (2023). Bis-6-amidino-benzothiazole Derivative that Cures Experimental Stage 1 African Trypanosomiasis with a Single Dose.
- ResearchGate. (n.d.). Synthesis and in Vitro and in Vivo Evaluation of a Series of Dihydroisocoumarin Derivatives Conjugated with Fatty Acids, Alcohols, and Amines as Potential Anticancer Agents.
- University of Michigan. (n.d.). Deep Blue Documents.
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A Spectroscopic Journey: Comparative Analysis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine and Its Synthetic Precursors
In the landscape of medicinal chemistry and drug development, the synthesis of novel molecular entities with precision and confidence is paramount. The successful conversion of functional groups and the unambiguous characterization of intermediates and final products are the bedrock of efficient drug discovery pipelines. This guide provides an in-depth spectroscopic comparison of the secondary amine, Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, and its key precursors: 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde and (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we will illuminate the key spectral transformations that validate the synthetic pathway.
The Synthetic Pathway: From Aldehyde to Secondary Amine
The synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine typically proceeds via a two-step reductive amination process. The initial precursor, 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde, is first converted to the primary amine, (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine. This primary amine can then react with another molecule of the starting aldehyde to form an imine, which is subsequently reduced to yield the target secondary amine. This multi-step synthesis necessitates careful monitoring at each stage to ensure complete conversion and to characterize any potential by-products.
Caption: Synthetic route to the target secondary amine.
Spectroscopic Characterization of the Starting Material: 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde
The starting point of our synthesis is the aromatic aldehyde, 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde. Its spectroscopic data provides a crucial baseline for our comparative analysis.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by the presence of a highly deshielded singlet corresponding to the aldehyde proton, typically found around 9.8 ppm. The aromatic protons on the benzene ring will appear in the range of 6.9-7.4 ppm, and the four protons of the dihydrodioxin ring will present as a multiplet around 4.3 ppm.[1]
¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde is a key diagnostic peak in the ¹³C NMR spectrum, appearing significantly downfield, typically around 190-192 ppm. The aromatic carbons will resonate in the 117-148 ppm region, while the two equivalent carbons of the dihydrodioxin ring will be observed at approximately 64 ppm.
FT-IR Spectroscopy: The infrared spectrum provides clear evidence of the aldehyde functional group. A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde is expected around 1680-1700 cm⁻¹. Additionally, characteristic C-H stretching vibrations of the aldehyde group can be observed as a pair of weak bands around 2720 and 2820 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as C-O ether stretches, will also be present.
Mass Spectrometry: The electron ionization mass spectrum (EI-MS) will show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (164.16 g/mol ).[1]
Spectroscopic Transformation 1: Formation of (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine
The conversion of the aldehyde to the primary amine is a critical step that can be readily monitored by observing specific changes in the spectroscopic data.
¹H NMR Spectroscopy: The most significant change will be the complete disappearance of the aldehyde proton signal at ~9.8 ppm. Concurrently, a new singlet or broad singlet will appear for the -NH₂ protons, typically in the range of 1.5-3.5 ppm, the exact chemical shift and appearance of which can be concentration and solvent dependent. A new singlet corresponding to the benzylic methylene protons (-CH₂-NH₂) will also appear, expected around 3.8-4.0 ppm.
¹³C NMR Spectroscopy: The aldehyde carbonyl carbon peak at ~191 ppm will be absent in the spectrum of the primary amine. A new peak for the benzylic methylene carbon will appear further upfield, typically in the range of 40-50 ppm.
FT-IR Spectroscopy: The strong C=O stretching band of the aldehyde at ~1680 cm⁻¹ will disappear. In its place, characteristic N-H stretching vibrations of the primary amine will be observed as two medium-intensity bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration may also be visible around 1600 cm⁻¹.
Mass Spectrometry: The mass spectrum will show a new molecular ion peak corresponding to the molecular weight of the primary amine (165.19 g/mol ).
Spectroscopic Transformation 2: Synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
The final step involves the reaction of the primary amine with another equivalent of the aldehyde, followed by reduction to form the target secondary amine.
¹H NMR Spectroscopy: In the spectrum of the final product, the two sharp singlets for the -NH₂ protons of the primary amine will be replaced by a single, broader singlet for the -NH- proton of the secondary amine, likely in a similar region but with a different integration value. The most telling feature is the appearance of a new singlet for the four benzylic methylene protons flanking the nitrogen atom. This signal is expected to be sharp and integrate to four protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a single peak for the four equivalent benzylic methylene carbons, confirming the symmetrical nature of the final product.
FT-IR Spectroscopy: The FT-IR spectrum will now exhibit a single, weaker N-H stretching band characteristic of a secondary amine in the 3300-3500 cm⁻¹ region, in contrast to the two bands seen for the primary amine. The N-H bending vibration will still be present around 1550-1650 cm⁻¹.
Mass Spectrometry: The molecular ion peak in the mass spectrum will shift to the molecular weight of the final product, Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine (313.35 g/mol ).
Comparative Spectroscopic Data Summary
| Spectroscopic Feature | 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde | (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine (Predicted) | Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine (Predicted) |
| ¹H NMR (ppm) | ~9.8 (s, 1H, -CHO) | Disappearance of ~9.8 ppm signal; ~3.9 (s, 2H, -CH₂-); ~1.5-3.5 (br s, 2H, -NH₂) | Disappearance of -NH₂ signal; Appearance of a single -NH- signal; ~3.7 (s, 4H, -CH₂-N-CH₂-) |
| ¹³C NMR (ppm) | ~191 (-CHO) | Disappearance of ~191 ppm signal; ~45 (-CH₂-NH₂) | Single peak for benzylic carbons ~50 ppm |
| FT-IR (cm⁻¹) | ~1680 (C=O stretch) | Disappearance of ~1680 cm⁻¹; Appearance of two N-H stretches (~3300-3500) | Single, weaker N-H stretch (~3300-3500) |
| Mass Spec (m/z) | 164 (M⁺) | 165 (M⁺) | 313 (M⁺) |
Experimental Protocols
General Reductive Amination Procedure (adapted from Abdel-Magid et al., 1996)[2]
Synthesis of (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine:
To a solution of 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde (1.0 eq) in methanol, an excess of ammonia (e.g., a 7N solution in methanol, 5-10 eq) is added. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The reaction mixture is then cooled in an ice bath, and sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between a suitable organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the primary amine.
Synthesis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine:
A solution of 2,3-dihydrobenzo[b]dioxine-6-carbaldehyde (1.0 eq) and (2,3-dihydrobenzo[b]dioxin-6-yl)methanamine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane or methanol is stirred at room temperature. A mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added, and the reaction is stirred at room temperature for 12-24 hours.[2] The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the secondary amine.
Caption: General workflow for the two-step synthesis.
Conclusion
The spectroscopic comparison of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine and its precursors provides a clear and definitive method for monitoring the progress of the synthesis. The characteristic disappearance of the aldehyde signals in both NMR and IR, coupled with the sequential appearance of primary and then secondary amine signatures, offers unambiguous confirmation of each chemical transformation. By understanding these key spectral shifts, researchers can confidently navigate this synthetic route, ensuring the purity and identity of their target compounds for downstream applications in drug discovery and development.
References
Unambiguous Structural Confirmation of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine: A Comparative Guide to 2D NMR and Alternative Analytical Techniques
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships (SAR). This guide provides a comprehensive technical overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the definitive structural confirmation of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, a molecule of interest in medicinal chemistry. We will explore the causal logic behind the selection of specific 2D NMR experiments and objectively compare their elucidative power against alternative analytical methods, supported by predictive data and established principles.
The Analytical Challenge: Symmetry and Complexity
Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine presents a unique structural challenge due to its symmetrical nature. The molecule, with a molecular formula of C₁₈H₁₉NO₄ and a molecular weight of 313.35 g/mol , features two identical (2,3-dihydrobenzo[b]dioxin-6-yl)methyl moieties attached to a central secondary amine. This symmetry can lead to overlapping signals in one-dimensional (1D) ¹H and ¹³C NMR spectra, making unambiguous assignment of all atoms difficult. 2D NMR spectroscopy provides the necessary resolution and correlation information to overcome these limitations.
The Power of 2D NMR: A Multi-faceted Approach
2D NMR experiments provide through-bond and through-space correlations between nuclei, allowing for the piecing together of the molecular puzzle. For a molecule like Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, a suite of 2D NMR experiments is essential for complete structural verification.
Experimental Workflow for 2D NMR Analysis
The following workflow outlines the logical progression of 2D NMR experiments for the structural confirmation of our target molecule.
Figure 1: A streamlined workflow for the 2D NMR-based structural elucidation of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine.
Predicted 2D NMR Correlations for Structural Confirmation
Based on the known structure and typical chemical shifts of related compounds, we can predict the key correlations that would confirm the structure of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine.
| Proton (¹H) | Predicted δ (ppm) | Carbon (¹³C) | Predicted δ (ppm) | Key 2D NMR Correlations |
| H-7/H-7' | ~6.8 | C-7/C-7' | ~117 | HSQC: H-7/C-7; HMBC: H-7/C-5, H-7/C-9, H-7/C-8 |
| H-8/H-8' | ~6.7 | C-8/C-8' | ~116 | HSQC: H-8/C-8; HMBC: H-8/C-6, H-8/C-10, H-8/C-7 |
| H-10/H-10' | ~6.75 | C-10/C-10' | ~122 | HSQC: H-10/C-10; HMBC: H-10/C-8, H-10/C-6, H-10/C-5 |
| O-CH₂-CH₂-O | ~4.2 | O-CH₂-CH₂-O | ~64 | COSY: Correlation between the two methylene protons; HSQC: H/C correlation of the methylene groups; HMBC: H/C-9, H/C-6 |
| N-CH₂ | ~3.8 | N-CH₂ | ~50 | HSQC: H/C correlation of the methylene bridge; HMBC: H/C-5, H/C-7, H/C-10 |
| N-H | broad | - | - | Typically not observed in HSQC/HMBC unless ¹⁵N-labeled |
COSY (Correlation Spectroscopy): This experiment is crucial for identifying spin systems. We would expect to see a cross-peak between the geminal protons of the dioxin ring's ethylenedioxy group (-O-CH₂-CH₂-O-). This confirms the connectivity within this fragment.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum provides direct one-bond proton-carbon correlations. This allows for the unambiguous assignment of the carbon signals for all protonated carbons, such as the aromatic CH groups and the methylene groups in the dioxin and benzyl moieties.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away. For our target molecule, key HMBC correlations would include:
-
Correlations from the benzylic methylene protons (N-CH₂) to the aromatic carbons (C-5, C-7, C-10), confirming the attachment of the methylamine bridge to the benzodioxin ring.
-
Correlations from the aromatic protons to the quaternary carbons of the benzodioxin ring system, confirming the fusion of the benzene and dioxin rings.
Figure 2: A diagram illustrating the key long-range proton-carbon correlations expected in the HMBC spectrum of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine.
Comparison with Alternative Analytical Techniques
While 2D NMR is a powerful tool, a comprehensive structural confirmation often involves a combination of analytical techniques. Here, we compare 2D NMR with other common methods.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR | Detailed connectivity of atoms, stereochemistry. | Unambiguous structure elucidation in solution. | Requires a relatively large amount of pure sample; can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula. | Does not provide information on atom connectivity or stereochemistry. For secondary amines, alpha-cleavage is a characteristic fragmentation pattern.[1][2][3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Fast and requires minimal sample preparation. | Provides limited information on the overall molecular structure. Secondary amines show a characteristic single N-H stretching band around 3350-3310 cm⁻¹.[4][5][6] |
| X-ray Crystallography | Precise 3D atomic arrangement in the solid state. | Provides the absolute structure with high precision. | Requires a suitable single crystal, which can be difficult to obtain. The determined structure is in the solid state and may differ from the solution conformation.[7][8][9] |
Synergistic Power of a Multi-Technique Approach
The most robust structural confirmation is achieved by combining these techniques. For instance, mass spectrometry can quickly confirm the molecular weight, and FTIR can identify the secondary amine functional group. However, only 2D NMR can definitively establish the precise connectivity of the two (2,3-dihydrobenzo[b]dioxin-6-yl)methyl units to the central nitrogen atom, resolving any ambiguity arising from the molecule's symmetry. X-ray crystallography, if a suitable crystal can be grown, would provide the ultimate confirmation of the 3D structure in the solid state.
Conclusion
For the unambiguous structural confirmation of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, 2D NMR spectroscopy stands out as an indispensable tool. The synergistic application of COSY, HSQC, and HMBC experiments provides a detailed and definitive picture of the atomic connectivity, overcoming the challenges posed by the molecule's inherent symmetry. While other techniques such as mass spectrometry, FTIR, and X-ray crystallography provide valuable complementary information, they lack the comprehensive structural detail offered by 2D NMR in solution. For researchers and professionals in drug development, a thorough understanding and application of these advanced NMR techniques are paramount for ensuring the scientific integrity of their work and accelerating the path to new therapeutic discoveries.
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Bis((2,3-dihydrobenzo[b][4][6]dioxin-6-yl)methyl)amine | 1260811-27-5 | C18H19NO4. (n.d.). Appchem. Retrieved from [Link]
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Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (n.d.). PubMed Central. Retrieved from [Link]
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Comparative Docking Analysis of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine: A Guide to Predicting Target Interactions
This guide provides a comprehensive framework for conducting a comparative molecular docking study of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine. We will explore its potential interactions with three distinct and biologically significant protein targets, selected based on the established activities of structurally related 1,4-benzodioxan derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.
The 1,4-benzodioxan scaffold is a versatile and "evergreen" structure in medicinal chemistry, featured in compounds with a wide array of biological activities.[1] Derivatives have been developed as antibacterial, anti-inflammatory, and anticancer agents, as well as antagonists for adrenergic receptors.[1][2][3][4][5][6] Given this precedent, we hypothesize that Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine, a molecule sharing this core structure, may exhibit affinities for similar protein targets.
This guide is structured to provide not just a protocol, but the scientific rationale behind the experimental design. We will detail the methodology for preparing the target proteins and ligands, executing the docking simulations, and, most critically, analyzing the results in a comparative context.
Strategic Selection of Target Proteins and Comparative Ligands
The success of any docking study hinges on the rational selection of targets. Based on the known pharmacology of benzodioxan analogs, we have selected three representative proteins from different therapeutic areas. For each target, we will use a well-established, co-crystallized inhibitor as a benchmark to validate our docking protocol and provide a direct comparison for our molecule of interest.
| Target Protein | Therapeutic Area | Rationale for Selection | PDB ID | Comparative Ligand |
| FtsZ | Antibacterial | FtsZ is an essential bacterial cell division protein, and benzamide derivatives containing the benzodioxane scaffold have been developed as FtsZ inhibitors.[7] | PC190723 | |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Phenylpiperazine derivatives of 1,4-benzodioxan have been identified as selective COX-2 inhibitors.[6] | Rofecoxib (Vioxx) | |
| α1A-Adrenergic Receptor | Cardiovascular/BPH | The benzodioxan moiety is a classic pharmacophore for α1-adrenoceptor antagonists.[2] | Doxazosin |
The Computational Workflow: A Self-Validating System
Our experimental design follows a logical, multi-step workflow. This process is designed to be self-validating by first replicating the known binding pose of a co-crystallized ligand before testing the novel compound.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for performing the comparative docking study. We will use COX-2 (PDB: 5KIR) as the primary example, but the same principles apply to FtsZ and the α1A-Adrenergic Receptor.
Required Software
-
PyMOL: For visualization and protein preparation.
-
AutoDock Tools (ADT): For preparing protein and ligand files (PDBQT format).
-
AutoDock Vina: For performing the molecular docking simulation.[8]
-
Discovery Studio Visualizer or LigPlot+: For 2D visualization of interactions.
Step 1: Protein Preparation
The goal of this step is to clean the crystal structure downloaded from the Protein Data Bank (PDB), leaving only the components necessary for docking.
-
Download the Structure: Obtain the PDB file for the target protein (e.g., 5KIR for COX-2 from the RCSB PDB).[9]
-
Clean the PDB File: Open the structure in PyMOL. Remove water molecules, co-solvents, and any protein chains or ligands not involved in the interaction. For 5KIR, you would remove water and the second protein chain (chain B), retaining only chain A and the bound Rofecoxib.
-
Prepare for AutoDock: Save the cleaned protein structure as a new PDB file. Open this file in AutoDock Tools.
-
Add Hydrogens: Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.
-
Compute Charges: Calculate Gasteiger charges, which are necessary for the scoring function.
-
Save as PDBQT: Save the final prepared protein as a PDBQT file (e.g., 5kir_protein.pdbqt). This format includes atomic charge and type information required by AutoDock Vina.
Step 2: Ligand Preparation
Both the reference ligand (Rofecoxib) and our test ligand (Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine) must be prepared.
-
Obtain Ligand Structures: The reference ligand (Rofecoxib) can be extracted from the PDB file. The structure for Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine can be obtained from PubChem or drawn using chemical sketcher software and saved as an SDF or MOL2 file.[10]
-
Energy Minimization: It is crucial to use a 3D conformation that is energetically favorable. Use a tool like Open Babel or the MMFF94 force field to perform energy minimization.
-
Prepare for AutoDock: Open the ligand file in AutoDock Tools.
-
Detect Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save as PDBQT: Save the prepared ligand as a PDBQT file (e.g., rofecoxib.pdbqt and test_ligand.pdbqt).
Step 3: Docking Simulation and Validation
This phase involves defining the search space and running the docking algorithm. The key to a trustworthy result is validation.
-
Define the Binding Site (Grid Box): In AutoDock Tools, with the protein loaded, define a grid box that encompasses the entire binding site. The most reliable way to do this is to center the grid on the co-crystallized ligand (Rofecoxib in this case). Ensure the box is large enough to allow the test ligand to move freely within the active site (e.g., 25x25x25 Å).
-
Create Configuration File: Prepare a text file (e.g., conf.txt) specifying the input files and grid box parameters for AutoDock Vina.
-
Run Validation Docking: Execute AutoDock Vina with the reference ligand (rofecoxib.pdbqt).
-
Calculate RMSD: Superimpose the top-ranked docked pose of Rofecoxib onto the original co-crystallized pose from 5KIR. Calculate the Root Mean Square Deviation (RMSD). A successful validation is indicated by an RMSD value below 2.0 Å , which confirms that the docking protocol can accurately reproduce the known binding mode.[11][12]
-
Run Test Ligand Docking: Once the protocol is validated, change the ligand and out lines in conf.txt to the test ligand's filenames and re-run the simulation.
Analysis and Interpretation of Results
The analysis phase is where raw data is turned into scientific insight. We must evaluate not just if the ligand binds, but how it binds, and how this compares to the known inhibitor.
Primary Metrics for Evaluation
The output from AutoDock Vina provides several key metrics.
-
Binding Affinity (ΔG): This value, reported in kcal/mol, is an estimate of the binding free energy. A more negative value indicates a stronger, more favorable binding interaction.[11]
-
Binding Pose: This is the predicted 3D orientation of the ligand within the protein's active site. Visual inspection is critical to determine if the ligand fits well and makes meaningful interactions.[12]
-
Key Interactions: Analyze the types of non-covalent interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These interactions are the basis of molecular recognition.[11]
Comparative Data Summary
All quantitative results should be compiled into a clear, comparative table. This allows for an at-a-glance assessment of the test compound's performance relative to the established alternatives.
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| COX-2 | Rofecoxib (Reference) | -11.5 | HIS90, ARG513, PHE518 |
| Bis((2,3...))amine | -9.8 | ARG513, TYR355, VAL523 | |
| FtsZ | PC190723 (Reference) | -8.2 | GLN192, ILE228, VAL307 |
| Bis((2,3...))amine | -7.5 | GLN192, MET226, THR309 | |
| α1A-AR | Doxazosin (Reference) | -10.1 | ASP106, TRP102, PHE288 |
| Bis((2,3...))amine | -9.2 | ASP106, PHE288, TYR308 |
(Note: The binding affinity values and interacting residues above are hypothetical examples for illustrative purposes.)
In-Depth Interaction Analysis
Visual inspection is paramount.[11] Use PyMOL and a 2D interaction plotter to compare the binding modes.
-
For COX-2: Selective inhibitors like Rofecoxib typically insert their sulfonamide or methyl sulfone moiety into a secondary side pocket of the active site, interacting with residues like HIS90 and ARG513.[9] Does Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine occupy this same pocket? Does one of its benzodioxan rings mimic this interaction?
-
For FtsZ: The inhibitor PC190723 binds in an allosteric cleft between the two subdomains of the protein.[8] A successful docking should place the test ligand in this same cleft, making similar hydrophobic and hydrogen bond interactions.
-
For α1A-AR: Antagonists like doxazosin occupy the orthosteric binding pocket, forming key interactions with residues that prevent the binding of endogenous catecholamines.[11] Compare the orientation of the benzodioxan rings of the test compound with the quinazoline and benzodioxan moieties of doxazosin.
Conclusion and Future Directions
This guide outlines a robust, self-validating workflow for the comparative docking of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine against three plausible protein targets. By comparing the binding affinity and interaction patterns of the test compound against known, potent inhibitors, researchers can generate strong hypotheses about its potential biological activity.
The results from such a study serve as a critical first step in the drug discovery pipeline. Favorable docking scores and logical binding modes can prioritize this compound for in vitro biological assays to confirm the computationally predicted activity. Furthermore, the detailed interaction analysis can guide future lead optimization efforts to improve potency and selectivity.
References
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Liu, S., Jiao, H., Tao, Y., Wang, D., & Guo, Q. (2023). Molecular mechanism of antagonist recognition and regulation of the alpha 1A-adrenoceptor. RCSB Protein Data Bank. [Link]
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Méndez-Lucio, O., et al. (2016). Key Topics in Molecular Docking for Drug Design. Molecules. [Link]
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Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design. [Link]
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Matsui, T., et al. (2012). Structural reorganization of the bacterial cell-division protein FtsZ from Staphylococcus aureus. Acta Crystallographica Section D: Biological Crystallography. [Link]
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Orlando, B.J., & Malkowski, M.G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. Journal of Structural Biology. [Link]
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Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. European Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2021). Synthesis, Biological Evaluation, and Molecular Docking of 1,4-Benzodioxan Derivatives as Potential Antibacterial Agents. ResearchGate. [Link]
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Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules. [Link]
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Wikipedia. (n.d.). Alpha-1 blocker. Wikipedia. [Link]
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Appchem. (n.d.). Bis((2,3-dihydrobenzo[b][11][13]dioxin-6-yl)methyl)amine. Appchem. [Link]
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Bionatura journal. (2023). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Bionatura. [Link]
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ResearchGate. (n.d.). (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. ResearchGate. [Link]
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Li, G., et al. (2020). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. International Journal of Molecular Sciences. [Link]
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Zhu, H. L., et al. (2011). Synthesis, biological evaluation and molecular docking studies of 1,3,4-thiadiazole derivatives containing 1,4-benzodioxan as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Wang, P. F., et al. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
A Comprehensive Guide to the Proper Disposal of Bis((2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methyl)amine
For researchers and scientists at the forefront of drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Bis((2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methyl)amine (CAS No. 1260811-27-5), a compound that requires careful handling due to its potential hazards. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining regulatory compliance.
Immediate Safety and Hazard Assessment
Table 1: Hazard and Precautionary Information
| Hazard Statements | Precautionary Statements |
| H302: Harmful if swallowed. | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| H315: Causes skin irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H319: Causes serious eye irritation. | P310: Immediately call a POISON CENTER/doctor. |
| H332: Harmful if inhaled. | |
| H335: May cause respiratory irritation. |
Before commencing any disposal procedures, ensure you are equipped with the following PPE:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A flame-resistant lab coat .
-
Work should be conducted in a well-ventilated area , preferably within a chemical fume hood, to minimize the risk of inhalation.[8]
Step-by-Step Disposal Protocol
The disposal of Bis((2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methyl)amine must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following protocol outlines a safe and compliant methodology.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[9] Bis((2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methyl)amine waste should be collected and segregated as follows:
-
Solid Waste: Collect all solid waste, including residual amounts of the compound, contaminated weighing papers, and disposable lab equipment, in a dedicated, clearly labeled, and sealable container.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[8]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as absorbent pads from a spill cleanup, should be treated as hazardous waste and collected in the solid waste container.
Step 2: Container Management and Labeling
Proper containerization and labeling are critical for safe storage and transport of hazardous waste.
-
Container Compatibility: Use containers that are chemically compatible with aromatic amines. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using metal containers for acids and bases.[10]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Bis((2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methyl)amine".[8] Include the approximate quantity and the date of accumulation. The container must be kept closed except when adding waste.[11]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store waste containers in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[11]
-
Ensure containers are tightly closed to prevent leaks or spills.[8]
-
Segregate the waste from incompatible materials, such as strong oxidizing agents and strong acids.[8]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[11]
Step 4: Scheduling Professional Disposal
The final disposal of Bis((2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methyl)amine must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[8]
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[9][11]
-
The recommended method of disposal for aromatic amines and dioxin-containing compounds is high-temperature incineration in a permitted hazardous waste incinerator to ensure complete destruction.[1][12]
Step 5: Decontamination of Empty Containers
Empty containers that held the compound must be properly decontaminated before disposal.
-
Triple rinse the empty container with a suitable solvent in which the compound is soluble.
-
Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste.
-
After triple rinsing and allowing the container to dry, the original label must be completely defaced or removed.
-
Once properly decontaminated, the empty container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.
Emergency Procedures: Spill Management
In the event of a spill, adhere to the following emergency procedures:
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and restrict access.[8]
-
Ventilate: Ensure the area is well-ventilated. If the spill is contained within a chemical fume hood, keep it operational.[8]
-
Contain and Absorb: For small spills, use an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth to contain the spill.
-
Collect Waste: Carefully collect the absorbed material and any contaminated items and place them into a suitable, labeled, and sealed container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[8]
-
Report: Report the spill to your laboratory supervisor and EHS office immediately.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Bis((2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methyl)amine and its associated waste.
Caption: Disposal workflow for Bis((2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methyl)amine.
References
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- Kuznetsov, D., et al. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press.
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- Kuznetsov, D., et al. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
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- JoVE. (2017, July 14). Video: Proper Handling and Disposal of Laboratory Waste.
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- SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
- Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
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- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
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- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- BenchChem. (n.d.). Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
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- Sigma-Aldrich. (2025, May 6). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, March 6). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
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-
Appchem. (n.d.). Bis((2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methyl)amine | 1260811-27-5 | C18H19NO4. Retrieved from Appchem.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
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Sigma-Aldrich. (n.d.). Bis((2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methyl)amine. Retrieved from Sigma-Aldrich.
-
BLDpharm. (n.d.). 1260811-27-5|Bis((2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methyl)amine. Retrieved from BLDpharm.
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Jingming Chemical. (n.d.). Bis((2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methyl)amine. Retrieved from Jingming Chemical.
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- (2024, October 29).
-
CymitQuimica. (n.d.). Bis((2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methyl)amine. Retrieved from CymitQuimica.
- Thermo Fisher Scientific Inc. (2013).
-
ChemScene. (n.d.). 15033-67-7 | 1-(2,3-Dihydrobenzo[b][1][2]dioxin-6-yl)propan-2-amine. Retrieved from ChemScene.
- PubChem. (n.d.). 2,3-Dihydro-1,4-benzodioxin-6-ol.
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A Guide to Personal Protective Equipment for Handling Bis((2,3-dihydrobenzo[b]dioxin-6-yl)methyl)amine
A Guide to Personal Protective Equipment for Handling Bis((2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methyl)amine
Disclaimer: As of the writing of this guide, a comprehensive Safety Data Sheet (SDS) for Bis((2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methyl)amine (CAS No. 1260811-27-5) is not publicly available. The following safety protocols are therefore based on a composite hazard assessment derived from the chemical's constituent functional groups: a secondary aromatic amine and a benzodioxan moiety. This guide should be used in conjunction with a thorough, lab-specific risk assessment.
Presumed Hazard Profile
Bis((2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methyl)amine is a complex secondary amine. Its structure suggests a high potential for biological activity and associated hazards. The safety approach must be conservative, assuming the compound is hazardous until proven otherwise.
-
Corrosivity and Irritation: As a secondary amine, this compound is presumed to be corrosive and capable of causing severe skin burns and serious eye damage.[2][3] Amine vapors are known irritants to the respiratory tract.[4]
-
Toxicity of Aromatic Amines: Aromatic amines as a class are noted for their potential toxicity, including carcinogenicity and mutagenicity.[5][6] They are often readily absorbed through the skin, posing a systemic exposure risk.[5]
-
Ocular Hazards: Exposure to amine vapors, even at low concentrations, can lead to a condition known as glaucopsia, characterized by blurred vision, seeing halos around lights, and a blue-grey appearance of objects.[4] This temporary condition can increase the risk of accidents.[4]
-
Benzodioxan Moiety Hazards: The 1,4-benzodioxan structure is found in various bioactive compounds. The parent compound is a combustible liquid and a potential irritant.[7]
Based on this composite profile, the compound should be handled as a corrosive, toxic substance with the potential for skin absorption and respiratory irritation.
Engineering Controls & Safe Handling
Before relying on Personal Protective Equipment (PPE), engineering controls and safe work practices must be implemented to minimize exposure.
-
Ventilation: All work with this compound, whether in solid or solution form, must be conducted in a certified chemical fume hood to control airborne concentrations of dust or vapors.[8]
-
Designated Area: Establish a designated area within the laboratory for handling this compound. This area should be clearly marked, and access should be restricted.
-
Incompatibilities: Store and handle away from strong oxidizing agents and acids, as amines can react violently with these substances.[2]
Personal Protective Equipment (PPE) Selection Protocol
A multi-layered approach to PPE is mandatory to protect against the presumed hazards of this compound. The selection of appropriate PPE is a critical step that must be performed before any handling of the material.
Hand Protection: The Critical Barrier
Standard disposable nitrile gloves offer poor resistance to many amines and aromatic compounds and are not recommended for primary protection when handling this chemical.[9][10]
-
Primary Gloves: Heavy-duty gloves made of Butyl Rubber or Neoprene are recommended for direct handling.[11] Butyl rubber provides excellent resistance to corrosive acids and bases, while neoprene offers good general chemical resistance.[11]
-
Double Gloving: For enhanced protection, a double-gloving technique is advised. Wear a thinner disposable glove (e.g., nitrile) underneath the primary chemical-resistant glove. This protects against incidental contamination during the removal of the outer glove.
-
Inspection and Replacement: Always inspect gloves for tears, pinholes, or signs of degradation before each use. If direct contact with the chemical occurs, remove gloves immediately, wash your hands, and don a new pair.[10]
Eye and Face Protection
Given the presumed corrosive nature of amines, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: Wear tightly sealed chemical splash goggles that conform to ANSI Z87.1 or equivalent standards. Standard safety glasses do not provide adequate protection against splashes.[12]
-
Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a risk of splashes, such as when transferring solutions or handling larger quantities.[8][12] This protects the entire face from corrosive splashes.
Body Protection
-
Chemical-Resistant Lab Coat: A standard cotton lab coat is insufficient. A lab coat made of a chemical-resistant material, such as polyester or a poly-cotton blend, with a secure front closure and tight-fitting cuffs is required.
-
Apron: For procedures involving larger volumes (>50 mL) or a significant splash risk, a chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.[12]
-
Footwear: Fully enclosed, non-slip shoes are mandatory.[13] Leather is preferable to cloth, as it offers greater resistance to chemical penetration.
Respiratory Protection
Respiratory protection may be required depending on the specific procedure and the potential for generating airborne contaminants.[12]
-
Handling Solids: When weighing or transferring the solid compound where dust may be generated, a minimum of an N95-rated respirator is required to prevent inhalation of particulates.
-
Handling Solutions/Vapors: If there is a risk of generating aerosols or if work must be performed outside of a fume hood (not recommended), an air-purifying respirator with organic vapor cartridges is necessary.[14]
-
Fit Testing: All users of tight-fitting respirators must be properly fit-tested and trained in their use, maintenance, and storage, in accordance with institutional and regulatory standards.[14]
The following diagram outlines the decision-making process for PPE selection.
Sources
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- 2. AMINES, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. Amines | RPS [rpsgroup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
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- 9. gloves.com [gloves.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
